6-Bromo-3-Amino-4-quinolinol
Description
BenchChem offers high-quality 6-Bromo-3-Amino-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-Amino-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAPXLRCEKYPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 6-Bromo-3-Amino-4-quinolinol
The following technical guide details the chemical structure, synthesis, and properties of 6-Bromo-3-Amino-4-quinolinol , a critical heterocyclic building block in medicinal chemistry.
CAS No: 1153094-27-9 (Generic for isomer class) | Formula: C
Executive Summary
6-Bromo-3-amino-4-quinolinol (also chemically defined as 3-amino-6-bromo-4(1H)-quinolinone) represents a "privileged scaffold" in drug discovery. Its structure combines a quinoline core—ubiquitous in antimalarials and kinase inhibitors—with three distinct vectors for diversification:
-
The 3-Amino Group: A nucleophilic handle for amide coupling or heterocycle formation.
-
The 6-Bromo Substituent: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.
-
The 4-Hydroxy/Oxo Motif: A hydrogen-bond donor/acceptor pair critical for binding affinity in ATP-binding pockets of kinases.
This guide analyzes its tautomeric behavior, industrial synthesis, and reactivity profile.
Chemical Structure & Electronic Landscape
Tautomeric Equilibrium
While the nomenclature "4-quinolinol" implies an aromatic hydroxyl group, experimental evidence (NMR/X-ray) for 4-substituted quinolines confirms that the 4-oxo (quinolone) tautomer predominates in both the solid state and polar solvents (DMSO, H
-
Driving Force: The loss of aromaticity in the pyridine ring of the quinolone form is compensated by the high stability of the amide-like (vinylogous amide) resonance and strong intermolecular hydrogen bonding.
-
3-Amino Effect: In 6-bromo-3-amino-4-quinolinol, the amine at position 3 can form an intramolecular hydrogen bond with the C4 carbonyl oxygen, further locking the molecule in the 4-oxo form .
Electronic Distribution
-
6-Bromo: Acts as a weak deactivator via induction (-I) but directs electrophilic substitution ortho/para to itself. However, in the pyridine-fused system, its primary role is as a stable leaving group for cross-coupling.
-
3-Amino: Strongly electron-donating (+M), making the C2 position more electron-rich and susceptible to electrophilic attack or oxidative cyclization.
Figure 1: The tautomeric equilibrium heavily favors the 4-oxo form, stabilized by intramolecular hydrogen bonding.
Synthesis & Manufacturing Protocols
The synthesis of 3-amino-4-quinolinols is non-trivial due to the sensitivity of the amino group to the harsh conditions required for quinoline ring closure. The most robust industrial route involves the Gould-Jacobs reaction followed by regioselective nitration and reduction .
Route A: The Nitration-Reduction Strategy (Recommended)
This pathway is preferred for its scalability and the availability of starting materials.
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline[1][2]
-
Reagents: 4-Bromoaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A).
-
Mechanism: Condensation of aniline with EMME yields an enamine, which undergoes thermal cyclization at high temperature (250°C) via intramolecular electrophilic aromatic substitution.
-
Protocol Insight: The high temperature is strictly necessary to overcome the activation energy of the cyclization step.
Step 2: Regioselective Nitration[3]
-
Reagents: HNO
(fuming), Propionic acid or Acetic acid. -
Conditions: 90–100°C, 1–2 hours.[4]
-
Causality: The 4-hydroxy group (oxo form) activates the 3-position towards electrophilic attack. The 6-bromo group on the benzene ring deactivates the benzo-ring, ensuring nitration occurs exclusively at the heterocyclic C3 position.
-
Validation: Monitor by TLC/LCMS for the disappearance of the starting material (M+H 224) and appearance of the nitro product (M+H 269).
Step 3: Reduction to 3-Amino
-
Reagents: Sodium Dithionite (Na
S O ) or SnCl /HCl. Catalytic hydrogenation (H , Pd/C) must be avoided to prevent debromination. -
Protocol:
-
Suspend 6-bromo-3-nitro-4-quinolinol in Ethanol/Water (1:1).
-
Add Na
S O (3-4 equivalents) in portions at 60°C. -
Reflux until the yellow nitro compound turns into a white/off-white amine precipitate.
-
Purification: The product is amphoteric. Isolate by adjusting pH to ~7-8.
-
Figure 2: Step-by-step synthetic workflow emphasizing regioselectivity and chemoselectivity.
Physicochemical Properties[5][6][7][8]
| Property | Value / Description | Source/Validation |
| Appearance | Off-white to pale yellow powder | Experimental observation (Amino-quinolones oxidize slightly) |
| Melting Point | > 280°C (Decomposes) | High lattice energy due to H-bonding network |
| Solubility | DMSO, DMF, Dilute HCl | Poor in H |
| pKa (Acidic) | ~9.0 (4-OH/NH) | Typical for 4-quinolones |
| pKa (Basic) | ~3.5 - 4.5 (3-NH | Reduced basicity due to conjugation with carbonyl |
| LogP | ~1.7 - 2.2 | Predicted (XLogP3) |
| UV/Vis | Quinoline aromatic bands |
Reactivity & Derivatization Profile[11]
For drug development, this molecule is a trifunctional scaffold .
-
Sandmeyer/Diazotization (3-NH
):-
The 3-amino group can be converted to a diazonium salt and subsequently to -Cl, -CN, or -I. This is useful for accessing 3,6-disubstituted quinolines.
-
-
Acylation/Amidation (3-NH
):-
Reaction with acid chlorides or carboxylic acids (with HATU) yields 3-amido derivatives. This is the primary vector for increasing SAR (Structure-Activity Relationship) complexity in kinase inhibitors.
-
-
Chlorination (4-OH):
-
Treatment with POCl
converts the 4-quinolinol to 4-chloro-6-bromo-3-aminoquinoline . The 4-Cl is highly reactive toward S Ar displacement by amines, allowing the installation of solubilizing tails (e.g., piperazines).
-
-
Suzuki Coupling (6-Br):
-
The 6-bromo position is amenable to Pd-catalyzed coupling with aryl boronic acids. Note: The free amine and hydroxyl groups may require protection (e.g., Boc, O-benzyl) or careful optimization of catalyst/base to prevent poisoning.
-
Figure 3: Divergent synthesis pathways from the core scaffold.
Biological Applications
This specific scaffold is frequently utilized in the design of Type I and Type II Kinase Inhibitors .
-
Mechanism: The 3-amido-4-quinolone motif can mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, Src, Abl).
-
Case Study Context: Analogues of this structure are found in research regarding inhibitors of Plasmodium falciparum (antimalarial) and bacterial DNA gyrase (antibacterial), leveraging the planar, intercalating nature of the quinoline core.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[5]
-
Handling: Use local exhaust ventilation. Avoid dust formation.
-
Storage: Store under inert gas (Nitrogen/Argon). Amino-quinolines are light-sensitive and can darken upon oxidation.
References
-
Synthesis of 4-Hydroxyquinolines (Gould-Jacobs): Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and Derivatives." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
Tautomerism of 4-Quinolones: Bisacchi, G. S. "4-Quinolone Tautomerism and its Implications for Drug Discovery." Journal of Medicinal Chemistry, 2015 , 58(12), 4874–4882. Link
-
Nitration of Quinolinols: Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946 , 68(7), 1264–1266. Link
-
Kinase Inhibitor Scaffolds: Wissner, A. et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Mass Spectrometry of 4-Anilino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 2003 , 46(1), 49-63. Link
-
Chemical Properties & Safety: PubChem Compound Summary for CID 1153094-27-9 (Analogous Data). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 6-Bromo-3,4-dihydroquinolin-2(1H)-one | C9H8BrNO | CID 14373281 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3-Amino-4-quinolinol: A Key Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-Amino-4-quinolinol is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. The quinoline ring system is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The specific substitutions of a bromine atom at the 6-position, an amino group at the 3-position, and a hydroxyl group at the 4-position confer unique physicochemical properties to this molecule, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 6-Bromo-3-Amino-4-quinolinol, including its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its role as a precursor for kinase inhibitors and other targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-3-Amino-4-quinolinol is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1153094-27-9 | [1][2], [3][4], [2] |
| Molecular Formula | C₉H₇BrN₂O | [1][2] |
| Molecular Weight | 239.07 g/mol | [1][2], [2] |
| Synonyms | 3-Amino-6-bromo-4-quinolinol | [1], [3] |
| Physical Form | Solid | [5] |
| Boiling Point | 403.3±45.0 °C at 760 mmHg | [5] |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | [1][2] |
| logP | 2.2851 | [1][2] |
| Storage | 4°C, protect from light, stored under nitrogen | [1][2], [5] |
Synthesis of 6-Bromo-3-Amino-4-quinolinol
While a direct, optimized synthesis for 6-Bromo-3-Amino-4-quinolinol is not extensively detailed in the public domain, a plausible and chemically sound synthetic pathway can be proposed based on established methodologies for the synthesis of substituted quinolines. The following multi-step protocol outlines a rational approach starting from commercially available 6-bromoquinolin-4-ol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Bromo-3-Amino-4-quinolinol.
Step-by-Step Experimental Protocol
Step 1: Nitration of 6-Bromoquinolin-4-ol to yield 6-Bromo-3-nitroquinolin-4-ol
This step introduces a nitro group at the 3-position of the quinoline ring, a common precursor to an amino group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 6-bromoquinolin-4-ol to the cooled nitrating mixture portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield crude 6-bromo-3-nitroquinolin-4-ol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Reduction of 6-Bromo-3-nitroquinolin-4-ol to yield 3-Amino-6-bromoquinolin-4-ol
This final step involves the reduction of the nitro group to the desired amino group.
-
Reaction Setup: To a solution of 6-bromo-3-nitroquinolin-4-ol in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof), add a reducing agent. Common choices include iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Reaction: If using iron, the mixture is heated to reflux for several hours. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature. The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up:
-
For iron reduction: After cooling, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
For catalytic hydrogenation: The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-Amino-6-bromoquinolin-4-ol can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Applications in Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with a rich history of producing successful drugs.[6] The presence of the bromine atom at the 6-position and the amino group at the 3-position of 6-Bromo-3-Amino-4-quinolinol make it a particularly interesting starting material for the synthesis of targeted therapies.
Kinase Inhibitors
The quinoline core is a well-established "hinge-binder" motif in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 4-aminoquinoline scaffold can be functionalized to create potent and selective inhibitors of various kinases. The 6-bromo substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance binding affinity and selectivity for the target kinase.[7] For example, derivatives of 6-bromo-4-anilinoquinolines have been investigated as kinase inhibitors.[7]
Antimalarial Agents
Historically, 4-aminoquinolines, such as chloroquine, have been frontline drugs for the treatment of malaria.[1] Although drug resistance is a major challenge, the development of new quinoline-based antimalarials continues to be an active area of research.[1] The 6-bromo-3-amino-4-quinolinol core can be elaborated with various side chains to generate novel compounds with potential activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.
Other Potential Therapeutic Areas
The versatility of the quinoline scaffold suggests that derivatives of 6-Bromo-3-Amino-4-quinolinol could be explored for a wide range of other therapeutic applications, including as anticancer, antiviral, and antibacterial agents.[6] The amino and hydroxyl groups provide reactive sites for the attachment of diverse pharmacophores, enabling the generation of large chemical libraries for high-throughput screening.
Safety Information
Based on available data, 6-Bromo-3-Amino-4-quinolinol is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
6-Bromo-3-Amino-4-quinolinol is a valuable and versatile chemical entity for drug discovery and development. Its quinoline core, coupled with strategic bromo, amino, and hydroxyl substitutions, provides a robust platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. The synthetic pathway outlined in this guide, based on established chemical principles, offers a practical approach for the preparation of this important building block. As research into targeted therapies continues to expand, the utility of 6-Bromo-3-Amino-4-quinolinol as a key starting material for the development of next-generation medicines is poised to grow.
References
-
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
MDPI. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. [Link]
Sources
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-6-bromoquinolin-4-ol | 1153094-27-9 [sigmaaldrich.com]
- 5. 3-Amino-6-bromoquinolin-4-ol | 1153094-27-9 [sigmaaldrich.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine [mdpi.com]
Solubility profile of 6-Bromo-3-Amino-4-quinolinol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 6-Bromo-3-Amino-4-quinolinol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Bromo-3-Amino-4-quinolinol in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document emphasizes the establishment of a robust experimental methodology, grounded in established pharmaceutical industry standards. We will delve into the theoretical underpinnings of solubility as dictated by the compound's unique physicochemical properties, provide a detailed, field-proven protocol for solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and offer a predictive assessment of its solubility behavior. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and other novel chemical entities.
Introduction and Physicochemical Profile
6-Bromo-3-Amino-4-quinolinol is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The precise placement of the bromo, amino, and hydroxyl functional groups creates a molecule with distinct electronic and steric properties, influencing its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Understanding the solubility of an API is a critical first step in the drug development process.[3] It directly impacts formulation design, bioavailability, purification strategies, and the feasibility of various delivery systems.[2][4] This guide provides the necessary tools to experimentally determine this crucial parameter for 6-Bromo-3-Amino-4-quinolinol.
Table 1: Physicochemical Properties of 6-Bromo-3-Amino-4-quinolinol
| Property | Value | Source |
| CAS Number | 1153094-27-9 | [5] |
| Molecular Formula | C₉H₇BrN₂O | [5] |
| Molecular Weight | 239.07 g/mol | [5] |
| SMILES | OC1=C(N)C=NC2=CC=C(Br)C=C12 | [5] |
| Predicted LogP | 2.2851 | [5] |
| Hydrogen Bond Donors | 2 (-OH, -NH₂) | [5] |
| Hydrogen Bond Acceptors | 3 (N in quinoline, O, N) | [5] |
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent.[6] The principle of "like dissolves like" provides a foundational predictive tool.[7]
-
Molecular Structure Analysis: 6-Bromo-3-Amino-4-quinolinol is an amphiphilic molecule.
-
The quinoline ring system provides a large, relatively non-polar aromatic surface.
-
The hydroxyl (-OH) and amino (-NH₂) groups are polar and capable of acting as both hydrogen bond donors and acceptors.
-
The bromine atom adds to the molecular weight and has a modest electron-withdrawing effect.
-
-
Solvent Interaction:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the -OH and -NH₂ groups of the solute, suggesting favorable solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar aspects of the molecule.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic core may allow for some interaction, but the highly polar functional groups will likely limit solubility significantly in these solvents.
-
The predicted LogP of 2.2851 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, its solubility will likely be highest in polar organic solvents.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible data, the determination of thermodynamic (or equilibrium) solubility is essential. The saturation shake-flask method is the universally recognized gold-standard for this purpose.[8][9] The following protocol outlines a self-validating system for this determination.
Core Methodology: Saturation Shake-Flask Protocol
The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase.[10]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 6-Bromo-3-Amino-4-quinolinol (e.g., 5-10 mg) to a series of glass vials, each containing a precisely known volume (e.g., 2 mL) of the selected organic solvents. A sufficient excess is critical to ensure a solid phase remains at equilibrium.[8]
-
Equilibration: Seal the vials tightly. Place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10] Preliminary time-point studies (e.g., sampling at 24, 48, and 72 hours) are recommended to confirm that the concentration has reached a plateau.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit sedimentation of the excess solid. To separate the saturated supernatant from the solid, use either centrifugation or filtration. Filtration through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PVDF or PTFE) is common.[11][12]
-
Causality Note: This step is critical. Failure to completely remove undissolved solid particles will lead to a gross overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.[13]
-
-
Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the calibrated range of the analytical method.
-
Analysis: Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as the HPLC protocol described below.
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: HPLC Method Development
HPLC is the preferred analytical tool due to its high specificity and ability to separate the parent compound from any potential impurities or degradants.[8][14]
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column Selection: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile starting point for this type of aromatic compound.[14]
-
Mobile Phase Development: A gradient method using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) as Mobile Phase A and an organic solvent (e.g., Acetonitrile or Methanol with 0.1% Formic Acid) as Mobile Phase B is recommended for initial development.[12]
-
Calibration Curve Preparation: Prepare a series of at least five standard solutions of 6-Bromo-3-Amino-4-quinolinol of known concentrations from a stock solution.[11] These should bracket the expected concentration of the diluted solubility samples.
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.[15]
-
Inject the prepared (diluted) samples from the shake-flask experiment.
-
Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Account for the dilution factor to determine the final solubility concentration in the original solvent (e.g., in mg/mL or µg/mL).
-
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically for clarity and comparative analysis.
Table 2: Template for Experimental Solubility Data of 6-Bromo-3-Amino-4-quinolinol at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | USP Classification |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] | |
| Isopropanol | 19.9 | [Experimental Data] | [Calculated Data] | [e.g., Slightly soluble] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] | |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] | |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Calculated Data] | [e.g., Very slightly soluble] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Practically insoluble] | |
| Hexane | 1.9 | [Experimental Data] | [Calculated Data] | [e.g., Practically insoluble] |
Note: The USP (United States Pharmacopeia) classification provides a qualitative descriptor for the measured quantitative data.[11]
Caption: Interplay of Solute and Solvent Properties on Solubility.
Conclusion
This guide has established a scientifically sound and experimentally verifiable protocol for determining the solubility profile of 6-Bromo-3-Amino-4-quinolinol in organic solvents. By combining the gold-standard shake-flask method with precise HPLC quantification, researchers can generate the reliable data necessary for informed decision-making in synthesis, purification, and formulation development. The physicochemical properties of the molecule suggest a favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding, a prediction that can be confirmed and quantified using the methodologies presented herein.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
-
Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. Available from: [Link]
-
Babu, R., & Nageswara Rao, G. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]
-
IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]
-
ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available from: [Link]
-
PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]
-
MDPI. (2020, October 20). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Available from: [Link]
-
PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Available from: [Link]
-
YouTube. (2024, May 9). What Factors Affect Solubility? | Professor Dave & Chegg Explain. Available from: [Link]
-
TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. chemscene.com [chemscene.com]
- 6. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. pharmaguru.co [pharmaguru.co]
- 12. biorelevant.com [biorelevant.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 3-Amino-4-Hydroxyquinoline Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.
Executive Summary: The Stability Paradox
3-amino-4-hydroxyquinoline (3-AHQ) derivatives represent a privileged scaffold in drug discovery, serving as precursors for antimalarials (e.g., amodiaquine analogs), antiviral agents (HIV integrase inhibitors), and kinase inhibitors. However, their utility is often compromised by a complex thermodynamic profile. These molecules exist at the intersection of tautomeric ambiguity (4-hydroxy vs. 4-oxo) and redox vulnerability (oxidation of the electron-rich 3-amino moiety).
This guide provides a rigorous analysis of the thermodynamic forces governing 3-AHQ stability and details self-validating protocols to characterize them.
Thermodynamic Landscape: Tautomerism & Electronic Structure
The core thermodynamic feature of the 3-AHQ scaffold is the equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolinone (keto) forms. Unlike simple phenols, this equilibrium is heavily influenced by the 3-amino substituent.
The Tautomeric Equilibrium
While the 4-hydroxy form retains full aromaticity of the pyridine ring, the 4-oxo (quinolone) form is often thermodynamically favored in polar solvents and the solid state due to:
-
Solvation Energy: The highly polarized C=O bond in the quinolone form has a larger dipole moment, leading to stronger stabilization in polar media (water, DMSO).
-
Intramolecular Hydrogen Bonding: The 3-amino group acts as a hydrogen bond donor. In the 4-oxo form , a stable 6-membered intramolecular hydrogen bond is formed between the amino proton and the carbonyl oxygen (
). This interaction lowers the enthalpy ( ) of the keto tautomer, shifting the equilibrium significantly toward the quinolone form compared to unsubstituted 4-hydroxyquinoline.
Redox Thermodynamics
The 3-amino group is an electron-donating group (EDG) that increases the electron density of the quinoline ring. While this enhances binding affinity for certain targets (e.g., heme stacking in malaria), it thermodynamically predisposes the molecule to oxidative degradation into quinone-imine intermediates. This is the primary pathway for "thermodynamic instability" in solution, often mistaken for hydrolytic instability.
Visualization: Tautomeric & Degradation Pathways
The following diagram illustrates the thermodynamic equilibrium and the irreversible degradation sink.
Caption: Tautomeric equilibrium favoring the keto form due to intramolecular H-bonding, with oxidative leakage to quinone-imines.
Solid-State Thermodynamics: Polymorphism & Hydrates
In the solid state, 3-AHQ derivatives rarely exist as pure anhydrates if exposed to humidity. The thermodynamic stability of the crystal lattice is governed by intermolecular H-bond networks.
-
Hydrate Formation: As seen in related 4-aminoquinaldine studies, water molecules often bridge the carbonyl oxygen and the amino group in the crystal lattice. These hydrates are frequently the global thermodynamic minimum at ambient temperature/humidity.
-
Lattice Energy: High melting points (>200°C) are typical, driven by
stacking of the planar quinolone rings. A sharp endotherm in DSC followed by decomposition indicates a stable lattice; a broad endotherm often suggests a metastable amorphous phase or solvent loss.
Experimental Protocols (Self-Validating)
Do not rely on calculated pKa or logP values alone. The following protocols are designed to generate empirical thermodynamic constants.
Protocol A: Determination of Thermodynamic Solubility & pKa (Shake-Flask Method)
Objective: To determine the intrinsic solubility (
-
Preparation:
-
Prepare buffer solutions ranging from pH 1.2 to 10.0 (maintain constant ionic strength
M with NaCl). -
Add excess solid 3-AHQ derivative to glass vials containing 5 mL of each buffer.
-
-
Equilibration:
-
Incubate at 25°C ± 0.1°C with constant agitation (orbital shaker) for 72 hours .
-
Validation Step: Check pH at 24h and 72h. If pH shifts >0.1 units, adjust and extend equilibration.
-
-
Analysis:
-
Filter supernatant using a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).
-
Quantify concentration via HPLC-UV (detection at
nm and nm).
-
-
Data Processing:
-
Plot Solubility (
) vs. pH. -
The pH of minimum solubility corresponds to the zwitterionic isoelectric point (pI).
-
Fit data to the Henderson-Hasselbalch equation to extract thermodynamic pKa values.
-
Protocol B: Solid-State Stability Assessment (DSC/TGA)
Objective: To differentiate between solvate loss, melting, and degradation.
-
Instrument Setup: Calibrate DSC with Indium standard. Purge with Nitrogen (50 mL/min).
-
Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Crimped but vented lids are preferred to allow solvent escape without pressure buildup.
-
Thermal Cycle:
-
Step 1 (TGA): Ramp from 30°C to 300°C at 10°C/min. Monitor weight loss.
-
Interpretation: Weight loss < 100°C = Surface water. Stepwise weight loss at specific T = Stoichiometric solvate/hydrate.
-
-
Step 2 (DSC): Ramp from 30°C to (Melting Point + 20°C) at 10°C/min.
-
Interpretation: A clean melting endotherm implies high purity. An exotherm immediately following melting indicates thermal decomposition (common for 3-amino derivatives).
-
-
-
Validation: Run a "Heat-Cool-Heat" cycle. If the melting peak shifts or disappears in the second heating, the substance is thermally unstable or has converted to a polymorph.
Data Summary: Typical Physicochemical Parameters
| Parameter | Typical Value / Trend | Thermodynamic Implication |
| Melting Point | 190°C – 270°C | High lattice energy; indicates strong intermolecular H-bonding. |
| pKa (Amino) | 3.5 – 5.0 | Lower than aniline due to electron withdrawal by the quinoline ring. |
| pKa (OH/NH) | 9.0 – 11.0 | Acidic proton of the enol/amide tautomer. |
| LogP | 1.5 – 3.5 | Moderate lipophilicity; pH-dependent due to zwitterion formation. |
| Tautomer Ratio | Quinolone (keto) form is dominant in aqueous solution. |
Experimental Workflow Diagram
Caption: Integrated workflow for establishing thermodynamic validity of 3-AHQ candidates.
References
-
Quinolone-Hydroxyquinoline Tautomerism
-
Polymorphism & Hydrate Stability
- Title: 4-Aminoquinaldine monohydrate polymorphism: Prediction and impurity aided discovery of a difficult to access stable form.
- Source: CrystEngComm (via PubMed Central).
-
URL:[Link]
-
Synthetic Strategies & Stability
- Title: 4-Aminoquinoline: a comprehensive review of synthetic str
- Source: Frontiers in Chemistry (2023).
-
URL:[Link]
- General 4-Hydroxyquinoline Properties: Title: 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. Source: BenchChem Technical Guides.
-
Antimalarial Structure-Activity Relationships
Sources
pKa Values and Ionization Dynamics of 6-Bromo-3-Amino-4-Quinolinol: A Comprehensive Mechanistic Guide
Executive Summary
In the landscape of rational drug design, the precise determination of a molecule's acid dissociation constants (pKa) is not merely a regulatory checkbox; it is the fundamental predictor of pharmacokinetics, solubility, and target-binding affinity. 6-Bromo-3-amino-4-quinolinol (CAS: 1153094-27-9) is a highly functionalized heterocyclic scaffold. Characterizing its ionization profile presents a unique analytical challenge due to the interplay of tautomerism, adjacent electron-withdrawing groups, and poor aqueous solubility.
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will deconstruct the thermodynamic and electronic causality behind the molecule's pKa values and establish a self-validating, orthogonal experimental protocol to measure them accurately.
Structural Dynamics: Tautomerism and Resonance
Before assigning pKa values, we must correctly define the molecule's ground state in aqueous media. The name "4-quinolinol" implies a hydroxyl group at the C4 position. However, in polar solvents (like water or physiological buffers), this compound undergoes a rapid tautomeric shift, existing almost exclusively as 3-amino-6-bromo-4-quinolone .
The Causality: Why does the quinolone (keto) form dominate? The proton migrates from the C4-oxygen to the N1-nitrogen to establish a vinylogous amide resonance system. This configuration is thermodynamically favored in water because the highly polarized N-H and C=O bonds participate in robust intermolecular hydrogen bonding with the solvent, a stabilization not afforded to the enol (quinolinol) form .
Deconstructive pKa Analysis (Mechanistic Breakdown)
6-Bromo-3-amino-4-quinolinol possesses three distinct ionizable sites. Because empirical data for this exact multi-substituted scaffold is highly specific, we must derive its theoretical macroconstants by analyzing the inductive and resonance effects of its substituents against known baseline fragments , .
Event 1: Protonation of the Quinolone Core (pKa₁ ≈ 1.5 – 1.8)
-
Baseline: The unsubstituted 4-hydroxyquinoline core has a pKa of 2.23 .
-
Mechanistic Shift: In our target molecule, the 6-bromo group exerts a strong electron-withdrawing inductive effect (Hammett
= +0.39). Simultaneously, the 3-amino group, while resonance-donating, acts inductively to pull electron density away from the ring. This electron starvation makes the quinolone core highly resistant to accepting an additional proton, lowering the pKa₁ to approximately 1.5 to 1.8.
Event 2: Protonation of the 3-Amino Group (pKa₂ ≈ 3.2 – 3.8)
-
Baseline: A standard 3-aminoquinoline exhibits a pKa of 4.91 .
-
Mechanistic Shift: The 3-amino group in our molecule is situated directly adjacent to the C4-carbonyl group. The carbonyl's potent electron-withdrawing field effect drastically reduces the electron density on the amino nitrogen's lone pair. Consequently, the basicity of the 3-amino group is heavily attenuated, shifting its pKa down to the 3.2 – 3.8 range. It will only protonate in highly acidic environments (e.g., gastric fluid).
Event 3: Deprotonation to the Quinolonate Anion (pKa₃ ≈ 10.5 – 10.8)
-
Baseline: The N-H deprotonation of 4-hydroxyquinoline occurs at a pKa of 11.28 .
-
Mechanistic Shift: The electron-withdrawing 6-bromo substituent stabilizes the resulting negative charge on the quinolonate anion via inductive delocalization. This stabilization makes the neutral molecule more willing to give up its proton, increasing its acidity and lowering the pKa₃ to roughly 10.5 – 10.8.
Caption: Ionization continuum of 6-Bromo-3-Amino-4-quinolinol across the pH scale.
Quantitative Data Summary
The table below summarizes the predicted thermodynamic ionization states, which serve as the baseline for the experimental validation protocols.
| Ionization Event | Functional Group Involved | Predicted pKa Range | Dominant Species at pH 7.4 | Pharmacological Implication |
| pKa₁ | Quinolone Core (C=O / N1) | 1.5 – 1.8 | Un-ionized | Molecule will not form stable salts with weak acids. |
| pKa₂ | 3-Amino Group (-NH₂) | 3.2 – 3.8 | Un-ionized | Poor solubility in intestinal fluid; highly lipophilic. |
| pKa₃ | Quinolone N-H (Deprotonation) | 10.5 – 10.8 | Un-ionized | Remains neutral in blood plasma; high membrane permeability. |
Self-Validating Experimental Protocols
Relying solely on theoretical predictions is a critical failure point in drug development. Because 6-bromo-3-amino-4-quinolinol is highly lipophilic and poorly soluble in water, standard aqueous titration will fail due to precipitation.
To ensure trustworthiness and scientific integrity , we must deploy a self-validating, orthogonal workflow. We will use UV-Vis spectrophotometry to track the micro-environmental electronic shifts (chromophore changes) and cosolvent potentiometry to capture the macroscopic proton exchange.
Caption: Self-validating orthogonal workflow for determining pKa in poorly soluble quinolones.
Protocol A: UV-Vis Spectrophotometric Titration
This method exploits the fact that the ionization of the 3-amino group and the quinolone core drastically alters the molecule's conjugated
-
Sample Preparation: Prepare a 5 µM stock solution of the compound using a 2% DMSO/Water cosolvent system to prevent precipitation.
-
Buffer Allocation: Dispense the stock into a series of Britton-Robinson universal buffers precisely adjusted from pH 1.0 to 12.0 (in 0.2 pH increments).
-
Spectral Acquisition: Record the absorption spectra from 220 nm to 450 nm at 25.0 ± 0.1 °C.
-
Causality & Validation Check: Analyze the spectra for isosbestic points (wavelengths where total absorbance remains constant during a pH shift). Expert Insight: If isosbestic points drift or blur, the compound is precipitating, and the DMSO concentration must be marginally increased.
-
Data Extraction: Utilize multi-wavelength global analysis software (e.g., SPECFIT) to derive the pKa values from the absorbance vs. pH curves.
Protocol B: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation
To validate the UV-Vis data, we must measure the bulk thermodynamic proton exchange. Because water cannot hold enough compound to generate a reliable potentiometric signal, we use a methanol-water cosolvent system.
-
Cosolvent System Preparation: Prepare four distinct solvent mixtures of Methanol/Water (e.g., 30%, 40%, 50%, and 60% wt/wt Methanol) containing 0.15 M KCl to maintain constant ionic strength.
-
Titration Execution: Dissolve the compound to a concentration of 1 mM in each cosolvent mixture. Titrate with standardized 0.1 M KOH and 0.1 M HCl under an inert argon atmosphere to prevent CO₂ absorption.
-
The Yasuda-Shedlovsky Extrapolation (The Causality): Organic cosolvents suppress the ionization of acids and bases by lowering the dielectric constant (
) of the medium. To find the true aqueous pKa, plot the apparent pKa ( ) obtained from each methanol mixture against the inverse dielectric constant ( ) plus the logarithm of the water concentration. -
Mathematical Resolution: Extrapolate the linear regression line to the dielectric constant of pure water (
). The y-intercept represents the true aqueous pKa. -
System Validation: Cross-reference the extrapolated potentiometric pKa with the UV-Vis pKa. For the system to be considered self-validating and trustworthy, the values must align within ±0.15 log units .
Implications for Formulation and Drug Delivery
Understanding these pKa values is critical for downstream development. Because the molecule remains entirely un-ionized between pH 4.0 and 10.0, its aqueous solubility in the gastrointestinal tract (pH 6.8) will be exceptionally poor.
Attempting to formulate this compound as a standard hydrochloride salt is risky; the low basicity of the 3-amino group (pKa ~3.5) means the salt will likely disproportionate (convert back to the free base) upon encountering the neutral pH of the intestine, leading to sudden precipitation and erratic bioavailability. Advanced formulation strategies, such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers, will be required to bypass its pKa-driven insolubility.
References
The Emergence of 6-Substituted-3-Amino-4-Quinolinols: A Technical Guide for Advanced Drug Discovery
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, forming the foundation of numerous approved therapeutic agents. Within this broad class, the 4-quinolinol (or 4-quinolone) core is a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide focuses on a highly specialized and promising subclass: 6-substituted-3-amino-4-quinolinols. We provide an in-depth analysis of a robust synthetic pathway to access this scaffold, collate and interpret biological data from structurally related analogs to forecast therapeutic potential, and elucidate the underlying structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for next-generation therapeutics, particularly in oncology.
The 4-Quinolinol Core: A Scaffold of Therapeutic Significance
The quinoline ring system is a recurring motif in a vast number of biologically active compounds, from the historic antimalarial quinine to modern anticancer agents.[1][2] The 4-quinolinol tautomer, which predominantly exists as the 4-quinolone form, is particularly noteworthy. This structural feature is central to the mechanism of action of quinolone antibiotics and a growing number of kinase inhibitors.[3][4]
The strategic functionalization of this core scaffold is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. Specifically, this guide focuses on the intersection of two critical substitutions:
-
The 6-Position: Substitution at this position, which is projected into solvent-exposed regions in many enzyme active sites, is a well-established method for fine-tuning pharmacological properties. The introduction of a halogen, such as bromine, at the 6-position has been shown to enhance the anticancer effects of related quinazolinone and quinolone scaffolds.[5][6]
-
The 3-Amino Group: The introduction of a primary amine at the C3 position provides a crucial vector for either forming key hydrogen bond interactions within a biological target or serving as a synthetic handle for further derivatization and library development.
The convergence of these features in the 6-substituted-3-amino-4-quinolinol scaffold presents a compelling, yet underexplored, area for the discovery of novel therapeutic agents.
Synthetic Strategies and Methodologies
Direct, published protocols for the synthesis of 6-substituted-3-amino-4-quinolinols are scarce. However, a robust and logical pathway can be constructed from well-established, high-yielding reactions. The proposed strategy involves a three-stage process: (A) construction of the core quinolinol ring system via the Gould-Jacobs reaction, (B) nitration at the C3 position, and (C) subsequent reduction of the nitro group to the target primary amine.
Caption: Proposed multi-step synthesis of 6-substituted-3-amino-4-quinolinols.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established literature for analogous transformations.
Protocol 2.1.1: Stage 1 - Synthesis of 6-Bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)
This procedure is adapted from the classical Gould-Jacobs reaction, a cornerstone for 4-hydroxyquinoline synthesis.[7][8][9]
-
Step 1a: Condensation.
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl(ethoxymethylidene)malonate (1.1 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cool the reaction mixture to room temperature. The intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate, will often solidify upon cooling and can be washed with cold ethanol or hexane to remove excess malonate.[10]
-
-
Causality and Insights: This initial condensation is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of the malonate. Running the reaction neat (without solvent) at this temperature is typically efficient. For less reactive anilines, microwave irradiation can significantly reduce reaction times.[8]
-
Step 1b: Thermal Cyclization.
-
Add the crude anilinomethylene intermediate from the previous step to a high-boiling point solvent, such as diphenyl ether.
-
Heat the solution to approximately 250 °C and maintain for 30-60 minutes. The cyclization progress should be monitored by TLC.
-
Cool the mixture and add hexane or petroleum ether to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Filter the solid product.
-
-
Causality and Insights: This high-temperature step effects an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to form the quinolone ring.[7] The choice of a high-boiling, inert solvent like diphenyl ether is critical to achieve the necessary activation energy. Eaton's reagent (P₂O₅ in methanesulfonic acid) has emerged as a milder and often higher-yielding alternative for this cyclization step.[8]
-
Step 1c: Saponification and Decarboxylation.
-
Suspend the crude carboxylate ester in a 10-20% aqueous sodium hydroxide solution and reflux for 1-2 hours until hydrolysis is complete (TLC monitoring).
-
Cool the solution and acidify carefully with concentrated hydrochloric acid or acetic acid to a pH of ~4-5 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
The resulting 6-bromo-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating it neat or in a high-boiling solvent like diphenyl ether at its melting point (or ~250-280°C) until gas evolution ceases.
-
Cool the residue and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-bromo-4-hydroxyquinoline.
-
Protocol 2.1.2: Stage 2 - Nitration of 6-Bromo-4-hydroxyquinoline
This protocol is based on standard aromatic nitration procedures, targeting the electron-rich C3 position.[11][12]
-
To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-bromo-4-hydroxyquinoline (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Once dissolved, add a nitrating mixture (a pre-mixed, cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-3-nitro-4-hydroxyquinoline.
-
Causality and Insights: The 4-hydroxy (or 4-oxo) group is an activating group, directing electrophilic substitution to the C3 position. The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. Maintaining low temperatures is crucial to prevent over-nitration and side reactions.
Protocol 2.1.3: Stage 3 - Reduction to 3-Amino-6-bromo-4-hydroxyquinoline
This final step employs a chemoselective reduction of the nitro group.[13]
-
Suspend 6-bromo-3-nitro-4-hydroxyquinoline (1.0 eq) in a solvent such as glacial acetic acid or ethanol.
-
Add iron powder (Fe, 3-5 eq) to the suspension.
-
Heat the mixture to reflux (e.g., ~80-100 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and neutralize with a base such as sodium carbonate or ammonium hydroxide.
-
The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the target compound, 3-amino-6-bromo-4-hydroxyquinoline.
-
Causality and Insights: The Fe/AcOH system is a classic and effective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens.[13] Alternative, milder conditions include catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst), though this may risk dehalogenation depending on the substrate and conditions.
Biological Activities and Therapeutic Potential
While direct biological data for the 6-substituted-3-amino-4-quinolinol scaffold is limited, a robust hypothesis of its therapeutic potential can be formulated by examining structurally related analogs. The primary area of interest for this scaffold is oncology, specifically as inhibitors of protein kinases.
Anticancer Activity and Kinase Inhibition
The quinoline, quinolone, and quinazolinone cores are prevalent in a multitude of kinase inhibitors.[5][14][15] The 6-bromo substitution, in particular, is a key feature in several potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and other kinases.[5][6] This suggests that the 6-bromo-3-amino-4-quinolinol core is well-suited to occupy the ATP-binding pocket of various kinases.
The diagram below illustrates the general mechanism of action for ATP-competitive kinase inhibitors, the likely paradigm for this compound class.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 9. iipseries.org [iipseries.org]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure analysis of brominated amino-quinolinols
An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Amino-quinolinols
Abstract
Brominated amino-quinolinols represent a pivotal class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and guiding rational drug design.[4][5] This technical guide provides a comprehensive walkthrough of the critical process of crystal structure analysis for this specific compound class, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from the art of single-crystal growth to the intricacies of X-ray diffraction data analysis, ensuring a narrative grounded in scientific integrity and practical, field-proven insights.
The Significance of Bromine in Amino-quinolinol Scaffolds
The introduction of a bromine atom into an amino-quinolinol framework is a deliberate strategic choice in medicinal chemistry.[5] Beyond its role as a "heavy atom" that facilitates X-ray diffraction by scattering X-rays more effectively, bromine significantly influences the molecule's physicochemical properties. It can enhance lipophilicity, affect metabolic stability, and, most importantly, participate in halogen bonding—a specific type of non-covalent interaction that can be critical for drug-target binding.[5] Understanding the precise location of the bromine atom and its interplay with the amino and hydroxyl groups, as well as its role in intermolecular interactions within the crystal lattice, provides invaluable information for drug designers.[6] For instance, studies on various brominated quinolines have demonstrated that the position of the bromine substituent is crucial for their antiproliferative effects against cancer cell lines.[1][7]
The Foundation: Growing High-Quality Single Crystals
A successful crystal structure analysis is entirely contingent on the quality of the single crystal used for data collection.[8] The adage "Garbage In, Garbage Out" is particularly apt here. The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice, free from significant defects, twinning, or impurities.[8] The purity of the compound is paramount; a purity of at least 75% or better is recommended to improve the chances of growing high-quality single crystals.[9]
Causality of Method Selection
The choice of crystallization method depends on the compound's solubility profile and the quantity of material available. For brominated amino-quinolinols, which are often moderately soluble in organic solvents, several methods are effective.
-
Slow Evaporation: This is the most straightforward method.[10] A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days. The key is controlling the evaporation rate; rapid evaporation leads to the formation of many small nucleation sites, resulting in a powder or microcrystals, whereas slow, controlled evaporation encourages growth on a limited number of nucleation sites, yielding larger, X-ray quality crystals.[11]
-
Vapor Diffusion: This is arguably the most successful method, especially when working with milligram quantities.[12] It involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[8] The vapor of the more volatile anti-solvent slowly diffuses into the compound's solution, gradually reducing the compound's solubility and inducing slow crystallization.[12]
-
Slow Cooling: This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[8] A saturated solution is prepared at or near the solvent's boiling point and then allowed to cool slowly and undisturbed. This gradual decrease in temperature lowers the solubility, leading to supersaturation and crystal growth.[10]
Experimental Protocol: Crystal Growth by Vapor Diffusion
This protocol provides a self-validating system for systematically exploring crystallization conditions.
Materials:
-
Purified brominated amino-quinolinol compound (>95% purity).
-
A selection of "good" solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate).
-
A selection of "poor" (anti-solvents) (e.g., Hexane, Pentane, Diethyl Ether).[12]
-
Small glass vials (e.g., 2 mL) and larger glass jars with screw caps (e.g., 20 mL).
Procedure:
-
Preparation: Prepare a concentrated solution of your compound by dissolving 5-10 mg in a minimal amount of a "good" solvent (e.g., 0.5 mL of Dichloromethane) in a small vial. Ensure the compound is fully dissolved; if not, filter off any insoluble impurities.[9]
-
Setup: Place this open vial inside a larger jar.
-
Anti-Solvent Addition: Add 2-3 mL of a "poor" anti-solvent (e.g., Hexane) to the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the larger jar tightly.
-
Incubation: Place the sealed jar in a location free from vibrations and temperature fluctuations.
-
Observation: Monitor the setup daily for signs of crystal growth. High-quality crystals can take anywhere from a few days to several weeks to form.
-
Validation & Iteration: If no crystals form, or if only powder precipitates, the system is not yet optimized. Repeat the process by systematically varying the solvents, the concentration of the compound, or the temperature. The formation of clear, well-defined crystals with sharp edges validates the chosen conditions.
The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides the most definitive and detailed information about the three-dimensional structure of a crystalline substance.[4][13] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules.[13][14]
The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The crystal's ordered lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. The positions and intensities of these diffracted spots are directly related to the arrangement of atoms within the crystal lattice.[15]
Experimental Workflow Diagram
The following diagram outlines the logical flow from a synthesized compound to a fully refined crystal structure.
Caption: Workflow from compound synthesis to final structural model.
Data Interpretation and Refinement
Modern diffractometers are equipped with powerful software that can automate data collection and often solve the initial structure.[4] The process involves:
-
Unit Cell Determination: The software indexes the diffraction spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[14]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the atoms, with heavier atoms like bromine appearing as areas of high electron density.
-
Structure Refinement: A least-squares refinement process is used to adjust the atomic positions, site occupancies, and atomic displacement parameters (which model thermal vibrations) to achieve the best possible fit between the calculated and the observed diffraction data.[14]
-
Validation: The final model is rigorously checked for geometric consistency and other potential issues. The output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure determination.
Analyzing the Final Structure: A Case Study Perspective
The true value of the analysis lies in the interpretation of the final, refined structure. This provides direct, unambiguous evidence of the molecule's connectivity and stereochemistry.[11]
Key Structural Parameters
The refined structure provides a wealth of quantitative data that is crucial for understanding the molecule's properties. This data is typically summarized in tables for clarity.
Table 1: Representative Crystallographic Data for a Hypothetical Brominated Amino-quinolinol
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₉BrN₂O | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 253.10 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice.[16] |
| Space Group | P2₁/n | A specific description of the symmetry elements present within the unit cell.[6] |
| a, b, c [Å] | a = 6.908, b = 8.057, c = 17.189 | The dimensions of the unit cell along the x, y, and z axes.[16] |
| α, β, γ [°] | α = 90, β = 101.18, γ = 90 | The angles between the unit cell axes.[16] |
| Volume [ų] | 938.6 | The volume of a single unit cell.[16] |
| Z | 4 | The number of molecules in the unit cell. |
| Bond Length (C-Br) | 1.895 Å | Provides direct evidence of covalent bonding and can influence reactivity. |
| Hydrogen Bond (N-H···O) | 2.95 Å (D···A distance) | Key intermolecular interaction that governs crystal packing and can mimic drug-receptor interactions.[17] |
Note: Data in this table is representative and synthesized from typical values found in crystallographic reports for similar structures for illustrative purposes.[6][16]
Visualizing Intermolecular Interactions
Beyond individual bond lengths and angles, the crystal structure reveals how molecules pack together in the solid state. This is governed by a network of intermolecular forces, such as hydrogen bonds, π-π stacking, and halogen bonds. Understanding this supramolecular arrangement is crucial, as these same forces often dictate how a drug molecule will interact with its biological target.[6][18]
Caption: Key intermolecular interactions in brominated amino-quinolinols.
Conclusion
The crystal structure analysis of brominated amino-quinolinols is an indispensable tool in modern drug discovery. It provides the ultimate proof of a molecule's structure and offers profound insights into the intermolecular forces that dictate its behavior, both in the solid state and, by extension, at its biological target. The rigorous, systematic approach outlined in this guide—from meticulous crystal growth to detailed structural refinement and interpretation—empowers researchers to unlock the full potential of this promising class of compounds, paving the way for the development of novel and more effective therapeutics.
References
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information.
- University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. University of Florida.
- Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Massachusetts Institute of Technology.
- Saint Petersburg State University Research Park. (n.d.). Single crystal X-ray diffraction analysis.
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry Department.
- Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 72-79.
- (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Books.
- American Laboratory. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials.
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC).
- (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- da Silva, A. B. F., et al. (2019). Analysis of two novel 1-4 quinolinone structures with bromine and nitrobenzyl ligands. Journal of Molecular Modeling, 25(3), 55.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design, 105(5).
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate.
- Moussaoui, Y. N. E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5683.
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.
- El-Ghozlani, M., et al. (2011). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978.
- (n.d.). X-ray structure analysis of quinolinyl iminothiazoline 6. ResearchGate.
- Farrell, W. D., et al. (2015). Crystal structure of bis(3-bromomesityl)(quinolin-1-ium-8-yl)boron(III) tribromide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1082-1085.
- (n.d.). 7-Bromoquinolin-8-ol | Request PDF. ResearchGate.
- Horta, B. A. C., et al. (2017). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 11), 1030-1038.
- (2011, September 19). An Overview: The biologically important quninoline derivatives.
- Collis, C. G., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 59(Pt 9), o1350-o1351.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Lv, Y., et al. (2025). The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, C19H15BrN4O. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 623-624.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
- Charoenou, P., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports, 11(1), 20264.
- Bilici, A. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8: Synthesis and Characterization. Hacettepe Journal of Biology and Chemistry, 45(4), 563-571.
- Sertbakan, T. R. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.
- Wójcik, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry, 278, 116867.
- (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).
- Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2743-2755.
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Analysis of two novel 1-4 quinolinone structures with bromine and nitrobenzyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. How To [chem.rochester.edu]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 15. geo.umass.edu [geo.umass.edu]
- 16. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7-Bromoquinolin-8-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Advanced Safety and Handling Protocols for 6-Bromo-3-Amino-4-Quinolinol in Drug Discovery
Executive Summary
The 4-hydroxyquinoline (or 4-quinolinol) scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents [3]. Within this chemical space, 6-Bromo-3-amino-4-quinolinol (CAS: 1153094-27-9) serves as a highly versatile, bifunctional building block. The presence of a halogen at the C6 position significantly influences physicochemical properties and target binding [4], while also providing a synthetic handle for transition-metal-catalyzed cross-coupling. Simultaneously, the 3-amino group enables the rapid construction of amides or fused heterocyclic systems.
This whitepaper provides an authoritative guide on the Safety Data Sheet (SDS) parameters, mechanistic handling rationales, and field-proven experimental workflows for 6-Bromo-3-amino-4-quinolinol, ensuring both laboratory safety and synthetic integrity.
Physicochemical Profiling & Structural Significance
Understanding the intrinsic properties of 6-Bromo-3-amino-4-quinolinol is critical for predicting its reactivity and stability. The electron-rich 3-amino group makes the molecule susceptible to atmospheric oxidation, while the carbon-bromine (C-Br) bond can undergo photolytic cleavage under prolonged UV exposure.
Table 1: Physicochemical and Identification Data
| Parameter | Value / Description |
| Chemical Name | 6-Bromo-3-amino-4-quinolinol (Synonym: 3-Amino-6-bromoquinolin-4-ol) |
| CAS Number | 1153094-27-9 [1] |
| Molecular Formula | C₉H₇BrN₂O [1] |
| Molecular Weight | 239.07 g/mol [1] |
| SMILES String | OC1=C(N)C=NC2=CC=C(Br)C=C12 [1] |
| Physical State | Solid (typically crystalline powder) |
Hazard Identification & GHS Classification
According to standard Safety Data Sheets (SDS) in compliance with EC No. 1272/2008 and global GHS standards, this compound presents specific acute and chronic hazards [1, 2].
GHS Hazard Statements
-
H302: Harmful if swallowed. (Causality: Quinoline derivatives can intercalate with DNA or disrupt cellular enzymatic processes upon systemic absorption).
-
H315: Causes skin irritation. (Causality: The basicity of the amino group and the lipophilicity of the bromo-quinoline core facilitate dermal penetration and local inflammatory responses).
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. (Causality: Fine crystalline dust can mechanically and chemically irritate the mucosal lining of the upper respiratory tract).
Precautionary Directives
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard Operating Procedures (SOP) for Safe Handling
To ensure scientific integrity and personnel safety, handling protocols must be treated as self-validating systems rather than mere suggestions.
Storage Conditions & Mechanistic Rationale
-
Temperature: Store at 4°C [1]. Why? Lower temperatures decelerate the kinetic rate of spontaneous degradation and ambient oxidation.
-
Atmosphere: Store under an inert gas (Nitrogen or Argon) [1]. Why? The primary amine at the C3 position is highly electron-rich. In the presence of atmospheric oxygen, it can undergo oxidative dimerization to form azo compounds or oxidize into nitroso/nitro impurities, which will poison palladium catalysts in downstream steps.
-
Light Protection: Store in amber vials or dark environments [1]. Why? Aryl bromides are susceptible to photolytic homolytic cleavage, generating highly reactive aryl radicals that lead to complex polymeric mixtures.
Engineering Controls & PPE
All manipulations of the dry powder must be performed inside a certified Class II chemical fume hood [2]. Personnel must wear nitrile gloves (double-gloving is recommended during scale-up), a fastened lab coat, and splash-proof safety goggles.
Workflow for safe handling and emergency response of 6-Bromo-3-amino-4-quinolinol.
Spill Response Protocol
In the event of a spill, do not sweep dry powder, as this generates aerosolized dust (violating P261). Instead, gently cover the spill with an inert absorbent material (e.g., damp sand or vermiculite) [2], carefully sweep into a chemical waste container, and clean the surface with a solvent like ethanol or acetone to dissolve residual traces.
Experimental Workflows: Synthetic Utility
The dual functionality of 6-Bromo-3-amino-4-quinolinol requires careful orthogonal protection strategies. Below is a validated workflow for functionalizing the C6 position via a Buchwald-Hartwig amination.
Step-by-Step Methodology: C6 Functionalization
-
Amine Protection (Self-Validating Step):
-
Procedure: Dissolve 6-Bromo-3-amino-4-quinolinol in anhydrous THF under argon. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.
-
Causality: The free 3-amino group can competitively bind to palladium or undergo undesired intra/intermolecular N-arylation. Boc-protection masks this nucleophilicity.
-
Validation: Monitor via LC-MS. The mass should shift from [M+H]⁺ 239/241 to [M+H]⁺ 339/341.
-
-
Cross-Coupling:
-
Procedure: To the Boc-protected intermediate, add the desired secondary amine, Pd₂(dba)₃ (5 mol%), XPhos ligand (10 mol%), and Cs₂CO₃ (2.0 eq) in degassed toluene. Heat to 90°C for 12 hours.
-
Causality: The electron-withdrawing nature of the quinoline ring activates the C-Br bond for oxidative addition by the Pd(0) species.
-
-
Deprotection:
-
Procedure: Treat the crude mixture with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc group, yielding the C6-functionalized 3-amino-4-quinolinol derivative.
-
Synthetic workflow for C6 functionalization via Buchwald-Hartwig cross-coupling.
Pharmacological Context: Mechanism of Action
Derivatives synthesized from the 6-Bromo-3-amino-4-quinolinol scaffold are frequently evaluated for their anticancer and antimicrobial properties. In oncology, 4-hydroxyquinoline derivatives act as potent competitive inhibitors of the ATP-binding cassette in Receptor Tyrosine Kinases (RTKs) [3].
Mechanism of action for 4-hydroxyquinoline derivatives targeting RTK signaling.
By understanding the precise safety parameters, storage requirements, and chemical reactivity of 6-Bromo-3-amino-4-quinolinol, research scientists can effectively harness this scaffold to accelerate the discovery of novel therapeutics while maintaining rigorous laboratory safety standards.
References
-
A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Beilstein Journal of Organic Chemistry. Retrieved from:[Link]
Methodological & Application
Step-by-step synthesis of 6-Bromo-3-Amino-4-quinolinol
This application note details the synthesis of 6-Bromo-3-amino-4-quinolinol (CAS: 1153094-27-9), a critical heterocyclic intermediate used in the development of c-Met inhibitors and other kinase-targeting therapeutics.
The protocol follows a convergent three-stage synthetic pathway: the construction of the quinolone core via the Gould-Jacob reaction , regioselective nitration at the C-3 position, and chemoselective reduction of the nitro group to the amine.
Part 1: Retrosynthetic Analysis & Pathway Overview
The synthesis is designed to ensure regiochemical integrity. Direct amination of the quinoline ring is challenging; therefore, we utilize the activating nature of the 4-hydroxyl group (tautomeric with 4-quinolone) to direct electrophilic substitution (nitration) to the C-3 position, followed by reduction.
Figure 1: Strategic synthetic pathway for 6-Bromo-3-amino-4-quinolinol.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 6-Bromo-4-hydroxyquinoline
Rationale: The quinolone core is constructed using the Gould-Jacob reaction.[1] Note that the initial cyclization product is usually the 3-carboxylate ester, which must be hydrolyzed and decarboxylated to yield the C-3 unsubstituted scaffold required for the subsequent nitration step.
Reagents & Parameters:
| Component | Role | Stoichiometry |
|---|---|---|
| 4-Bromoaniline | Starting Material | 1.0 equiv |
| Diethyl ethoxymethylenemalonate (EMME) | Condensation Agent | 1.1 equiv |
| Diphenyl ether (Dowtherm A) | Solvent (High BP) | 10 V |
| Sodium Hydroxide (2M) | Hydrolysis Base | Excess |[2]
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 4-bromoaniline (1.0 equiv) and EMME (1.1 equiv) at 110–120 °C for 2 hours. Ethanol byproduct is removed continuously.
-
Cyclization: The resulting acrylate intermediate is added dropwise to boiling diphenyl ether (~250 °C). Stir for 30–60 minutes.
-
Critical Check: Monitor for the cessation of ethanol evolution.
-
-
Workup: Cool the mixture to room temperature. Dilute with hexane to precipitate the solid 3-ester intermediate.[1] Filter and wash with hexane.
-
Decarboxylation: Reflux the ester in 2M NaOH (aq) to hydrolyze, then acidify with HCl to decarboxylate (often requires high thermal forcing or reflux in high-boiling mineral acid if simple acidification is insufficient). Isolate the 6-Bromo-4-hydroxyquinoline solid.
Stage 2: Regioselective Nitration (C-3 Functionalization)
Rationale: Unlike unsubstituted quinolines which nitrate at C-5/C-8, 4-hydroxyquinolines undergo electrophilic aromatic substitution at the C-3 position due to the activating effect of the hydroxyl/keto tautomer.
Reagents & Parameters:
| Component | Role | Stoichiometry |
|---|---|---|
| 6-Bromo-4-hydroxyquinoline | Substrate | 1.0 equiv |
| Nitric Acid (fuming or 70%) | Nitrating Agent | 1.5–2.0 equiv |
| Propionic Acid | Solvent/Moderator | 5–10 V |
Protocol:
-
Dissolution: Suspend 6-bromo-4-hydroxyquinoline in propionic acid (or acetic acid) in a reaction vessel fitted with a reflux condenser.
-
Addition: Heat the mixture to ~90–100 °C. Add Nitric acid dropwise.
-
Safety Note: Evolution of NO₂ gas (brown fumes) will occur. Perform in a fume hood.
-
-
Reaction: Reflux for 1–2 hours. The reaction is driven by the stability of the 3-nitro tautomer.
-
Quench: Cool the mixture to room temperature and pour onto crushed ice/water.
-
Isolation: The yellow precipitate (6-Bromo-3-nitro-4-quinolinol ) is collected by filtration, washed with water until neutral pH, and dried in vacuo.
Stage 3: Chemoselective Reduction to 6-Bromo-3-Amino-4-quinolinol
Rationale: We must reduce the nitro group to an amine without dehalogenating the bromine at the C-6 position. Catalytic hydrogenation with Pd/C can sometimes cause debromination. Therefore, Raney Nickel with Hydrazine is the preferred method for high chemoselectivity [1].
Reagents & Parameters:
| Component | Role | Stoichiometry |
|---|---|---|
| 6-Bromo-3-nitro-4-quinolinol | Precursor | 1.0 equiv (e.g., 2.5 g) |
| Hydrazine Hydrate (80%) | Hydrogen Donor | 5.0 equiv |
| Raney Nickel | Catalyst | Catalytic amount |
| Methanol | Solvent | 10 V |
Protocol:
-
Setup: In a 3-neck flask, suspend 6-bromo-3-nitro-4-quinolinol (1.0 equiv) in Methanol.
-
Activation: Add Hydrazine hydrate (5.0 equiv) slowly.
-
Warning: Hydrazine is toxic and a suspected carcinogen. Use double-gloving and a fume hood.
-
-
Reduction: Add a catalytic amount of Raney Nickel slurry (active).
-
Exotherm Warning: The reaction may generate heat and gas (N₂).
-
-
Completion: Stir at room temperature (or mild heat, 40–50 °C) until gas evolution ceases and LC-MS confirms consumption of the nitro starting material (typically 1–3 hours).
-
Workup: Filter the catalyst through a Celite pad (keep wet to prevent pyrophoric ignition of Raney Ni).
-
Crystallization: Concentrate the filtrate under reduced pressure. The product, 6-Bromo-3-amino-4-quinolinol , typically precipitates upon cooling or addition of water. Recrystallize from ethanol if necessary.
Part 3: Analytical Validation & Safety
Key Analytical Markers
| Technique | Expected Signal | Mechanistic Confirmation |
| LC-MS | [M+H]+ = 239/241 | Confirms Br isotope pattern (1:1) and amine formation.[3][4] |
| 1H NMR | Disappearance of C-3 proton | Confirms substitution at C-3. |
| IR | ~3300–3400 cm⁻¹ (Doublet) | Appearance of primary amine (-NH₂) stretches. |
Safety & Hazard Control (HSE)
-
Raney Nickel: Pyrophoric when dry. Must be kept under water/solvent at all times. Dispose of in a dedicated container containing water.
-
Hydrazine Hydrate: Potentially carcinogenic and highly toxic. Avoid inhalation.
-
Nitration: Risk of thermal runaway. Ensure precise temperature control during acid addition.
References
-
Patent: Sun, Y., et al. (2016). [1,2,4] Triazol [4,3-A] pyridine derivative, preparation method therefor or medical application thereof. US Patent 9,512,121 B2.[5] Link
-
Journal: Surrey, A. R., & Cutler, R. A. (1946).[6] The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 68(12), 2570–2574. Link
-
Review: Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacob Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US9512121B2 - [1,2,4] triazol [4,3-A] pyridine derivative, preparation method therefor or medical application thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Strategic Functionalization of 3-Aminoquinoline: Protocols for Amidation, C-N Coupling, and Sandmeyer Transformations
[1]
Executive Summary & Strategic Analysis
The 3-aminoquinoline scaffold presents a unique electronic landscape compared to its 2-, 4-, or 8-amino isomers.[1][2] Unlike the 2- and 4-positions, where the amino group interacts directly with the ring nitrogen via resonance (vinylogous amidine character), the 3-position is electronically "meta" to the quinoline nitrogen. Consequently, the 3-amino group retains significant aniline-like character but is deactivated by the inductive electron-withdrawing effect of the pyridine ring.[2]
Key Challenges:
-
Reduced Nucleophilicity: The 3-amino group is less nucleophilic than a standard aniline (pKa of conjugate acid ~4.9 for the ring nitrogen vs. ~4.6 for aniline itself), often requiring activated electrophiles or catalysis.[2]
-
Regioselectivity: The basic quinoline nitrogen (N1) can compete for electrophiles, particularly protons or alkylating agents, necessitating careful pH control.[1][2]
-
Safety: Classical diazotization (Sandmeyer) of 3-aminoquinoline yields diazonium salts that are notoriously unstable and shock-sensitive in the dry state.[2]
This guide details three optimized protocols designed to overcome these barriers, prioritizing safety, scalability, and yield.
Reactivity Landscape & Decision Matrix
The following diagram illustrates the strategic divergence for functionalizing the 3-aminoquinoline core.
Figure 1: Functionalization pathways for 3-aminoquinoline.[1][2] Green/Yellow/Red nodes correspond to the protocols detailed below.
Protocol 1: Chemoselective Acylation & Sulfonylation[2]
Objective: Synthesis of Amides and Sulfonamides. Challenge: The quinoline ring nitrogen (N1) is basic.[2] Acidic byproducts (HCl) generated during acylation can protonate N1, forming a salt that precipitates and stalls the reaction.[1][2]
Optimized Method: The "Scavenger Base" Protocol
Reagents:
-
Electrophile: Acid Chloride or Sulfonyl Chloride (1.1–1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
-
Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 3-aminoquinoline (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) in a round-bottom flask under inert atmosphere (N₂).
-
Base Addition: Add pyridine (3.0 mmol). Note: Pyridine is preferred over Et₃N for sulfonylations as it acts as both a solvent modifier and a nucleophilic catalyst.
-
Electrophile Addition: Cool the solution to 0 °C. Add the acid/sulfonyl chloride dropwise.
-
Expert Tip: If the electrophile is a solid, dissolve it in minimal DCM before addition to prevent localized concentration spikes.[2]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Observation: A white precipitate (pyridinium hydrochloride) will form.[2]
-
-
Workup (Critical):
Data Summary:
| Electrophile | Base | Catalyst | Yield | Notes |
|---|---|---|---|---|
| Acetyl Chloride | Et₃N | None | >90% | Fast reaction (<1 h) |
| Benzoyl Chloride | Pyridine | DMAP (10%) | 85-90% | DMAP essential for sterics |
| Tosyl Chloride | Pyridine | None | 80-85% | Requires longer time (4-6 h) |[1][2]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][2]
Objective: Synthesis of secondary/tertiary amines (N-Aryl-3-aminoquinolines). Challenge: 3-Aminoquinoline is an electron-deficient aniline, making it a poor nucleophile for Pd-cross coupling.[1][2] Standard conditions often lead to hydrodehalogenation of the aryl halide.
Optimized Method: The "Xantphos/Cesium" System
Reagents:
-
Coupling Partner: Aryl Bromide (1.0 equiv) (Aryl Chlorides require optimization)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Xantphos (4–6 mol%) or BINAP (5–7 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) (dried)[1]
-
Solvent: 1,4-Dioxane or Toluene (degassed)[1]
Step-by-Step Procedure:
-
Degassing: In a sealable reaction vial, combine the aryl bromide, 3-aminoquinoline, and Cs₂CO₃. Evacuate and backfill with Argon (3 cycles).
-
Catalyst Prep: Add the Pd source and Ligand.[2] Add the solvent (0.1 M concentration relative to amine).[2]
-
Expert Tip: Pre-stirring the Pd and Ligand in a small amount of solvent for 10 mins before adding to the main mixture can enhance active catalyst formation.
-
-
Heating: Seal the vial and heat to 100 °C for 12–18 hours.
-
Monitoring: Reaction progress is best monitored by LC-MS as TLC spots for starting material and product often overlap.[2]
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography.
Protocol 3: The "Modern" Sandmeyer (Halogenation)
Objective: Conversion of 3-NH₂ to 3-Br, 3-Cl, or 3-I. Safety Critical: DO NOT use the classical aqueous NaNO₂/HCl method followed by isolation of the diazonium salt.[1][2] 3-Quinolinediazonium salts are unstable and have been reported to explode upon drying or mechanical shock.[2]
Optimized Method: One-Pot Alkyl Nitrite Deamination[1][2]
This protocol uses an organic nitrite to generate the diazonium species in situ in the presence of the halogen source, immediately consuming it. This avoids the accumulation of hazardous intermediates.[2]
Reagents:
-
Nitrite Source: tert-Butyl Nitrite (t-BuONO) (1.5 equiv) or Isoamyl Nitrite[1][2]
-
Halogen Source: CuBr₂ (1.2 equiv) for Bromination; CuCl₂ (1.2 equiv) for Chlorination[1][2]
-
Solvent: Acetonitrile (MeCN) (anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under N₂.
-
Copper Solution: Add CuBr₂ (or CuCl₂) to anhydrous MeCN (0.2 M). The solution will be dark/opaque.[2]
-
Nitrite Addition: Add tert-butyl nitrite via syringe.[2]
-
Substrate Addition: Add 3-aminoquinoline portion-wise (solid) or as a concentrated solution in MeCN over 5–10 minutes.
-
Observation: Gas evolution (N₂) will be observed.[2] Ensure proper venting (needle in septum).
-
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 60 °C for 2 hours to ensure complete dediazoniation.
-
Workup:
-
Yields: Typically 70–85%.[2]
Figure 2: Safety comparison of Sandmeyer protocols. The one-pot organic route eliminates the isolation of explosive intermediates.
References
-
Synthesis of 3-Aminoquinolines
-
Buchwald-Hartwig Coupling (General & Heterocycles)
-
Sandmeyer Safety & Methodology
-
One-Pot Sandmeyer (Alkyl Nitrite)
Synthesis of kinase inhibitors using 6-Bromo-3-Amino-4-quinolinol
Application Note: Strategic Functionalization of 6-Bromo-3-Amino-4-quinolinol for Kinase Inhibitor Discovery
Executive Summary
This guide details the synthetic utility of 6-Bromo-3-amino-4-quinolinol (also referred to as 6-bromo-3-aminoquinolin-4(1H)-one) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] The quinolone core mimics the adenine ring of ATP, allowing for critical hydrogen bonding interactions within the kinase hinge region. This specific intermediate offers two orthogonal vectors for diversification: the C3-amino group (solvent front/ribose pocket interaction) and the C6-bromide (hydrophobic back-pocket access).[1]
This document provides optimized protocols for the sequential functionalization of this core, addressing common solubility challenges and regioselectivity issues inherent to quinolone chemistry.
Structural Analysis & Design Strategy
The 4-quinolone scaffold is a validated pharmacophore found in approved kinase inhibitors (e.g., Bosutinib, Lenvatinib analogs). The 6-bromo-3-amino-4-quinolinol variant is particularly valuable for Fragment-Based Drug Discovery (FBDD) due to its low molecular weight and high ligand efficiency potential.[1]
Key Pharmacophore Vectors:
-
N1 & C4=O (Hinge Binder): The donor-acceptor motif mimics the purine core of ATP, forming H-bonds with the kinase hinge residues.[1]
-
C3-Amine (Solvent Vector): Ideal for amide or urea formation to reach the solvent front or interact with the ribose-binding pocket (e.g., Gatekeeper residues).[1]
-
C6-Bromide (Hydrophobic Vector): positioned to access the hydrophobic pocket II or the "back pocket" via cross-coupling reactions.[1]
Diagram 1: Strategic Functionalization Workflow
Caption: Divergent synthesis pathways. Path A (Amidation first) is generally preferred to prevent the free amine from interfering with Palladium catalysts in subsequent steps.
Experimental Protocols
Pre-requisite: Handling & Solubility
Quinolones are notoriously insoluble in non-polar solvents.[1]
-
Recommended Solvents: DMF, DMSO, NMP, or hot acetic acid.
-
Tautomerism: The compound exists in equilibrium between the enol (quinolinol) and keto (quinolone) forms. Reactions are typically designed assuming the quinolone tautomer dominates in solution.[1]
Protocol A: C3-Amine Functionalization (Amide Coupling)
Targeting the Solvent Front / Ribose Pocket[1]
Direct acylation of the C3-amine is the most efficient method to introduce diversity.[1] Due to the lower nucleophilicity of the aniline-like nitrogen, potent coupling reagents are required.
Reagents:
-
Substrate: 6-Bromo-3-amino-4-quinolinol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.2 equiv)[1]
-
Coupling Agent: HATU (1.5 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Addition: Add 6-Bromo-3-amino-4-quinolinol (1.0 equiv) to the reaction mixture.
-
Note: If the scaffold is not fully soluble, add it as a suspension; it will dissolve as the reaction proceeds.
-
-
Reaction: Stir at 50°C for 4–12 hours. Monitor by LC-MS (Expect M+H shift corresponding to acylation).
-
Workup:
Validation:
-
1H NMR: Look for the disappearance of the broad NH2 signal (approx. 5–6 ppm) and the appearance of the amide NH (approx. 9–10 ppm).
Protocol B: C6-Bromide Functionalization (Suzuki-Miyaura Coupling)
Targeting the Hydrophobic Back Pocket[1]
This step extends the scaffold into the hydrophobic region (e.g., the gatekeeper residue). It is recommended to perform this after Protocol A (Amide formation) or on an O-protected intermediate to avoid catalyst poisoning by the free amine/hydroxyl pair.[1]
Reagents:
-
Substrate: 3-Amido-6-bromo-4-quinolinol (from Protocol A) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM or Pd(PPh3)4 (5–10 mol%)
-
Base: Na2CO3 (2M aqueous solution, 3.0 equiv) or Cs2CO3 (solid)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Suspend in 1,4-Dioxane/Water. Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).[1]
-
Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.[1] Seal the vessel.
-
Reaction:
-
Thermal: Heat to 90°C for 12–18 hours.
-
Microwave (Preferred): 120°C for 30–60 minutes.
-
-
Workup:
Troubleshooting & Optimization Table
| Challenge | Observation | Optimization Strategy |
| Low Solubility | Starting material remains solid; poor conversion. | Switch solvent to NMP or DMSO.[1] Increase temperature to 60°C for amide coupling. |
| O-Alkylation vs N-Alkylation | If attempting alkylation (e.g., with alkyl halides), mixtures of N1-alkyl and O4-alkyl products form.[1] | To favor N1-alkylation: Use mild base (K2CO3) in DMF.[1] To favor O4-alkylation: Use Ag2CO3 as base (Silver salt effect).[1] |
| Catalyst Poisoning | Suzuki coupling stalls; black Pd precipitates early.[1] | The free 4-OH/NH can coordinate Pd.[1] Protect as 4-OMe (using TMS-diazomethane) or 4-OBn before coupling, then deprotect with HBr/AcOH or Hydrogenation.[1] |
| Purification | Product streaks on Silica gel.[1] | Use DCM/MeOH/NH4OH (90:10:1) as eluent or switch to C18 Reverse Phase chromatography.[1] |
References
-
Synthesis of 6-bromo-4-iodoquinoline and quinolone intermediates: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2015.[1] [Link]
-
Suzuki Coupling Conditions for Heterocycles: "Suzuki-Miyaura Cross-Coupling Reaction Protocols." Fisher Scientific. [Link]
-
Kinase Inhibitor SAR (4-anilino-3-cyanoquinolines context): Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles."[1][4] Journal of Medicinal Chemistry, 2003.[4] [Link]
-
Amide Coupling Strategies in Med Chem: "Amide coupling reaction in medicinal chemistry." HepatoChem. [Link]
-
Palladium-catalyzed cross coupling of 4-bromo-substituted heterocycles: Reissig, H.U., et al. "Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines."[1][5] PMC - NIH, 2009.[1] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Schiff Bases from 6-Bromo-3-Amino-4-Quinolinol
[1]
Abstract & Strategic Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Specifically, the 6-bromo-3-amino-4-quinolinol derivative represents a high-value pharmacophore. The bromine atom at position 6 enhances lipophilicity and facilitates halogen bonding interactions with protein targets, while the 3-amino-4-hydroxy motif allows for the formation of Schiff bases (azomethines).
These Schiff bases are not merely synthetic intermediates; they are active pharmaceutical ingredients (APIs) capable of chelating metal ions and inhibiting DNA gyrase. This application note provides a rigorous, self-validating protocol for their synthesis, overcoming common challenges such as solubility issues and tautomeric interference.
Chemical Context & Reaction Mechanism[2][3][4][5][6]
The Tautomeric Challenge
The starting material, 6-bromo-3-amino-4-quinolinol, exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . In polar solvents, the keto form often predominates. However, the nucleophilicity of the primary amine at position 3 remains sufficient for condensation with aldehydes, provided the reaction is acid-catalyzed to activate the carbonyl electrophile (the aldehyde).
Mechanistic Pathway
The formation of the Schiff base proceeds via a nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by proton transfer and dehydration.
Key Mechanistic Insight: The presence of the hydroxyl/keto group at position 4 is critical. It often forms an intramolecular hydrogen bond with the newly formed imine nitrogen (azomethine), thermodynamically stabilizing the E-isomer of the product.
Figure 1: Mechanistic pathway of Schiff base formation highlighting the critical dehydration step and thermodynamic stabilization.
Experimental Protocols
Materials Required[4][5][7][8][9][10][11][12][13][14]
-
Precursor: 6-Bromo-3-amino-4-quinolinol (Synthesized via reduction of 3-nitro-4-quinolinol or from 6-bromo-isatin).
-
Electrophile: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or DMF (if solubility is poor).
-
Catalyst: Glacial Acetic Acid.[1]
Method A: Conventional Reflux (The "Gold Standard" for Purity)
Best for: Large-scale synthesis where crystal growth is required.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6-bromo-3-amino-4-quinolinol in 20 mL of hot absolute ethanol.
-
Note: If the solution is turbid, add DMF dropwise until clear.
-
-
Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes.
-
Addition: Add 1.0 mmol (equimolar) of the aromatic aldehyde.
-
Reflux: Attach a condenser and reflux at 80°C for 4–6 hours .
-
Monitoring: Check TLC every hour (Mobile phase: Chloroform:Methanol 9:1).
-
-
Isolation: Cool the mixture to room temperature, then pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol/DMF mixture.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening and library generation.
-
Mixing: In a microwave-safe vial, mix 1.0 mmol of amine and 1.0 mmol of aldehyde.
-
Solvent/Catalyst: Add minimal ethanol (1-2 mL) to create a slurry and 1 drop of glacial acetic acid.
-
Irradiation: Irradiate at 300-600 W for 3–6 minutes (pulse mode: 30s on, 10s off to prevent superheating).
-
Workup: Cool rapidly. Add ice-cold water. Filter and wash the solid product.[2]
Data Presentation & Comparison
The following table summarizes the efficiency gains of the microwave method versus the conventional approach, based on average yields for halogenated quinoline derivatives.
| Parameter | Method A: Conventional Reflux | Method B: Microwave Assisted |
| Reaction Time | 4 – 8 Hours | 3 – 8 Minutes |
| Solvent Usage | 20 – 50 mL | < 2 mL (or Solvent-Free) |
| Typical Yield | 65 – 75% | 85 – 94% |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often wash-only) |
| Energy Profile | High (Prolonged heating) | Low (Targeted dielectric heating) |
Validation & Characterization (Self-Validating System)
To ensure the protocol was successful, the researcher must verify the following spectroscopic markers. If these are not present, the reaction failed.
Infrared Spectroscopy (FT-IR)
-
Success Marker: Appearance of a sharp, strong band at 1600–1635 cm⁻¹ . This corresponds to the C=N (Azomethine) stretch.
-
Consumption Marker: Disappearance of the double spike (primary amine -NH₂) typically found at 3300–3450 cm⁻¹.
-
Structural Integrity: Retention of the broad band at 3100–3200 cm⁻¹ (O-H/N-H of the quinolone core).
Nuclear Magnetic Resonance (¹H-NMR)
-
Diagnostic Signal: A singlet appearing between δ 8.5 – 9.5 ppm . This is the azomethine proton (-N=CH -).
-
Tautomeric Check: A broad singlet around δ 11.0–12.0 ppm confirms the presence of the ring NH/OH involved in H-bonding.
Workflow Diagram
Figure 2: Operational workflow for synthesis and validation.
Applications & Biological Relevance
The 6-bromo-3-amino-4-quinolinol Schiff bases are not end-points but "privileged" starting points for drug discovery.
-
Antimicrobial Agents: The C=N linkage acts as a spacer, positioning the quinoline core and the aryl ring to interact with bacterial DNA gyrase. The 6-Br substituent increases penetration into Gram-positive bacterial membranes (e.g., S. aureus).
-
Corrosion Inhibition: The planar structure and lone pairs on the nitrogen/oxygen allow these molecules to adsorb onto metal surfaces, preventing oxidation.
-
Metal Complexation: These ligands are excellent tridentate chelators (N, O donors), forming stable complexes with Cu(II) and Zn(II), which often exhibit higher biological activity than the free ligand.
References
-
Microwave-Assisted Synthesis of Quinoline Schiff Bases
-
Biological Activity of Quinoline-3-Carbohydrazide Analogs
- Title: Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide: Structure and Biological Activity.
- Source: MDPI (Molecules), 2023.
-
URL:[Link]
-
Synthesis of Halogenated Quinazolinone Schiff Bases (Homologous Protocol)
-
General Mechanism of Schiff Base Formation
- Title: Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H).
- Source: PubMed Central.
-
URL:[Link]
Application Note: Advanced Cyclization Strategies for the Synthesis of 6-Bromo-3-Amino-4-quinolinol
Executive Summary & Biological Relevance
6-Bromo-3-amino-4-quinolinol is an indispensable heterocyclic building block in modern medicinal chemistry and drug development. It serves as the primary precursor for the synthesis of fused tricyclic systems, including imidazo[4,5-c]quinolines, oxazolo[4,5-c]quinolines, and thiazolo[4,5-c]quinolines. These privileged scaffolds are highly prized as potent used in immunotherapeutics and vaccine adjuvants[1]. Furthermore, functionalized derivatives of this core are critical in the development of selective for the treatment of neurodegenerative disorders such as Parkinson's disease[2].
Synthetic Strategy & Mechanistic Rationale
Direct electrophilic amination of the quinoline core suffers from poor regiocontrol and low yields. Consequently, the most robust and scalable strategy relies on a bottom-up cyclization approach that pre-installs a nitro group at the 3-position, followed by a highly controlled chemoselective reduction.
The Cyclization Rationale (Modified Niementowski Reaction): The synthesis initiates with the condensation of 5-bromoanthranilic acid and methazonic acid (generated in situ via the base-catalyzed dimerization of nitromethane). This forms the critical intermediate enamine, 5-bromo-2-((2-nitroethylidene)amino)benzoic acid.
The defining cyclization step is driven by acetic anhydride and potassium acetate at elevated temperatures (120 °C). Mechanistically, potassium acetate acts as a mild base, deprotonating the carboxylic acid to form a mixed anhydride with acetic anhydride. This highly electrophilic carbonyl species undergoes rapid intramolecular nucleophilic attack by the enamine carbon. Subsequent dehydration and aromatization yield the thermodynamically stable 6-bromo-3-nitroquinolin-4-ol core[3].
The Chemoselective Reduction Rationale: Converting the 3-nitro intermediate to the target 3-amino-4-quinolinol requires strict chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is contraindicated, as it frequently triggers hydrodebromination, stripping the essential bromine atom at the 6-position. To preserve this aryl bromide handle—which is strictly required for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)—dissolving metal reduction using Iron powder in acetic acid (Fe/AcOH) is employed[3].
Workflow Visualization
Fig 1: Cyclization and reduction workflow yielding 6-Bromo-3-amino-4-quinolinol.
Experimental Protocols (Self-Validating System)
Protocol 1: Condensation to 5-Bromo-2-((2-nitroethylidene)amino)benzoic acid
Causality Focus: Methazonic acid is highly unstable and prone to explosive polymerization if isolated. It must be generated in situ and immediately reacted with the anthranilic acid derivative under strictly controlled pH conditions.
-
Preparation of Methazonic Acid: In a multi-neck round-bottom flask, dissolve NaOH (2.5 eq) in water and cool to 0 °C. Add nitromethane (2.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 1 hour until a clear, pale-yellow solution forms.
-
Condensation: In a separate vessel, suspend 5-bromoanthranilic acid (1.0 eq) in water and add concentrated HCl until the pH reaches 1.0.
-
Addition: Slowly transfer the methazonic acid solution into the acidic 5-bromoanthranilic acid suspension at room temperature. Stir vigorously for 12 hours.
-
Validation Checkpoint: The reaction is successful when a thick, mustard-yellow precipitate forms. Filter the solid, wash extensively with cold water to remove residual salts, and dry under vacuum at 40 °C.
Protocol 2: Acetic Anhydride-Mediated Cyclization to 6-Bromo-3-nitroquinolin-4-ol[4]
Causality Focus: The use of acetic anhydride as both solvent and dehydrating agent drives the equilibrium of the ring closure. Potassium acetate is required to lower the activation energy of the mixed anhydride formation.
-
Reagent Mixing: To a dry round-bottom flask equipped with a reflux condenser, add the dried intermediate from Protocol 1 (1.0 eq) and anhydrous potassium acetate (1.2 eq).
-
Solvent Addition: Suspend the mixture in acetic anhydride (approx. 5-7 mL per gram of substrate).
-
Thermal Cyclization: Heat the reaction mixture to 120 °C under an inert nitrogen atmosphere. Stir for 1.5 to 2 hours.
-
Validation Checkpoint: The suspension will initially dissolve into a dark red/brown homogeneous solution, followed by the heavy precipitation of a yellow-brown solid as the cyclized product forms. TLC (Eluent: 5% MeOH in DCM) should confirm the disappearance of the starting material[4].
-
Workup: Cool the mixture to room temperature. Filter the precipitate and wash sequentially with glacial acetic acid (until the filtrate runs clear) and then with diethyl ether. Dry under high vacuum to yield 6-bromo-3-nitroquinolin-4-ol (CAS: 853908-50-6)[3].
Protocol 3: Chemoselective Reduction to 6-Bromo-3-amino-4-quinolinol
Causality Focus: Iron powder in acetic acid provides a mild, single-electron transfer reduction pathway that strictly targets the nitro group, completely bypassing the oxidative addition pathway that would cleave the C-Br bond.
-
Setup: Suspend 6-bromo-3-nitroquinolin-4-ol (1.0 eq) in a mixture of glacial acetic acid and ethanol (1:1 v/v). Heat the suspension to 80 °C.
-
Reduction: Add activated Iron powder (325 mesh, 5.0 eq) portion-wise over 30 minutes to prevent uncontrollable exotherms.
-
Monitoring: Stir at 80 °C for 3-4 hours.
-
Validation Checkpoint: The reduction is marked by a distinct color shift from a yellow suspension to a pale grey/white slurry. LC-MS must be used to verify complete consumption of the nitro species (M+H: 269) and the appearance of the amino species (M+H: 239), as TLC Rf values often overlap in highly polar systems.
-
Isolation: Hot-filter the mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the target 6-bromo-3-amino-4-quinolinol (CAS: 1153094-27-9).
Quantitative Data & Optimization Matrix
The following table summarizes the optimized reaction parameters and expected analytical metrics for the three-step workflow:
| Reaction Phase | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Key Mechanistic Observation |
| Condensation | Nitromethane, NaOH, HCl | 0 to 25 | 12.0 | 85 - 90 | > 95% | Strict pH control (< 2.0) prevents methazonic acid degradation. |
| Cyclization | Acetic Anhydride, KOAc | 120 | 2.0 | 45 - 55 | > 98% | Product precipitation drives the thermodynamic ring-closure equilibrium. |
| Reduction | Fe powder (325 mesh), AcOH | 80 | 4.0 | 75 - 82 | > 97% | Chemoselective single-electron transfer prevents hydrodebromination. |
References
-
Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure-Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds ResearchGate[Link][1]
-
Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors Google Patents (WO2017046675A1)[2]
-
Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor National Institutes of Health (PMC2531184)[Link]
-
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity ACS Pharmacology & Translational Science[Link][4]
-
Phosphatidylinositol 3 kinase inhibitors Google Patents (WO2009155527A2)[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]
- 3. WO2009155527A2 - Phosphatidylinositol 3 kinase inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Incorporating 6-Bromo-3-Amino-4-quinolinol into Peptide Backbones
This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic incorporation of 6-Bromo-3-Amino-4-quinolinol into peptide backbones.
Because this heterocycle lacks a native carboxylic acid required for standard peptide elongation, this guide includes a critical Monomer Conversion Protocol to transform the raw intermediate into a bifunctional Fmoc-building block.
Executive Summary & Strategic Rationale
6-Bromo-3-Amino-4-quinolinol (6-BAQ) is a privileged heterocyclic scaffold. Its incorporation into peptide backbones offers three distinct advantages over canonical amino acids:
-
Conformational Constraint: The fused bicyclic system introduces rigidity, reducing the entropic penalty of receptor binding.
-
Pi-Stacking Capability: The electron-deficient quinoline ring facilitates
interactions with aromatic residues (Phe, Trp, Tyr) in target proteins. -
Late-Stage Diversification: The 6-Bromo substituent serves as a dormant "diversity handle." It allows for on-resin cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the peptide chain is assembled, enabling the rapid generation of focused libraries from a single precursor.
The "Missing Link" Challenge
6-BAQ contains an amine (position 3) and a hydroxyl/tautomeric ketone (position 4), but no carboxylic acid . To incorporate it into the middle of a peptide backbone (rather than just as a C-terminal cap), we must chemically engineer a "carboxyl handle."
-
Strategy: O-alkylation of the 4-hydroxyl group with a glycolic acid linker.
-
Result: A non-canonical amino acid surrogate (Fmoc-6-BAQ-O-CH2-COOH) compatible with standard SPPS (Solid Phase Peptide Synthesis).
Pre-Synthesis: Monomer Engineering
Objective: Convert raw 6-BAQ into an SPPS-ready Fmoc building block.
Reaction Scheme Overview
-
Selective N-Protection: Fmoc-Cl protects the highly nucleophilic 3-amino group.
-
O-Alkylation: Installation of the carboxyl handle using tert-butyl bromoacetate.
-
Acidolysis: Selective removal of the tert-butyl ester to reveal the free carboxylic acid without disturbing the Fmoc group.
Detailed Protocol
Step A: Fmoc Protection[1]
-
Dissolution: Dissolve 6-Bromo-3-Amino-4-quinolinol (1.0 eq) in 1,4-dioxane/10% Na2CO3 (1:1 v/v). Maintain pH at 9.0.
-
Addition: Add Fmoc-Cl (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc. Wash with brine, dry over MgSO4, and concentrate.
-
Yield Target: >85% (Product: N-Fmoc-6-BAQ).
Step B: Installing the Backbone Linker (O-Alkylation)
Note: The 4-position exists in a tautomeric equilibrium. Use of Cs2CO3 favors O-alkylation over N-alkylation.
-
Reagents: Suspend N-Fmoc-6-BAQ (1.0 eq) and Cesium Carbonate (Cs2CO3, 1.5 eq) in anhydrous DMF.
-
Alkylation: Add tert-butyl bromoacetate (1.1 eq).
-
Conditions: Stir at 60°C for 6 hours.
-
Purification: Flash chromatography is mandatory here to separate the O-alkylated product (major) from any trace N-alkylated byproducts.
-
O-alkyl isomer: Higher Rf, fluorescent.
-
-
Product: Fmoc-6-BAQ-O-CH2-COOtBu.
Step C: Ester Deprotection (Activation)
-
Cleavage Cocktail: TFA/DCM (1:1 v/v).
-
Reaction: Stir Fmoc-6-BAQ-O-CH2-COOtBu in cocktail for 1 hour at RT.
-
Workup: Evaporate volatiles under N2 stream. Co-evaporate with toluene (3x) to remove residual TFA.
-
Final Product: Fmoc-6-BAQ-Linker-OH . Store at -20°C under Argon.
Solid Phase Peptide Synthesis (SPPS) Protocol
Context: Incorporating the engineered monomer into a peptide sequence.
Materials
-
Resin: Rink Amide MBHA (loading 0.5–0.7 mmol/g).
-
Coupling Reagents: HATU (preferred over HBTU due to steric bulk), DIPEA.
-
Solvent: DMF (peptide grade).
Step-by-Step Workflow
| Step | Operation | Reagents/Conditions | Critical Notes |
| 1 | Resin Swelling | DCM (20 min), then DMF (20 min). | Essential for accessibility. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF (2 x 10 min). | Monitor UV (301 nm) for fulvene adduct. |
| 3 | Standard AA Coupling | Fmoc-AA-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq). | 45 min coupling time. |
| 4 | 6-BAQ Coupling | Fmoc-6-BAQ-Linker-OH (2.5 eq) , HATU (2.5 eq), DIPEA (5 eq). | Double Coupling Recommended. Use 2 hr reaction time due to steric bulk of the quinoline ring. |
| 5 | Capping | Ac2O / Pyridine / DMF. | Cap unreacted amines to prevent deletion sequences. |
| 6 | Elongation | Continue with standard AA coupling. | The 3-amino group of 6-BAQ is less nucleophilic than standard amines; subsequent coupling may require PyAOP or elevated temp (50°C). |
On-Resin Diversification (The "6-Br" Advantage)
Objective: Utilize the bromine handle for Suzuki-Miyaura cross-coupling while the peptide is still attached to the resin.
This step is performed after chain assembly but before side-chain deprotection/cleavage.
Protocol
-
Catalyst Preparation: Pre-mix Pd(PPh3)4 (0.1 eq) and Aryl-Boronic Acid (5.0 eq) in degassed DME/EtOH (9:1).
-
Base: Aqueous Na2CO3 (2M, 5.0 eq).
-
Reaction: Add mixture to the resin-bound peptide under Argon.
-
Conditions: Heat to 80°C (microwave assisted) for 1 hour OR 90°C (conventional heating) for 12 hours.
-
Wash: Wash extensively with DMF, H2O, MeOH, DCM, DMF to remove Palladium black.
-
Tip: A wash with 0.02M sodium diethyldithiocarbamate in DMF helps remove trace Pd.
-
Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the conversion of the raw heterocycle into a building block and its subsequent diversification.
Caption: Workflow transforming the raw 6-BAQ scaffold into a diversity-oriented peptide library.
Diagram 2: Chemical Connectivity Logic
Visualizing how the "Missing Link" connects the heterocycle to the peptide backbone.
Caption: Structural connectivity showing the ether-linker strategy for backbone integration.
References & Validation Sources
-
Scaffold Synthesis & Properties:
-
General Quinoline Peptide Synthesis:
-
Solid Phase Peptide Synthesis Protocols:
-
Source: AAPPTec. (n.d.). Solid Phase Peptide Synthesis Protocols.
-
URL:[Link]
-
-
Peptidomimetic Strategies (O-Alkylation logic):
-
Source: MDPI. (2022). Novel Approaches for the Solid-Phase Synthesis of Heterocyclic Derivatives.
-
URL:[Link]
-
Scientist's Validation Note
The protocol above utilizes the O-alkylation strategy (Step 2B) rather than N-alkylation. While 4-quinolones typically N-alkylate under basic conditions, the use of Cesium Carbonate (Cs2CO3) and the specific steric environment of the 3-Fmoc-amino group favors the kinetic O-alkylation product, which preserves the aromatic character of the quinoline ring, essential for the pi-stacking applications cited in Section 1. Ensure the use of anhydrous DMF to prevent hydrolysis of the active ester during monomer synthesis.
Sources
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents [mdpi.com]
- 2. 6-Bromo-3,4-dihydroquinolin-2(1H)-one | C9H8BrNO | CID 14373281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for the Synthesis of Antimalarial Agents from 6-Bromo-Quinoline Precursors
Introduction: The Quinoline Scaffold and the Strategic Role of 6-Bromo-Quinoline
The quinoline ring system is a cornerstone in the history and future of antimalarial drug discovery. It forms the core pharmacophore of some of the most impactful drugs ever deployed against malaria, including quinine, chloroquine, and mefloquine.[1][2] The enduring relevance of this scaffold is a testament to its unique ability to interfere with the parasite's lifecycle, primarily by inhibiting the detoxification of heme into hemozoin within the parasite's digestive vacuole.[2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates a continuous effort to develop novel quinoline derivatives with improved efficacy and alternative mechanisms of action.[3]
This guide focuses on the strategic use of 6-bromo-quinoline as a versatile precursor for the synthesis of new antimalarial candidates. The bromine atom at the C-6 position is not merely a placeholder; it is a highly functional synthetic handle. Its presence allows for a diverse range of chemical transformations, from nucleophilic aromatic substitution (SNAr) to modern cross-coupling reactions, enabling the systematic modification of the quinoline core to build extensive compound libraries for structure-activity relationship (SAR) studies.[4][5]
This document provides a detailed exploration of the synthesis of the 6-bromo-quinoline core and its subsequent conversion into potent antimalarial analogs, supported by detailed, field-tested protocols.
Part 1: Synthesis of the 6-Bromo-Quinoline Core
The construction of the fundamental 6-bromo-quinoline ring is the critical first step. Several classic named reactions in heterocyclic chemistry can be adapted for this purpose, typically starting with 4-bromoaniline. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a robust method for this transformation.[6][7][8]
Causality Behind the Method: The Doebner-von Miller reaction involves the reaction of an aniline (in this case, 4-bromoaniline) with α,β-unsaturated carbonyl compounds.[6] The reaction is typically catalyzed by a strong acid, which facilitates both the initial Michael addition of the aniline to the unsaturated system and the subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to form the aromatic quinoline system.[7][8]
Protocol 1: Doebner-von Miller Synthesis of 6-Bromo-2-methylquinoline
This protocol describes the synthesis of a 6-bromo-2-methylquinoline, a common starting point, using 4-bromoaniline and crotonaldehyde.
Materials:
-
4-Bromoaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (acts as an oxidant)
-
Sodium Hydroxide (NaOH) solution, 10% w/v
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-bromoaniline (0.1 mol) and concentrated HCl (0.25 mol). Heat the mixture to 100°C with stirring to form the aniline hydrochloride salt.
-
Addition of Reagents: Add nitrobenzene (0.05 mol). Then, add crotonaldehyde (0.12 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 130°C.
-
Reflux: After the addition is complete, heat the reaction mixture under reflux at 140-150°C for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water and then basify the mixture by slowly adding 10% NaOH solution until the pH is ~10-12 to neutralize the acid and free the amine base.
-
Steam Distillation: Perform a steam distillation to remove unreacted nitrobenzene and other volatile impurities. The desired product will remain in the distillation flask.
-
Extraction: Cool the remaining mixture and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from ethanol to obtain pure 6-bromo-2-methylquinoline.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Conversion to Key Antimalarial Intermediates
The 6-bromo-quinoline core is rarely the final active molecule. Its true value lies in its conversion to more complex derivatives. A pivotal strategy involves transforming it into 6-bromo-4-chloroquinoline , an exceptionally useful intermediate. The chlorine atom at the C-4 position is highly activated towards nucleophilic substitution, making it an ideal site for introducing the amine-containing side chains characteristic of many antimalarial drugs like chloroquine.[9][10][11]
Protocol 2: Synthesis of 6-Bromo-4-chloroquinoline
This protocol is adapted from established methods for the synthesis of chloroquinolines.[9] It involves the cyclization of 3-(4-bromoanilino)ethyl acrylate to form 6-bromoquinolin-4(1H)-one, followed by chlorination.
Step A: Synthesis of 6-bromoquinolin-4(1H)-one
-
Michael Addition: In a round-bottom flask, dissolve 4-bromoaniline (0.1 mol) in methanol. Add ethyl propiolate (0.1 mol) and stir the mixture at 40°C for 48 hours. Monitor by TLC until the starting aniline is consumed. Evaporate the solvent to obtain crude 3-(4-bromoanilino)ethyl acrylate, which can be used directly in the next step.
-
Thermal Cyclization: Heat diphenyl ether (approx. 4 volumes) to 200-220°C in a suitable flask. Slowly add the crude 3-(4-bromoanilino)ethyl acrylate (dissolved in a small amount of diphenyl ether) to the hot solvent. Maintain the temperature for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. Add petroleum ether to precipitate the product. Filter the solid, wash thoroughly with petroleum ether and then ethyl acetate to remove the diphenyl ether, and dry to yield 6-bromoquinolin-4(1H)-one.
Step B: Chlorination to 6-bromo-4-chloroquinoline
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend 6-bromoquinolin-4(1H)-one (0.05 mol) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reflux: Heat the mixture to reflux (approx. 110-115°C) and maintain for 2-4 hours. The suspension should dissolve as the reaction proceeds.[9]
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated potassium hydroxide or sodium hydroxide solution until pH 7-8. The product will precipitate as a solid. Filter the solid, or if an oil forms, extract with dichloromethane or ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Part 3: Synthesis of Final Antimalarial Analogs
With the activated 6-bromo-4-chloroquinoline intermediate in hand, the final step is to introduce the pharmacologically relevant side chain. This is typically achieved through a nucleophilic substitution reaction.
Protocol 3: Synthesis of a 6-Bromo Chloroquine Analog
This protocol details the coupling of 6-bromo-4-chloroquinoline with a diamine side chain, analogous to the synthesis of chloroquine itself.[11][12]
Materials:
-
6-Bromo-4-chloroquinoline
-
4-diethylamino-1-methylbutylamine (also known as Novaldiamine)
-
Phenol (acts as a solvent and catalyst)
-
Isopropanol
-
Hydrochloric acid (in isopropanol or ether)
Procedure:
-
Reaction Setup: In a round-bottom flask, melt phenol (2-3 equivalents) at approximately 50°C.
-
Addition of Reactants: Add 6-bromo-4-chloroquinoline (1 equivalent) and 4-diethylamino-1-methylbutylamine (1.5-2 equivalents) to the molten phenol.
-
Heating: Heat the reaction mixture to 120-130°C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture and add an aqueous NaOH solution to dissolve the phenol and neutralize any HCl formed.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or toluene.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude free base as an oil. Purify the oil using column chromatography if necessary.
-
Salt Formation (Optional but Recommended): For improved stability and handling, convert the free base to a hydrochloride or phosphate salt. Dissolve the purified oil in isopropanol or diethyl ether and add a solution of HCl in the same solvent dropwise until precipitation is complete. Filter the solid, wash with cold solvent, and dry under vacuum.
Data Presentation and Characterization
Rigorous characterization is essential to confirm the successful synthesis of the target compounds. Below is a table of hypothetical but expected data for the final product from Protocol 3.
| Parameter | Expected Value / Observation |
| Appearance | Pale yellow to white crystalline solid |
| Molecular Formula | C₁₈H₂₄BrN₃ |
| Molecular Weight | 362.31 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 8.5-8.7 (d, 1H, H-2), 7.8-8.2 (m, 3H, Ar-H), 6.4-6.6 (d, 1H, H-3), ~5.0 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-N), 2.4-2.7 (q, 4H, N-CH₂), 1.6-1.9 (m, 4H, CH₂), 1.3-1.4 (d, 3H, CH₃), 1.0-1.1 (t, 6H, N-CH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~158 (C-4), ~152 (C-2), ~149 (C-8a), ~135 (C-7), ~128 (C-5), ~122 (C-8), ~120 (C-6), ~118 (C-4a), ~99 (C-3), ~50 (CH-N), ~48 (N-CH₂), ~34 (CH₂), ~22 (CH₂), ~20 (CH-CH₃), ~12 (N-CH₂CH₃) |
| Mass Spec (ESI+) | m/z 362.1 [M+H]⁺, 364.1 [M+H+2]⁺ (characteristic bromine isotope pattern) |
Conclusion
The 6-bromo-quinoline scaffold represents a powerful and versatile platform for the development of novel antimalarial agents. The protocols outlined in this guide provide a robust framework for synthesizing the core structure and elaborating it into drug-like molecules. The strategic placement of the bromine atom opens a gateway to diverse chemical modifications, enabling researchers to systematically probe the structure-activity relationships required to overcome the critical challenge of drug resistance in malaria.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7463–7474. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
-
Mohamed, A. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Unknown. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]
-
Denmark, S. E., & Kouser, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]
-
ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. Available at: [Link]
-
PubMed. (2025). Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. Available at: [Link]
-
MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]
-
ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available at: [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Semantic Scholar. (2011). Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. Available at: [Link]
- Google Patents. (n.d.). CN103304538A - Method for synthesizing dextromefloquine.
-
Semantic Scholar. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Available at: [Link]
-
ACS Publications. (2011). Asymmetric Total Synthesis of the Antimalarial Drug (+)-Mefloquine Hydrochloride via Chiral N-Amino Cyclic Carbamate Hydrazones. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Available at: [Link]
-
National Institutes of Health. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Available at: [Link]
-
MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Available at: [Link]
-
ACS Publications. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. Available at: [Link]
-
MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]
-
National Institutes of Health. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]
-
MDPI. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Available at: [Link]
-
McGill University. (n.d.). Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein. Available at: [Link]
-
National Institutes of Health. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 10. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Bromo-3-Amino-4-Quinolinol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and scale-up of 6-bromo-3-amino-4-quinolinol (CAS: 1153094-27-9). Below, you will find mechanistic insights, optimized protocols, and a targeted troubleshooting FAQ to resolve common bottlenecks such as debromination, incomplete reduction, and poor isolation yields.
Section 1: Core Principles & Mechanistic Causality
The synthesis of 6-bromo-3-amino-4-quinolinol from its nitro precursor (6-bromo-3-nitro-4-quinolinol) presents a classic chemoselectivity challenge. The primary objective is the complete reduction of the nitro group to an amine without triggering the cleavage of the labile carbon-bromine bond (hydrodehalogenation)[1].
When utilizing highly active transition metal catalysts (such as Pd/C or Pt/C) under a hydrogen atmosphere, the reaction frequently over-reduces, yielding the undesired debrominated side product, 3-amino-4-quinolinol[2]. Furthermore, the reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates; premature termination of the reaction leads to the accumulation of these highly polar, difficult-to-separate byproducts[3].
To circumvent these issues, single-electron transfer (SET) reductions using dissolving metals—specifically the Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl)—provide unparalleled chemoselectivity, preserving the halogen while driving the nitro reduction to completion[4].
Fig 1: Reduction pathway of 6-bromo-3-nitro-4-quinolinol and hydrodehalogenation side reactions.
Section 2: Quantitative Data: Catalyst & Reagent Selection
Selecting the correct reduction system is the most critical variable in this workflow. The table below summarizes the expected outcomes of various standard reduction methodologies applied to this specific scaffold.
| Reduction System | Reagents & Conditions | Yield (%) | Debromination (%) | Mechanistic Notes |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, 25°C | < 20% | > 70% | High rates of hydrodehalogenation; C-Br bond is highly labile under these conditions[1]. |
| Béchamp Reduction | Fe, NH₄Cl, EtOH/H₂O, 80°C | 85–92% | < 2% | Excellent chemoselectivity; SET mechanism prevents halogen cleavage[4]. |
| Tin Reduction | SnCl₂·2H₂O, EtOH, 70°C | 75–80% | < 5% | Effective, but generates heavy metal tin salts that complicate isoelectric workup. |
| Transfer Hydrogenation | N₂H₄·H₂O, Ru/C, 60°C | 60–70% | ~ 10% | Moderate selectivity; prone to stalling at the hydroxylamine intermediate[3]. |
Section 3: Self-Validating Experimental Protocol
Based on the empirical data, the Iron-Mediated (Béchamp) Reduction is the gold standard for this transformation.
Reagents:
-
6-Bromo-3-nitro-4-quinolinol: 1.0 equivalent
-
Iron powder (325 mesh): 5.0 equivalents
-
Ammonium chloride (NH₄Cl): 5.0 equivalents
-
Solvent: Ethanol/Water (4:1 ratio, 0.2 M relative to substrate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-bromo-3-nitro-4-quinolinol in the EtOH/H₂O solvent mixture.
-
Causality Check: 4-Quinolinols exist in tautomeric equilibrium with 4-quinolones, forming strong intermolecular hydrogen bonds. This results in extreme insolubility. The reaction is designed to proceed as a heterogeneous suspension; do not add excess solvent attempting to force dissolution.
-
-
Reagent Addition: Add the iron powder and NH₄Cl to the suspension at room temperature.
-
Causality Check: NH₄Cl acts as a mild, buffering proton source. Unlike strong acids (e.g., HCl), it activates the iron surface without protonating the basic quinoline nitrogen, thereby preventing acid-catalyzed side reactions and preserving the C-Br bond[4].
-
-
Thermal Cycling: Heat the reaction mixture to 80 °C (reflux) under vigorous stirring for 2 to 4 hours.
-
Causality Check: Vigorous stirring is critical. Because the starting material is insoluble, the reaction relies on physical collisions between the solid nitroarene and the activated iron surface.
-
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). Ensure complete disappearance of the highly polar hydroxylamine intermediate[3].
-
Hot Filtration: Once complete, cool the mixture slightly (to ~50 °C) and filter it through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot ethanol.
-
Isoelectric Isolation: Concentrate the filtrate in vacuo to remove the ethanol. The product is amphoteric. Carefully adjust the pH of the remaining aqueous phase to its isoelectric point (pH ~6.5–7.0) using dilute NaHCO₃ or acetic acid. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
Fig 2: Isoelectric isolation workflow for amphoteric 6-bromo-3-amino-4-quinolinol.
Section 4: Troubleshooting & FAQs
Q1: Why am I seeing significant debromination (formation of 3-amino-4-quinolinol) in my LC-MS? A: Hydrodehalogenation is a highly competitive pathway when using transition metal catalysts (like Pd/C) with hydrogen gas, as the C-Br bond is easily cleaved under these conditions[2]. To resolve this, abandon catalytic hydrogenation and switch to a milder, single-electron transfer method such as the Fe/NH₄Cl system[4].
Q2: My reaction stalls, and I am isolating a highly polar intermediate. How do I push it to completion? A: You are likely trapping the reaction at the hydroxylamine intermediate[3]. This occurs if the iron surface becomes passivated (coated in inactive iron oxides) or if the proton donor is depleted. Ensure you are using finely powdered iron (325 mesh) for maximum surface area, maintain a rolling reflux, and stir vigorously. Adding an additional 1-2 equivalents of NH₄Cl mid-reaction can re-activate the metal surface.
Q3: The starting material (6-bromo-3-nitro-4-quinolinol) won't dissolve in the solvent. Should I switch to DMF or DMSO? A: No. The extreme insolubility is an inherent property of the 4-quinolone tautomer's crystal lattice. Switching to high-boiling polar aprotic solvents like DMF will make the aqueous workup and product isolation exceptionally difficult. The Fe/NH₄Cl reduction is highly effective as a heterogeneous suspension in EtOH/H₂O, provided the stirring is adequate.
Q4: I filtered off the iron salts, but my yield is incredibly low. Where is my product? A: You likely lost the product in the aqueous phase during workup. 6-Bromo-3-amino-4-quinolinol is amphoteric; it contains a basic primary amine and an acidic/basic quinolinol core. If the pH is too low or too high, it remains ionized and water-soluble. You must carefully adjust the aqueous filtrate to its exact isoelectric point (pH 6.5–7.0) to force precipitation.
References
-
[1] Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.1
-
[2] REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. 2
-
[3] Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme E-Journals.3
-
[4] Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes. Benchchem. 4
Sources
Technical Support Center: Purification of 6-Bromo-3-Amino-4-quinolinol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Bromo-3-Amino-4-quinolinol via recrystallization. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions and overcome common challenges in your experiments.
Experimental Protocol: Recrystallization of 6-Bromo-3-Amino-4-quinolinol
The key to successful recrystallization is selecting a solvent (or solvent system) in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For a polar molecule like 6-Bromo-3-Amino-4-quinolinol, which contains hydrogen bond donors (-NH2, -OH) and acceptors (N, O), polar solvents are a logical starting point.[1] This protocol details a general procedure that can be adapted based on your solvent screening results.
Materials:
-
Crude 6-Bromo-3-Amino-4-quinolinol
-
Selected recrystallization solvent (e.g., Ethanol, or a co-solvent system like Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Condenser (optional, but recommended for volatile solvents)
-
Filter paper and funnel (for hot filtration, if needed)
-
Büchner funnel and flask (for vacuum filtration)
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[2] Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize crystal recovery upon cooling. Using too much solvent will result in low or no yield.[2]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.[3]
-
Hot Filtration (If Necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the equipment prevents premature crystallization of the product on the funnel or in the filter paper, which would decrease the final yield.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[3] Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of an oil rather than solid crystals.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of ice-cold solvent. Causality: Washing with ice-cold solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Dry the purified crystals completely. This can be done by air-drying on the filter paper or by placing them in a vacuum oven at a temperature well below the compound's melting point. The final yield and purity (e.g., by melting point) should be determined.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 6-Bromo-3-Amino-4-quinolinol.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A1: "Oiling out" is a common problem that occurs when the solid melts before it dissolves or when the saturated solution cools below the compound's melting point.[2] Here is a systematic approach to resolve this:
-
Probable Cause 1: Cooling too rapidly.
-
Solution: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help moderate the cooling rate. Slow cooling is crucial for orderly crystal lattice formation.[2]
-
-
Probable Cause 2: Solvent boiling point is too high.
-
Solution: The melting point of your compound may be lower than the boiling point of the solvent. Select a solvent with a lower boiling point.[2]
-
-
Probable Cause 3: High concentration of impurities.
Q2: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization?
A2: The absence of crystal formation suggests that the solution is not supersaturated or that the nucleation process is inhibited.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.[2]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. A seed crystal acts as a template for further crystal growth.[2]
-
Solution 3: Increase Concentration. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[2]
Q3: The recovery of my purified compound is very low. What went wrong?
A3: Low recovery is a frustrating issue that typically points to one of several procedural missteps.
-
Probable Cause 1: Too much solvent was used. As mentioned in the protocol, using an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Solution: Combine the filtrate and washings, evaporate a portion of the solvent, and cool the remaining solution to recover a second crop of crystals.
-
-
Probable Cause 2: Premature crystallization during hot filtration. If the solution cooled too much during a hot filtration step, the product would have crystallized on the filter paper along with the impurities.
-
Solution: Ensure all glassware for hot filtration is pre-heated. If product has crystallized on the filter, you can try to recover it by washing the filter paper with a small amount of fresh hot solvent.
-
-
Probable Cause 3: The compound is too soluble in the cold solvent. The ideal solvent allows for significant solubility when hot but very little when cold.
-
Solution: You may need to select a different solvent or use a co-solvent system. For instance, if your compound is soluble in hot ethanol but still moderately soluble in cold ethanol, adding a non-solvent like water or hexane (in which the compound is insoluble) to the hot ethanolic solution until it becomes slightly turbid can dramatically decrease its solubility upon cooling.[5]
-
Q4: Recrystallization is consistently failing. Are there alternative purification methods?
A4: While recrystallization is a powerful technique, it is not always suitable. If you continue to face issues, consider these alternatives:
-
Column Chromatography: This is the next logical step if recrystallization fails.[4] For quinoline derivatives, a common starting point is a silica gel column with a mobile phase of hexane and ethyl acetate, gradually increasing the polarity.[2]
-
Salt Formation: Since 6-Bromo-3-Amino-4-quinolinol is a basic compound, it can often be precipitated as a crystalline salt.[4] Dissolving the crude material in a suitable solvent like isopropanol and adding a solution of HCl can form a hydrochloride salt, which is often highly crystalline and can be easily purified.[4]
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for 6-Bromo-3-Amino-4-quinolinol?
A1: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For quinoline derivatives, common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.[2] A practical approach is to take small amounts of your crude material in separate test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good candidate will show poor solubility in the cold and good solubility when hot.
Q2: What is a co-solvent (or mixed-solvent) system and when should I use it?
A2: A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the solubility properties.[1] This is highly effective when no single solvent has the ideal solubility characteristics. Typically, you dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at a high temperature. Then, you slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (turbid).[5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is excellent for inducing crystallization when a compound is too soluble in one solvent and not soluble enough in another.
Q3: My final crystals are colored, but the pure compound should be off-white. How do I remove the color?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step, as described in the main protocol.[3] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Data & Visualization
Table 1: Potential Solvents for Recrystallization of Quinolinol Derivatives
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A good starting point for many quinoline derivatives.[1][2] Often used with water as a co-solvent. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile.[2] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent; can be paired with hexane as an anti-solvent.[5][6] |
| Acetone | 56 | Polar Aprotic | Effective for many polar compounds; its volatility can be a challenge.[2] |
| Water | 100 | Very Polar | Solubility of quinolines often increases significantly in hot water.[1] Best used in a co-solvent system. |
| Hexane | 69 | Non-polar | Primarily used as an anti-solvent with more polar solvents like ethyl acetate.[5] |
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A logical workflow for diagnosing and solving common recrystallization problems.
References
- BenchChem Technical Support Team. (2025). Addressing challenges in the purification of quinoline derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXFSO0omLdOEyj4ZtlCv64nSA1XztBmRvfDk8L3LuQwlz-J0PM4BTexq64gzy6NvSCay2LpKiUCdjqCKuhZPl-IYn5Mmrz8fnQK66sLKOwW0poTUkzZx9ygFllNnrycM15d7SXpCrlklCfsGbVdc8G8UpDnjHB_reI6ARMKxCsr8wzF27xcFzY-VVcLWLeaakZeAftCylHpxwxQK2qqDo=]
- ChemScene. (n.d.). 3-Amino-6-bromoquinolin-4-ol. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzHGTUxIx2ZxawNxVExpSRiD7dFp4op3XZd7rTqvh32g514XORlyVmi0PyiZjVQkjzcFPbVGrdhuyVh0tyfAEUadXtxZ5FeGhoBhYitMtTmuQmhTdRaMfv-Q_EnHr8-Y1d2W9ixKk=]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Quinolizinone Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcqHmeLEvZq_TO2N8Pn6Il6h4yhm895jjGHB4bD_hLk8i6Iq52BY-U6fnoPv36_yxLEZKC1-RSJjYi6yxNwr21emN1-_bR8yvp0MTuPcFlfMLtPEd9LRG6CsepIC1fVC6sR3JMOikwEYomVCxCqpgTIvRRQM_DondVjmgeiUXCDYsSA0H-FLitKjpL-GLDG-EMBCC2bG8RDEiJwoRv4OY=]
- Reddit User Discussion. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Y2TjVJ-l0uxZF0bCrGUdp5j3voWv7mjhIB75rUiR7y8aQIU4maTNrDDvQMFVyl2i4N55WZONHvyvvPuETVAzrFtkRj0HLT1d9AA1nZJnExhok6hsm8iUENeuKuFeiWTgbripAf4jonXJQOi1NUlOlFbD819btpKJAG6CDFQrrngriiW24O2I4sZJca5Mg7OXd1F05zEn3LDTrlSfc3o=]
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE5ZFsEz1kLz7FTOfzbu-qv2-XbCr_ahbQgsQmFM3JCT7oA5OgZvLhPM7JjmQhZhuwoB_ePWs-Rz3xyFOOLanWWwRLPH07s0xW5XLqF_Czp3gkOnCKF6yEX9ZRPv8P96XlMNRQUD3YnOpQjGXKTg==]
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTXdAXpmgc4QjrEh2Hus0P3sAUob2eK3nwqve-QgHJcIJVQAEjBRQbZH9YZ5GrruEXkCY6QtP71yKw-NY32pN13rbCbkBmrwcFEFFSzt3zSv5XQaFGOjPjcZ8UJfA_iEyMC6kYeCuto5liZLDBG-naS7dgEif89lRT4JtNpUKz9u4Ya52uOlsN83sPM4lVAcagD_rIdK_AJmxyCAek3I0ArsvNlcucizeR4QsVdarkP12Pe5s=]
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElHoYXI8k_vOLDONgVQXuG0jv3h7izjq82NOZV0tyuy1jk0fYSzFEgdqXmsji2NIfk_s3VQ9Ey4GBJDXohlIhTs68shVtWYASZ_uzNkFszJLc1uQU3zMi64Lwx4VIDLRkIbx1ywMnEcwOQ01e2cd3q_RxXnPqYH33hoIFl5Y6bSX2zMgZneBAsidCUOmYvQBfHx10UcxmjJ97JBnDsZVSfCmYwHDlcsPhiUDgPqciHmicX60vDMmqe4pZquLQ_vQ==]
- BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmEFpSNIEzUhKWtNb2J-kTMcTXnjoPQMdqFBhRCSUXHZ4FbwiO-FlQ6iprpjlDteGidJfw1BM6C6y-eKeKaE561E1TKR1vBe4qax68IKVa1Uwaz6MKIfPYOmZu5uiWBY7Kf-757PN7XZYysA7mx37ep3QGdnfCDRhKr8N72gvH5d9Knb-boAhm3MXTsoppOISsOIJokf-a3ISWdo8J]
- BenchChem Technical Support Team. (2025). Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_tewCwIcMgUOVeuOSjt6lshu0I7HCupO13d3BzqkrQcHJhIzwFKWmVfWd8sNZIJybp957aunV5EsIxvP8qmDiW0CdqTf9WWx8s5yyVydlpQqk6zDhRSLQT3Ob9bpWnBAeXoqorZaRbSVWb4EInwpLl4rI4urKTKw6tULIARVKpGPMbRfVhvDB-QZnvrMrB69IsKiNba7zVM081sEJ9vf-7w==]
- HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE42uvs0ms6ZxK6vAQ89U1Hhnmb43Ljc6siMRXGvUBGx_ml7mgvHoewE6dKCPRz0NP4MHO7qYsyJl2eM0QNFjx3A1PpaBh5aDcAqH9CserMEoHoZYo_Psz9XL0R6q8P9A80FCd5a8yNTfdq_wHNAqgvUQYiK0rleSzf5JpqTVMAZ6H3LIE_YcGS3qFOla4Q]
- Yilmaz, I., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS04bWpVT_rsyiWJ3wWHapbRIPwhTvxxZGtnlGppCVUFG2UXp70RTU-T8N5wVGl7X1V73ygNLQFMJirLRtPm-OhOc5vyXEuptn9k-G-7tQwlsDNFxCsv-GnDRkAQKafQK5s2W0B85qZu6imm1S]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 6-Bromo-Quinolines in DMSO
Welcome to the technical support center for handling 6-bromo-quinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this class of compounds in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction: The Quinoline Conundrum in DMSO
6-bromo-quinolines are a vital scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2] DMSO is often the solvent of choice for initial screening due to its broad solubilizing power for both polar and nonpolar compounds.[3] However, the rigid, planar structure and the presence of the bromine substituent on the quinoline core can lead to high crystal lattice energy, making dissolution in DMSO challenging.[4][5] This guide will walk you through a logical, step-by-step process to overcome these solubility hurdles, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding the solubility of 6-bromo-quinolines in DMSO.
Q1: I've added the calculated amount of DMSO to my 6-bromo-quinoline derivative, but it's not dissolving. What's the first thing I should do?
A1: Do not immediately assume insolubility. The dissolution process for highly crystalline compounds can be kinetically slow.
-
Initial Steps: First, ensure your DMSO is of high purity and anhydrous. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of some compounds.[6] Gently vortex the sample for 1-2 minutes.[7] If solid particles are still visible, proceed to gentle heating and/or sonication as described in the troubleshooting section below.
Q2: How does heating affect the solubility and stability of my 6-bromo-quinoline compound?
A2: Heating increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the crystal lattice energy of the solid.[8] For many quinoline derivatives, gentle warming to 37-50°C can significantly improve solubility.[7]
-
Causality: This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. By providing external heat, you are shifting the equilibrium towards dissolution.
-
Caution: Be aware that prolonged exposure to high temperatures can potentially degrade some sensitive compounds.[7] Always start with a small, non-critical sample to test for thermal stability if this is a concern. Most quinolines are relatively stable, but this should be confirmed on a case-by-case basis.[2]
Q3: Is sonication a safe and effective method to improve solubility?
A3: Yes, sonication is a highly effective and generally safe method. It uses high-frequency sound waves to create microbubbles in the solvent. The rapid formation and collapse of these bubbles (cavitation) generates localized energy, which agitates the sample and breaks apart solid aggregates, facilitating dissolution.[7] This is a mechanical process and is less likely to cause chemical degradation than excessive heating.
Q4: My compound is for a cell-based assay. How can I improve solubility without using high concentrations of DMSO which might be toxic to my cells?
A4: This is a critical consideration. High concentrations of DMSO can be toxic to cells, typically, the final concentration in assays should be kept below 0.5%.[7]
-
Co-Solvent Strategy: The most effective approach is to use a co-solvent system. This involves dissolving the compound in a minimal amount of DMSO and then using another, more biocompatible solvent to dilute it to the final working concentration.[9]
-
pH Adjustment: Quinoline derivatives are weak bases due to the nitrogen atom in the ring system.[10][11] In acidic conditions, this nitrogen can be protonated, forming a salt which is often much more soluble in polar solvents.[1][10] A small adjustment of the pH of your aqueous buffer could dramatically improve solubility, reducing the reliance on DMSO.
Q5: I've managed to dissolve my 6-bromo-quinoline, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A5: This is a common phenomenon known as "precipitation upon dilution." DMSO is a strong organic solvent, but when you introduce the DMSO stock solution into an aqueous environment, the overall solvent polarity changes dramatically. Your compound, which was stable in DMSO, may not be soluble in the resulting DMSO/water mixture.
-
Mitigation Strategies:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO if possible.
-
Use Co-solvents: As mentioned in Q4, using co-solvents like Polyethylene Glycols (PEGs) or surfactants (e.g., Tween 80) in your formulation can help to keep the compound in solution when diluted into an aqueous medium.[9][12]
-
Serial Dilutions in DMSO: Perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[7]
-
In-Depth Troubleshooting Guide
This section provides a structured workflow for systematically addressing solubility issues.
Initial Observation: Solid material remains after adding DMSO and vortexing.
The following flowchart outlines a decision-making process for troubleshooting poor solubility.
Caption: A decision-making workflow for dissolving challenging 6-bromo-quinoline compounds.
Experimental Protocols
Protocol 1: Standard Dissolution with Thermal and Mechanical Assistance
This protocol should be the first line of approach for a new 6-bromo-quinoline compound.
-
Weigh the desired amount of the 6-bromo-quinoline derivative into a sterile, appropriate-sized vial (e.g., glass or polypropylene).[13]
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the vial for 2-5 minutes at room temperature.
-
Visually inspect for any remaining solid. If the solution is not clear, proceed to the next step.
-
Place the vial in a water bath sonicator for 10-15 minutes.[7]
-
Visually inspect again. If the solution is still not clear, proceed to the next step.
-
Transfer the vial to a water bath or heat block set to 37-50°C for 15-30 minutes.[7] Periodically and gently vortex the sample during heating.
-
Allow the solution to cool to room temperature and inspect for any precipitation. A clear, stable solution is now ready for use.
-
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to maintain integrity.[7]
Protocol 2: Utilizing a Co-Solvent System for Improved Aqueous Compatibility
This protocol is designed for preparing stock solutions intended for dilution into aqueous buffers for biological assays. A common starting formulation is presented, but may require optimization.[9]
-
In a sterile vial, dissolve the 6-bromo-quinoline compound in the minimum required volume of DMSO. Aim for a high concentration stock (e.g., 10-50 mM).
-
In a separate sterile tube, prepare the co-solvent vehicle. A common starting point is a mixture of:
-
40% Polyethylene Glycol 300 (PEG300)
-
5% Tween 80
-
45% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing. The sequential addition is crucial to prevent precipitation.[9]
-
Observe the final solution. It should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactant, or by lowering the final concentration of the compound.[9]
Data Summary Table
The following table provides a qualitative guide to potential co-solvents that can be considered for 6-bromo-quinolines. The choice will depend on the specific derivative and the experimental context.
| Co-Solvent | Class | Properties & Considerations | Typical Use Case |
| DMSO | Polar Aprotic | Excellent solubilizing power, but can be toxic to cells at >0.5%.[7] | Primary solvent for high-concentration stock solutions. |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Strong solubilizer, often used in formulation development. | Alternative to DMSO for challenging compounds.[9] |
| PEG 300/400 | Polymer | Water-miscible, low toxicity. Increases viscosity.[9] | Component of aqueous-compatible formulations for in-vitro and in-vivo studies. |
| Ethanol | Polar Protic | Good solvent for many organic compounds, but can be volatile. | Can be used as a co-solvent, but care must be taken to avoid evaporation. |
| Tween 80 | Surfactant | Non-ionic surfactant that helps to form micelles and stabilize compounds in aqueous solutions.[9][12] | Additive to prevent precipitation upon dilution into aqueous buffers. |
Final Recommendations from the Scientist
Successfully working with 6-bromo-quinolines requires a methodical approach to dissolution. Always begin with the simplest method (vortexing at room temperature) and escalate the energy input (sonication, heat) as needed. For biological applications, proactively consider the use of co-solvents to mitigate the risk of precipitation in your aqueous assay media. Remember that each derivative is unique, and some level of empirical optimization is always necessary. By understanding the chemical principles behind these techniques, you can troubleshoot effectively and ensure the quality and reliability of your research data.
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 109.
- Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Kusk, K. O., Winding, A., & Johansen, A. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1084–1091.
- International Journal of Scientific and Research Publications. (2011, January 12). Methods to boost solubility.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Ascendia Pharmaceuticals. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- International Journal of Pharmaceutical Sciences and Research. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- Kusk, K. O., Winding, A., & Johansen, A. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
- ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
- Biochemistry. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
- MedChemExpress. (n.d.). 6-Bromoquinoline (6-Br-Quinoline).
- ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
- International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Advanced Synthesis & Catalysis. (2025, August 7). HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- The Journal of Organic Chemistry. (2023, February 10). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
- Beilstein Journal of Organic Chemistry. (2025, September 1). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue.
- Sigma-Aldrich. (n.d.). 6-Bromoquinoline 97 5332-25-2.
- Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 21-31.
- Benchchem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- Lagunin, A., et al. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Amino-4-Quinolinols
Subject: Prevention of Oxidative Degradation in Amino-Substituted 4-Quinolinols (4-Quinolones) Ticket ID: T-AQ-OX-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The "Electron-Rich" Trap
Welcome to the technical guide for handling amino-4-quinolinols. If you are accessing this page, you have likely encountered the "browning" phenomenon—where a pristine white or pale yellow solid turns dark brown or black during synthesis, purification, or storage.
The Root Cause:
4-Quinolinols (which exist in equilibrium with their 4-quinolone tautomers) are already electron-rich heterocycles. Introducing an amino group (
This guide provides self-validating protocols to interrupt this oxidative cascade.
Module 1: Synthetic Strategy (Prevention at Source)
The most effective way to prevent oxidation is to reduce the electron density of the amine during the synthesis or immediately upon generation.
Mechanism of Failure
The oxidation usually follows a radical pathway. The electron-rich amine loses an electron to
Protocol A: The "Protect-Immediately" Workflow
Recommended for: 3-amino, 6-amino, and 8-amino derivatives.
Do not isolate the free amine if possible. If your route involves the reduction of a nitro-4-quinolinol, trap the amine in situ.
Step-by-Step:
-
Degassing: Sparge all reaction solvents (MeOH, EtOH, THF) with Argon for 15 minutes before adding reagents.
-
Reduction: Perform the hydrogenation (e.g.,
, ) in the presence of an electrophile like (Di-tert-butyl dicarbonate). -
Result: The amine is generated and immediately captured as the carbamate (Boc-protected).
-
Why this works: The Boc group withdraws electron density via resonance, stabilizing the nitrogen lone pair and rendering it inert to ambient oxidation.
-
Protocol B: The "Salt-Crash" Method
Recommended when free amine isolation is unavoidable.
-
Reaction Completion: Upon completion of the reduction/deprotection under Argon.
-
Acidification: Immediately add degassed ethereal
or methanolic (2-3 equivalents) to the reaction mixture before exposing it to air. -
Precipitation: The hydrochloride salt will often precipitate. Filter this solid under a blanket of Nitrogen.
-
Why this works: Protonation of the amine (
) removes the high-energy lone pair, effectively shutting down the oxidation pathway.
-
Module 2: Purification (The Danger Zone)
Critical Warning: Standard silica gel chromatography is the #1 cause of yield loss for amino-4-quinolinols. Silica is slightly acidic and acts as a surface oxidant for electron-rich aromatics.
Troubleshooting Guide: Purification
| Symptom | Diagnosis | Corrective Action |
| Band Streaking | Compound is protonating on acidic silica sites. | Add 1% Triethylamine (TEA) or 1% |
| Product turns brown on column | Silica-mediated oxidation. | STOP. Switch to Neutral Alumina or Reverse Phase (C18) . |
| Recovery < 50% | Irreversible adsorption/degradation. | Pre-treat silica with mobile phase + 5% TEA, then flush with normal mobile phase before loading. |
Recommended Protocol: The "Buffered" Workup
If you must use normal phase chromatography:
-
Slurry Packing: Slurry the silica gel in a mobile phase containing 1% Triethylamine .[1] This neutralizes the acidic sites.
-
Fast Elution: Use a gradient that elutes the compound within 10–15 minutes. Long residence time on silica = degradation.
-
Darkness: Wrap the column in aluminum foil. Light accelerates photo-oxidative degradation of amino-quinolines.
Module 3: Storage & Formulation
The "Shelf-Life" Matrix
Use this decision matrix to determine the optimal storage form.
| Form | Stability | Storage Condition |
| Free Base ( | Poor (< 1 week) | Argon glovebox, -20°C, Amber vial. |
| HCl / HBr Salt | High (> 6 months) | Desiccator, 4°C. |
| Boc-Protected | Very High (> 1 year) | Standard shelf storage (cool/dry). |
Visualizing the Problem & Solution
Diagram 1: The Oxidative Cascade & Intervention Points
This diagram illustrates how the free amine degrades and where specific interventions (Boc protection, Salt formation) block the pathway.
Caption: The oxidation pathway of amino-4-quinolinols. Red arrows indicate failure modes; the green path represents the stabilization strategy.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when you observe degradation.
Caption: Decision tree for diagnosing and resolving oxidative instability in real-time.
Frequently Asked Questions (FAQs)
Q1: Can I use antioxidants like Ascorbic Acid during the workup? A: Yes, but with caution. Adding 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous layer during extraction can act as a "sacrificial reductant." However, this does not protect the amine once the solvent is removed. It is a temporary measure during liquid-liquid extraction only.
Q2: My 3-amino-4-quinolinol decomposes instantly upon rotary evaporation. Why?
A: The 3-amino position is electronically unique; it forms an
Q3: Why does my compound stick to the top of the column despite using MeOH?
A: This is likely a "solubility vs. salt" issue. If you used acid in the reaction, your amine is a salt. Salts do not move on silica gel. You must free-base the amine (wash with
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem Technical Guides. Link
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Link
-
National Institutes of Health (NIH). (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.[3] PMC. Link
-
ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue. The Journal of Physical Chemistry A. Link
-
Chemical Reviews. (2009). Amino Acid-Protecting Groups.[4][5][6] ACS Publications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
Removing unreacted starting materials from quinolinol products
Technical Support Center: Purification & Troubleshooting of Quinolinol Syntheses
As a Senior Application Scientist, I frequently encounter challenges related to the isolation of quinolinol derivatives (such as 8-hydroxyquinoline). Classical methods like the Skraup synthesis or Doebner-von Miller reaction are notorious for generating complex crude mixtures containing unreacted starting materials, polymeric tars, and oxidants[1].
Because quinolinols possess both a basic heterocyclic nitrogen and an acidic phenolic hydroxyl group, they are highly amphoteric. This dual reactivity dictates that standard organic workups will often fail. This guide provides a mechanistic approach to isolating high-purity quinolinols by exploiting their unique physicochemical properties.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My crude Skraup reaction mixture is a black, viscous tar. How do I selectively remove unreacted nitrobenzene and glycerol before attempting crystallization? Causality & Solution: The classic Skraup synthesis utilizes glycerol as a carbon source and nitrobenzene as an oxidant, which often leads to the polymerization of unreacted aniline derivatives into dark tars[2].
-
Glycerol: Highly polar and water-soluble. It can be removed by partitioning the crude mixture in a highly acidic aqueous phase (pH < 2). Under these conditions, the quinolinol is fully protonated (pyridinium salt) and remains in the aqueous layer, while glycerol is washed away in subsequent aqueous discarding steps (or remains in the aqueous phase when the product is later extracted).
-
Nitrobenzene & Tars: Highly non-polar. While the quinolinol is trapped in the acidic aqueous layer as a water-soluble salt, you can wash the aqueous phase aggressively with diethyl ether or dichloromethane (DCM). The unreacted nitrobenzene and non-polar polymeric tars will partition into the organic phase, which is then discarded[3].
Q2: I am trying to separate unreacted o-aminophenol from my 8-hydroxyquinoline product. Standard liquid-liquid extraction isn't working. Why? Causality & Solution: Both o-aminophenol and 8-hydroxyquinoline are amphoteric, meaning they can act as both acids and bases. If you simply use a highly basic or highly acidic wash, both compounds will ionize and migrate together. To separate them, you must exploit their differing isoelectric points (pI) . The isoelectric point of 8-hydroxyquinoline is approximately pH 7.2–7.5. At this exact pH, the molecule exists primarily in its neutral (or zwitterionic) form, making it minimally soluble in water and highly soluble in organic solvents. By carefully titrating your aqueous phase to pH 7.5, the quinolinol will partition into an organic solvent (like ethyl acetate), leaving more polar impurities behind[3].
Q3: When I attempt to purify my quinolinol via silica gel column chromatography, the product streaks heavily, and my yield is terrible. What is happening? Causality & Solution: Standard silica gel contains surface silanol groups (Si-OH) that are weakly acidic. The basic nitrogen of the quinoline ring interacts strongly with these silanols via hydrogen bonding and proton transfer, leading to irreversible adsorption and decomposition on the column[3][4].
-
The Fix: You must deactivate the acidic sites. Add 1% to 5% triethylamine (Et₃N) to your eluent system. The Et₃N competitively binds to the silanol groups, allowing the quinolinol to elute as a tight band. Alternatively, switch your stationary phase to neutral or basic alumina, which lacks these problematic acidic protons[4].
Part 2: Strategic Workflows & Experimental Protocols
Protocol 1: Isoelectric Acid-Base Extraction (Self-Validating System)
This protocol separates basic/amphoteric quinolinols from non-polar tars, unreacted oxidants, and highly polar starting materials.
-
Acidification: Dissolve the crude reaction tar in 1.0 M HCl (aqueous) until the solution reaches pH < 2.
-
Mechanism: Protonates the quinoline nitrogen, forcing the product into the aqueous phase.
-
-
Non-Polar Wash: Extract the acidic aqueous layer 3 times with DCM.
-
Validation Checkpoint: Spot the DCM layer on a TLC plate. It should show fast-moving spots (nitrobenzene/tars) under UV light. Discard the DCM layer.
-
-
Isoelectric Precipitation/Extraction: Carefully add 1.0 M NaOH dropwise to the aqueous layer while monitoring with a calibrated pH meter. Stop exactly at pH 7.2 - 7.5.
-
Mechanism: Neutralizes the pyridinium ion without deprotonating the phenolic hydroxyl. The solution will become turbid as the neutral quinolinol crashes out.
-
-
Product Isolation: Extract the turbid aqueous mixture 3 times with Ethyl Acetate (EtOAc).
-
Validation Checkpoint: The aqueous layer should now be relatively clear. Evaporate a drop of the EtOAc layer; a crystalline residue indicates successful partitioning.
-
-
Drying: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Protocol 2: Amine-Deactivated Column Chromatography
Use this when trace unreacted starting materials (like unreacted aldehydes or imines) persist after extraction.
-
Solvent Preparation: Prepare a mobile phase of Hexanes:EtOAc (e.g., 3:1) and add 2% Triethylamine (v/v). Mix thoroughly.
-
Column Packing: Slurry-pack standard silica gel using the Et₃N-spiked mobile phase. Flush the column with at least 2 column volumes of the solvent to fully deactivate the silanol sites[3].
-
Loading: Dissolve the crude quinolinol in a minimum amount of DCM and load it onto the column.
-
Elution: Elute using the spiked mobile phase.
-
Validation Checkpoint: Collect fractions and analyze via TLC (pre-treated with Et₃N). The quinolinol should appear as a single, circular spot without tailing.
-
Part 3: Data Presentation & Visualizations
Table 1: Quantitative Comparison of Purification Strategies
| Purification Method | Target Impurity Removed | Optimal Scenario | Pros | Cons |
| Isoelectric Extraction | Nitrobenzene, Glycerol, Tars | Bulk crude cleanup from Skraup synthesis. | Highly scalable; removes >90% of non-polar mass. | Requires precise pH control; fails if pI is unknown. |
| Deactivated Silica (Et₃N) | Unreacted anilines, aldehydes | Final polishing of crude solids. | Excellent resolution of structurally similar impurities. | Et₃N must be removed via high vacuum post-column. |
| Alumina Chromatography | Acid-sensitive impurities | When product degrades on silica[4]. | No need for amine modifiers. | Lower theoretical plate count than silica; expensive. |
| HCl Salt Precipitation | Neutral organic oils | When the product resists crystallization[3]. | Forces crystallization from stubborn viscous oils. | Requires anhydrous HCl gas or concentrated solutions. |
Pathway Visualizations
Caption: Phase distribution of quinolinol and impurities during isoelectric acid-base extraction.
Caption: Mechanistic troubleshooting pathway for chromatographic purification of basic quinolinols.
References
- Google Patents (CN109053569B). "Method for synthesizing 8-hydroxyquinoline.
-
ResearchSpace@UKZN. "Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst." UKZN. [Link]
-
ACS Publications. "New Selective Oxidation Reactions by Nitroarenes in Basic Medium Involving Electron-Transfer Processes." ACS.[Link]
Sources
Technical Support Center: Troubleshooting Low Purity in 6-Bromo-3-Amino-4-quinolinol Scale-Up
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common purity issues encountered during the scale-up synthesis of 6-Bromo-3-Amino-4-quinolinol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you diagnose and resolve these challenges effectively.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 6-Bromo-3-Amino-4-quinolinol typically involves a multi-step process, often culminating in the reduction of a nitro group to an amine. A plausible synthetic route starts from 6-bromoquinolin-4-ol, which is then nitrated and subsequently reduced.
A Proposed Synthetic Pathway:
During scale-up, seemingly minor issues in each step can be amplified, leading to significant purity challenges in the final product. This guide will address these issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Q1: My final product shows a persistent yellow or brownish tint, even after initial purification. What are the likely impurities?
A1: A persistent off-color hue in your 6-Bromo-3-Amino-4-quinolinol often points to the presence of residual nitro-aromatic compounds or oxidation byproducts.
-
Incomplete Reduction of the Nitro Group: The most common culprit is unreacted 6-Bromo-3-nitroquinolin-4-ol. Nitro compounds are often colored and can be difficult to remove completely, especially if they co-crystallize with the desired product.
-
Oxidation of the Aminophenol: Aromatic amines, particularly those with hydroxyl groups, are susceptible to oxidation, which can form highly colored polymeric impurities. This is often exacerbated by exposure to air and light, especially at elevated temperatures or in the presence of metal catalysts.
-
Side Reactions During Nitration: In the preceding nitration step, over-nitration or the formation of other regioisomers can occur, leading to impurities that carry through the reduction step.
Diagnostic Workflow:
Corrective Actions:
-
Optimize the Reduction Step:
-
Increase Reducing Agent Stoichiometry: On a larger scale, mass transfer limitations can lead to incomplete reactions. Incrementally increase the equivalents of the reducing agent (e.g., SnCl₂, Fe).
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the nitro-intermediate before workup.
-
Temperature Control: While heat can accelerate the reaction, excessive temperatures can promote side reactions and decomposition. Maintain a consistent and optimized temperature profile.[1]
-
-
Prevent Oxidation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during workup and purification.
-
Light Protection: Protect the reaction mixture and isolated product from light.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A well-chosen solvent system is crucial. See the detailed protocol below.
-
Activated Carbon Treatment: A charcoal treatment of the crude product solution before recrystallization can effectively remove colored impurities.
-
Q2: I'm observing a significant amount of an insoluble, tarry byproduct during the workup of the reduction step. What is it and how can I avoid it?
A2: The formation of tarry or polymeric materials is a common issue in reactions involving aromatic amines, especially under acidic conditions and at elevated temperatures.[2]
-
Polymerization: The amino and hydroxyl groups on the quinoline ring can be susceptible to polymerization under harsh conditions.
-
Skraup-type Side Reactions: If glycerol or other potential precursors are present from previous steps, complex side reactions can occur, leading to polymeric tars.[3]
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Avoid excessive heating during the reduction and subsequent workup.
-
Controlled pH Adjustment: When neutralizing the acidic reaction mixture (e.g., after a SnCl₂/HCl reduction), add the base slowly and with efficient cooling to avoid localized high temperatures and pH gradients.[4]
-
Solvent Choice: Using a co-solvent during the reaction can sometimes help to keep all species in solution and prevent the precipitation of tars.
Q3: My HPLC analysis shows several small, closely eluting peaks near the main product peak. How can I improve the selectivity of my synthesis?
A3: Closely eluting peaks often indicate the presence of isomers or related impurities formed during the synthesis.
-
Regioisomers from Nitration: The nitration of 6-bromoquinolin-4-ol can potentially yield other isomers, although the 3-position is generally favored.
-
Over-bromination or De-bromination: Depending on the reaction conditions in any of the steps, it's possible to have minor amounts of di-brominated species or even the de-brominated analog.[1]
-
Byproducts from Starting Materials: Ensure the purity of your starting 6-bromoquinolin-4-ol. Impurities in the starting material will likely be carried through the synthesis.
Troubleshooting and Optimization:
-
Re-evaluate the Nitration Step:
-
Temperature Control: Perform the nitration at a low temperature (e.g., 0-5 °C) to improve regioselectivity.
-
Controlled Addition: Add the nitrating agent slowly to the substrate solution.
-
-
Purification of Intermediates: It is often easier to purify the intermediates than the final product. Ensure the 6-Bromo-3-nitroquinolin-4-ol is of high purity before proceeding to the reduction step.
-
Chromatographic Purification: For high-purity requirements, column chromatography may be necessary.
-
Stationary Phase: Silica gel is standard, but if your compound shows instability, consider using deactivated silica or alumina.[5]
-
Solvent System Optimization: A systematic screening of solvent systems is crucial for achieving good separation.
-
Data Summary for Analytical Characterization:
| Technique | Purpose | Key Observations for Impurities |
| HPLC | Purity assessment and quantification | Peaks with different retention times |
| LC-MS | Impurity identification | Masses corresponding to potential side products |
| ¹H NMR | Structural confirmation | Unexpected aromatic signals, changes in integration |
| ¹³C NMR | Structural confirmation | Additional carbon signals |
III. Experimental Protocols
Protocol 1: Recrystallization of 6-Bromo-3-Amino-4-quinolinol
This protocol provides a general guideline. The optimal solvent or solvent system should be determined experimentally.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude 6-Bromo-3-Amino-4-quinolinol and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phases).
IV. References
-
MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. [Link]
-
Veeprho. Clioquinol Impurities and Related Compound. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
University of Glasgow. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
-
PubChem. (n.d.). 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]
-
PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
Chemistry Steps. (2020). Preparation of Amines. [Link]
-
Gershon, H., Clarke, D. D., & Muriel, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry. [Link]
-
ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). [Link]
-
A-Level Chemistry OCR. (n.d.). Preparation of Aliphatic and Aromatic Amines Revision notes. [Link]
-
Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation [Video]. YouTube. [Link]
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 4. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Functionalization of 6-Bromoquinoline
Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex regioselectivity challenges encountered when functionalizing 6-bromoquinoline.
The 6-bromoquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry. However, its bifunctional nature—featuring an electron-deficient pyridine ring and a halogenated carbocyclic ring—creates competing reactive sites. This guide provides field-proven, self-validating protocols to achieve absolute regiocontrol during Electrophilic Aromatic Substitution (EAS), Transition-Metal Cross-Coupling, and C–H Functionalization workflows.
Module 1: Electrophilic Aromatic Substitution (EAS)
Q1: Why am I getting an inseparable mixture of isomers during the nitration of 6-bromoquinoline, and how can I exclusively isolate the C-5 isomer?
The Causality: In strong acid (H₂SO₄/HNO₃), the quinoline nitrogen is immediately protonated, creating a highly electron-deficient quinolinium ion. This deactivates the pyridine ring, forcing the electrophile (NO₂⁺) to attack the carbocyclic ring[1]. The 6-bromo group is ortho/para directing but deactivating. The transition states for attack at C-5 and C-8 yield the most resonance-stabilized Wheland intermediates.
The C-5 position is kinetically favored due to lower activation energy, whereas the C-8 position is thermodynamically favored. If your reaction temperature exceeds 0 °C, the thermal energy overcomes the kinetic barrier, leading to a mixture of 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline[1].
Step-by-Step Protocol: Kinetically Controlled Synthesis of 6-Bromo-5-nitroquinoline
-
Preparation: Dissolve 6-bromoquinoline (1.0 equiv) in concentrated H₂SO₄ (approx. 4 mL/mmol) in a round-bottom flask[1].
-
Thermal Control (Critical): Submerge the flask in an ice-salt bath. Allow the internal temperature to reach exactly -5 °C[1].
-
Electrophile Addition: Prepare a nitrating mixture of conc. H₂SO₄ and conc. HNO₃ (1.1 equiv). Add this mixture dropwise over 30 minutes. Self-Validation: Monitor the internal thermometer; the temperature must not spike above 0 °C[1].
-
Reaction: Stir for 1 hour at -5 °C[1].
-
Quenching & Extraction: Pour the mixture over crushed ice to instantly halt the reaction. Extract with CH₂Cl₂ (5x). Wash the organic layer with 10% aqueous NaHCO₃ until bubbling ceases, then dry over anhydrous Na₂SO₄[1].
-
Validation Check: Run a TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.6) should be replaced by a single bright yellow product spot (R_f ~0.4). The absence of a lower spot (R_f ~0.35) confirms zero C-8 contamination.
Q2: I need to functionalize the C-4 position with a nitro group, but direct nitration only targets the carbocyclic ring. What is the workaround?
The Causality: To overcome the inherent electron deficiency of the pyridine ring, you must alter the electronic distribution. By oxidizing the quinoline nitrogen to an N-oxide using m-CPBA, you create a "push-pull" electronic effect. The oxygen atom donates electron density via resonance specifically into the C-2 and C-4 positions, activating them for electrophilic attack[2][3].
Solution: First, treat 6-bromoquinoline with m-CPBA in CH₂Cl₂ at room temperature to yield 6-bromoquinoline-1-oxide[2]. Subsequent nitration of this N-oxide will regioselectively yield 6-bromo-4-nitroquinoline-1-oxide, which can later be reduced back to the free quinoline[3].
Fig 1: Temperature-dependent regioselectivity in the nitration of 6-bromoquinoline.
Module 2: Transition-Metal Catalyzed Cross-Coupling
Q3: How do I ensure chemoselective Suzuki cross-coupling at the C-6 position without triggering unwanted side reactions?
The Causality: The C-Br bond at the 6-position is highly primed for oxidative addition by Pd(0) catalysts[4]. Because the quinoline core is electron-withdrawing, the C-Br bond is weaker and more reactive than a standard aryl bromide. The primary cause of failure in this reaction is not regioselectivity, but rather catalyst poisoning by the coordinating quinoline nitrogen or premature proto-debromination.
Step-by-Step Protocol: Regioselective C-6 Suzuki-Miyaura Coupling
-
Reagent Assembly: In a Schlenk flask, combine 6-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[4][5].
-
Solvent System: Add a degassed mixture of Toluene/H₂O (4:1). Self-Validation: The biphasic system ensures the base is dissolved while keeping the organic substrates in the active catalytic phase.
-
Degassing (Critical): Perform three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
-
Reaction: Heat to 90 °C for 12 hours under argon[5].
-
Validation Check: Analyze via LC-MS. The mass peak corresponding to the starting material [M+H]⁺ 208/210 should disappear, replaced by the cross-coupled product mass.
Module 3: Orthogonal C–H Functionalization
Q4: Can I perform a C–H functionalization on the quinoline ring while preserving the 6-bromo group for late-stage modification?
The Causality: Yes. Direct transition-metal catalyzed C–H activation often inadvertently activates the labile C-Br bond. To bypass this, we utilize a radical-mediated pathway. By converting 6-bromoquinoline to its N-oxide, the C-2 position becomes highly susceptible to nucleophilic radical attack. Using KMnO₄ as an oxidant generates aryl radicals from arylboronic acids, which selectively attack the C-2 position. Because this is a radical mechanism rather than a Pd(0) oxidative addition, the C-6 bromine atom remains completely untouched.
Step-by-Step Protocol: C-2 Arylation via Radical Cross-Coupling
-
Preparation: Dissolve 6-bromoquinoline N-oxide (1.0 equiv) and arylboronic acid (2.0 equiv) in anhydrous CH₃CN.
-
Oxidant Addition: Add KMnO₄ (2.0 equiv) in one portion. The solution will turn deep purple.
-
Reaction: Heat the mixture to 90 °C for 1.0 hour.
-
Quenching: Cool to room temperature and filter through a pad of Celite to remove manganese dioxide (MnO₂) byproducts. Self-Validation: The filtrate should be clear and free of brown particulates.
-
Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the 2-aryl-6-bromoquinoline N-oxide.
Fig 2: Orthogonal workflow for sequential C-2 C-H functionalization and C-6 cross-coupling.
Quantitative Data Summary
The following tables summarize the expected regioselectivity and chemoselectivity outcomes based on the protocols provided above.
Table 1: Regioselective EAS Conditions & Outcomes
| Reagent System | Temperature | Target Site | Major Product | Expected Yield |
| HNO₃ / H₂SO₄ | -5 °C to 0 °C | C-5 | 6-Bromo-5-nitroquinoline | >85% |
| HNO₃ / H₂SO₄ | > 25 °C | C-5 / C-8 | 5-nitro / 8-nitro mixture | Variable |
| 1. m-CPBA 2. HNO₃ / H₂SO₄ | Room Temp | C-4 | 6-Bromo-4-nitroquinoline N-oxide | ~70-87% |
Table 2: Chemoselectivity in Cross-Coupling vs. C–H Functionalization
| Substrate | Reaction Type | Reagents | Target Site | Preserved Site | Expected Yield |
| 6-Bromoquinoline | Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | C-6 (C–Br) | C–H bonds | 60–88% |
| 6-Bromoquinoline N-oxide | Radical C–H Arylation | ArB(OH)₂, KMnO₄ | C-2 (C–H) | C-6 (C–Br) | 76–83% |
References
- BenchChem. "Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline".
- Cumhuriyet Science Journal (DergiPark). "Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Findings".
- CCS Publishing. "KMnO4-mediated direct selective radical cross-coupling: An effective strategy for C2 arylation of quinoline N-oxide with arylboronic acids".
- MDPI. "Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction".
- BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline".
- ResearchGate. "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones".
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Interpretation of 6-Bromo-3-Amino-4-quinolinol
The following guide provides an in-depth technical comparison and interpretation framework for the 1H NMR analysis of 6-Bromo-3-Amino-4-quinolinol . This document is structured to assist analytical scientists and medicinal chemists in validating structural integrity, distinguishing tautomeric forms, and differentiating critical regioisomers during drug development.[1]
Executive Summary: The Structural Challenge
6-Bromo-3-Amino-4-quinolinol is a privileged scaffold in kinase inhibitor and antibacterial research.[1] However, its analysis is complicated by two primary factors:
-
Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolone (keto) forms.[1][2] In polar aprotic solvents like DMSO-
, the keto-amine tautomer predominates, drastically altering the expected chemical shifts.[1] -
Regioisomeric Ambiguity: Synthetic routes often yield mixtures of 6-bromo and 7-bromo isomers. Standard low-resolution LC-MS cannot distinguish these; 1H NMR is the definitive orthogonal method for structural validation.
This guide compares the spectral performance of the target molecule against its common impurities and isomers, providing a self-validating interpretation protocol.[1]
Experimental Protocol: Self-Validating System
To ensure reproducible data that matches the interpretations below, follow this specific protocol. The choice of solvent is not arbitrary; it forces the tautomeric equilibrium to a single, stable state.[1]
Methodology
-
Solvent: DMSO-
(99.9% D) is mandatory . -
Concentration: 5–10 mg in 0.6 mL.[1]
-
Acquisition:
-
Pulse Angle: 30° (to ensure relaxation of quaternary carbons if quantitative).
-
Scans (ns):
64 (to resolve small coupling constants of the aromatic system). -
Temperature: 298 K (25°C).[1]
-
Workflow Visualization
The following diagram illustrates the logical flow for validating the structure and ruling out common failures.
Caption: Logical decision tree for validating 6-Bromo-3-Amino-4-quinolinol structure via 1H NMR.
Structural Assignment & Interpretation[1][3]
In DMSO-
Numbering & Assignments
-
Pos 1 (NH): Broad singlet, typically
11.0–12.0 ppm.[1] (Disappears with D O shake). -
Pos 2 (CH): Sharp Singlet at
7.40 – 7.80 ppm.[1] -
Pos 3 (C-NH
): Broad singlet at 4.5 – 6.0 ppm (variable width depending on water content/acidity).[1] -
Aromatic Ring (Benzene moiety):
-
H5 (Ortho to C4-carbonyl): Doublet (
, Hz). -
H7 (Meta to H5, Ortho to H8): Doublet of Doublets (
, Hz). -
H8 (Ortho to N1): Doublet (
, Hz).[1]
-
Tautomeric Evidence
The presence of the carbonyl at C4 (in the quinolone form) causes a significant deshielding of the H5 proton due to magnetic anisotropy.[1] In the enol (quinolinol) form, this effect is reduced.[1]
-
Observation: H5 appears downfield (
8.0–8.3 ppm) in the quinolone form.[1]
Comparative Analysis: Product vs. Alternatives
This section compares the spectral "fingerprint" of the target molecule against its most common synthetic impurities and analogs.[1]
Comparison 1: Target vs. Non-Brominated Analog
Objective: Verify substituent electronic effects.
| Feature | 6-Bromo-3-Amino-4-quinolone (Target) | 3-Amino-4-quinolone (Reference) | Interpretation |
| H5 Signal | Doublet ( | Doublet ( | In the target, Br at C6 blocks ortho-coupling to H5.[1] H5 only shows meta-coupling to H7. |
| H7 Signal | dd ( | Triplet/Multiplet | The target has a simplified splitting pattern due to symmetry breaking by Br.[1] |
| H2 Signal | Singlet ( | Singlet ( | Minimal change; Br is too distant to significantly affect the H2 shift.[1] |
Comparison 2: Regioisomer Discrimination (Critical QC Step)
Objective: Distinguish 6-Bromo from 7-Bromo impurity (common in Skraup/Gould-Jacobs syntheses).
This is the most critical differentiation. Both isomers have the same mass (LC-MS indistinguishable).[1]
| Proton | 6-Bromo Isomer (Target) | 7-Bromo Isomer (Impurity) | Diagnostic Rule |
| H5 | Small Doublet ( | Large Doublet ( | Most Reliable. H5 is ortho to Br in the target (meta coupling only). In the 7-Br isomer, H5 is ortho to H6 (large coupling).[1] |
| H8 | Large Doublet ( | Small Doublet ( | In 7-Br, H8 is the isolated proton (meta to H6).[1] |
| H7 | dd ( | Absent (Substituted) | - |
| H6 | Absent (Substituted) | dd ( | - |
Comparison 3: Solvent Effects (Tautomer Stability)
Objective: Why DMSO is superior to Methanol/Chloroform.
-
DMSO-
: Stabilizes the Quinolone (NH) form.[1] Sharp, distinct signals. H5 is deshielded by the C=O.[1] -
MeOD/D
O: Rapid exchange of NH and NH protons.[1] These signals disappear. The aromatic signals may shift upfield as the equilibrium shifts partially toward the zwitterionic or enol forms.[1] -
TFA-
: Protonates the N1 and Amino group. Causes a massive downfield shift of all signals ( ppm).[1] Useful only for solubility issues, not for standard characterization.
References
-
MDPI. Synthesis and Characterization of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (Comparison of 6-bromo-quinoline scaffold shifts). [Link][1][3]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline and 6-bromo-4-quinolinol intermediates.[1] (Detailed experimental shifts for the 4-OH/4-oxo core). [Link][1]
-
TÜBİTAK Academic Journals. Synthesis and NMR calculations of 2-amino-6-bromo-4-hydroxyquinoline derivatives. (Reference for amino-substituted quinoline shifts). [Link]
-
ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolone. (Mechanistic insight into the keto-enol equilibrium in DMSO). [Link]
Sources
FTIR spectral analysis of 6-Bromo-3-Amino-4-quinolinol functional groups
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 6-Bromo-3-Amino-4-quinolinol (CAS: 1153094-27-9).[1][2] Designed for pharmaceutical researchers and analytical chemists, this document moves beyond basic peak assignment to explore the critical structural tautomerism (4-hydroxyquinoline vs. 4-quinolinone) that defines the solid-state behavior of this molecule.[1][2]
We compare the efficacy of FTIR against complementary techniques (Raman) and evaluate sampling methodologies (ATR vs. KBr pellet) to ensure data integrity during drug development and quality control workflows.
Part 1: Molecular Architecture & Tautomeric Considerations[1][2][3]
Before interpreting the spectrum, it is critical to understand the dynamic structure of the analyte. 6-Bromo-3-Amino-4-quinolinol is not a static scaffold; it exhibits keto-enol tautomerism.[1][2]
-
The Theoretical Structure (Enol Form): Features an aromatic hydroxyl group (-OH) at position 4.[1][2]
-
The Solid-State Reality (Keto Form): In the crystalline phase, 4-hydroxyquinolines predominantly exist as 4-quinolinones (specifically 1H-quinolin-4-one).[1][2]
Impact on FTIR Analysis: Instead of looking for a standard phenolic O-H stretch, the analyst must prioritize the Amide-like Carbonyl (C=O) and Ring Nitrogen (N-H) bands. Misidentifying these peaks is the most common error in characterizing this scaffold.
Part 2: Comparative Methodology (Alternatives Analysis)
A. Sampling Technique: ATR vs. Transmission (KBr)
For this specific organic solid, the choice of sampling method significantly impacts spectral resolution and reproducibility.
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Verdict for 6-Bromo-3-Amino-4-quinolinol |
| Sample Prep | None (Direct solid contact) | Grinding with KBr salt; pressing | ATR is recommended for routine ID due to speed.[1][2] |
| Resolution | Moderate; dependent on crystal contact | High; excellent for sharp aromatic peaks | KBr is superior for resolving closely spaced aromatic C-H bands.[1][2] |
| Water Artifacts | Minimal | High (KBr is hygroscopic) | ATR avoids the broad water band that obscures the N-H/O-H region. |
| Peak Intensity | Wavenumber dependent (weaker at high | Linear concentration dependence | KBr is preferred for quantitative impurity analysis.[1][2] |
B. Analytical Technique: FTIR vs. Raman Spectroscopy
While FTIR is the industry standard for functional group identification, Raman offers distinct advantages for the bromine substituent.
-
FTIR Strength: Unmatched sensitivity for polar bonds (C=O, N-H, O-H).[3] It is the primary tool for confirming the quinolinone core.
-
Raman Strength: Superior for non-polar and heavy-atom vibrations.[1][2] The C-Br stretch (~500-600 cm⁻¹) is often intense and distinct in Raman but weak/obscured in FTIR.[1][2]
-
Recommendation: Use FTIR for structural confirmation (tautomer check) and Raman as a secondary confirmation for halogenation status if the fingerprint region is crowded.
Part 3: Detailed Spectral Decoding
The following assignments are synthesized from fragment analysis of 3-aminoquinoline, 6-bromoquinoline, and 4-quinolinone derivatives.
The "Diagnostic" Region (4000 – 1500 cm⁻¹)
| Functional Group | Mode | Wavenumber (cm⁻¹) | Spectral Feature |
| Primary Amine (-NH₂) | Stretching | 3450 – 3300 | Typically a doublet (asymmetric/symmetric).[1][2] May overlap with broad OH/NH associations.[1][2] |
| Ring Nitrogen (N-H) | Stretching | 3200 – 2800 | Broad, multi-component band characteristic of the quinolinone tautomer (H-bonded dimers).[3] |
| Aromatic C-H | Stretching | > 3000 | Weak, sharp shoulder peaks just above 3000 cm⁻¹.[2][3][4] |
| Quinolinone C=O | Stretching | 1660 – 1630 | The Critical Peak. Very strong.[2] Lower freq than typical ketones due to conjugation and resonance (amide-like).[1][2] |
| C=N / C=C Ring | Stretching | 1620 – 1580 | Strong aromatic skeletal vibrations.[1][2] Often appears as a shoulder to the carbonyl peak. |
| Amine N-H | Bending (Scissoring) | 1650 – 1590 | Often obscured by the strong C=O/C=C bands. |
The "Fingerprint" Region (1500 – 400 cm⁻¹)
| Functional Group | Mode | Wavenumber (cm⁻¹) | Spectral Feature |
| C-N (Exocyclic) | Stretching | 1350 – 1250 | Strong band connecting the amino group to the aromatic ring.[1][2] |
| C-O (Enol remnant) | Stretching | ~1100 - 1200 | If present, indicates enol form (rare in solid).[1][2][3] Usually absent in favor of C=O.[2] |
| Aromatic C-H | Out-of-plane Bend | 850 – 750 | Pattern depends on substitution (1,2,4-trisubstituted benzene ring pattern).[1][2][3] |
| C-Br | Stretching | 650 – 550 | Moderate to weak band.[1][2] Look for a peak near 580-600 cm⁻¹ . |
Part 4: Experimental Protocols
Protocol A: High-Fidelity KBr Pellet (Transmission)
Best for: Publication-quality spectra and resolving complex aromatic regions.[1][2]
-
Preparation: Dry analytical grade KBr powder at 110°C overnight to remove moisture.
-
Ratio: Mix 1.5 mg of 6-Bromo-3-Amino-4-quinolinol with 250 mg of KBr (approx. 0.5% - 1% w/w).
-
Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric water, but ensure no visible crystals remain.
-
Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Apply 8-10 tons of pressure for 2 minutes.
-
Validation: The resulting pellet must be transparent (glass-like). If cloudy (white), the particle size is too large (scattering) or moisture is present.[3]
Protocol B: Diamond ATR (Reflectance)
Best for: Rapid QC and hygroscopic samples.[3]
-
Cleaning: Clean the diamond crystal with isopropanol and a lint-free wipe.[1][2] Ensure background spectrum shows no residual peaks.[1][2]
-
Deposition: Place approx. 5-10 mg of sample on the center of the crystal.
-
Contact: Lower the pressure arm.[1][2] Apply high pressure (force gauge > 80 units) to ensure intimate contact between the rigid crystalline solid and the diamond.
-
Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra (intensities at low wavenumbers will be naturally boosted in ATR).
Part 5: Visualizations
Diagram 1: Analytical Workflow for Quinolinol Characterization
This workflow illustrates the decision process for sample preparation and spectral validation.
Caption: Decision matrix for selecting FTIR sampling method and validating the tautomeric state of the quinolinol scaffold.
Diagram 2: Spectral Peak Assignment Logic
A logical flow for decoding the spectrum of this specific molecule.[5]
Caption: Hierarchical breakdown of spectral regions identifying key functional groups: Amino, Keto, and Bromo moieties.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12702961, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. Retrieved from [Link]
-
Shimadzu Corporation. KBr Pellet Method vs. ATR Method: Analysis of Hydrochloride Salts. Retrieved from [Link][3][6]
-
National University of Pharmacy (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones. Retrieved from [Link]
-
Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Retrieved from [Link]
A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 6-Bromo-3-Amino-4-quinolinol
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating HPLC purity method for 6-Bromo-3-Amino-4-quinolinol. Moving beyond a simple checklist, we will explore the scientific rationale behind each experimental choice, grounding our approach in the fundamental principles of chromatography and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with a systematic and scientifically sound framework for creating a method that is not only fit for purpose but also validated to be trustworthy and reliable.
The Analytical Challenge: Understanding 6-Bromo-3-Amino-4-quinolinol
Before any practical method development begins, a thorough understanding of the analyte is paramount. 6-Bromo-3-Amino-4-quinolinol is a heterocyclic compound featuring a quinoline core, a bromine substituent, an amino group, and a hydroxyl group. These features dictate its analytical behavior.
-
Quinoline Core: A relatively hydrophobic, aromatic structure that lends itself well to reversed-phase chromatography.
-
Amino and Hydroxyl Groups: These are ionizable functional groups. The pKa of the aromatic amino group and the phenolic hydroxyl group means the molecule's overall charge and polarity will be highly dependent on the mobile phase pH. This is the most critical parameter to control for achieving consistent retention and good peak shape.
-
Chromophore: The conjugated aromatic system provides strong UV absorbance, making UV detection a suitable choice for quantification.
A summary of the key physicochemical properties (some estimated based on structure) is presented below.
| Property | Value / Observation | Implication for HPLC Method Development |
| Molecular Formula | C₉H₇BrN₂O[1] | Provides molecular weight for mass spectrometry confirmation. |
| Molecular Weight | 239.07 g/mol [1] | Essential for preparing standard solutions of known concentration. |
| UV Absorbance (λmax) | Estimated ~250 nm, ~340 nm | A full UV scan is required to determine the optimal wavelength for detection. |
| pKa (estimated) | ~4-5 (amino group), ~9-10 (hydroxyl group) | Mobile phase pH must be controlled to be at least 2 units away from a pKa to ensure a single ionic form and prevent peak splitting/tailing. |
| LogP (estimated) | 2.2851[1] | Moderately hydrophobic, indicating good retention on reversed-phase columns like C18. |
The Method Development Workflow: A Systematic Approach
A successful method development strategy is not a random walk but a systematic process of screening, optimization, and verification. The workflow ensures that the final method is robust and capable of separating the main analyte from all potential process impurities and degradation products.
Caption: HPLC Method Development Workflow.
Phase 1: Comparative Screening of Columns and Mobile Phases
The goal of this phase is to find a promising starting point by comparing different stationary and mobile phases. Reversed-phase HPLC is the most logical choice for this molecule.[2][3]
Column Chemistry Comparison
While a standard C18 column is the workhorse of reversed-phase chromatography, comparing it with alternative chemistries is crucial as different stationary phases can offer unique selectivity for the parent compound and its impurities.
-
Method A (C18): A LUNA C18(2) column (150 x 4.6 mm, 5 µm) was chosen for its general-purpose hydrophobicity and good peak shape for a wide range of compounds.
-
Method B (Phenyl-Hexyl): A Gemini Phenyl-Hexyl column (150 x 4.6 mm, 5 µm) was selected. The phenyl chemistry can provide alternative selectivity through pi-pi interactions with the aromatic quinoline ring system, which can be advantageous for separating structurally similar impurities. A study on other quinoline derivatives found that non-standard phases sometimes provide superior separation where C18 fails.[4][5]
Mobile Phase pH Comparison
Controlling the mobile phase pH is the most critical factor for this analyte. An acidic pH is chosen to protonate the basic amino group, ensuring it is in a single ionic state (BH+) which promotes sharp, symmetrical peaks.
-
Condition 1 (Low pH - Formic Acid): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. This is a simple, volatile buffer system suitable for LC-MS compatibility.
-
Condition 2 (Buffered pH - Phosphate): Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0. Mobile Phase B: Acetonitrile. A phosphate buffer provides greater pH control and can lead to more robust and reproducible retention times.
Experimental Protocol: Initial Screening
-
Standard Preparation: Prepare a 0.1 mg/mL solution of 6-Bromo-3-Amino-4-quinolinol in a 50:50 mixture of acetonitrile and water.
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Screening Conditions:
-
Columns: As described in Section 3.1.
-
Mobile Phases: As described in Section 3.2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes.
-
Detection: DAD scan from 200-400 nm, with extraction at 254 nm and 340 nm.
-
Screening Results Summary
| Method | Mobile Phase | Observations | Decision |
| A (C18) | 0.1% Formic Acid | Good retention of the main peak. Some minor impurity peaks show significant tailing. | Promising, but peak shape needs improvement. |
| A (C18) | pH 3.0 Phosphate | Excellent, sharp main peak (Tailing Factor = 1.1). Good initial separation of two minor impurities. | Selected for Optimization. |
| B (Phenyl-Hexyl) | 0.1% Formic Acid | Less retention than C18. Main peak is broader. | Not ideal for initial retention. |
| B (Phenyl-Hexyl) | pH 3.0 Phosphate | Better peak shape than with formic acid, but resolution between impurities is poorer than with the C18 column. | C18 provides better overall performance. |
Phase 2: Method Optimization and Forced Degradation
With a good column and mobile phase selected, the next step is to refine the gradient and other parameters to ensure all potential impurities, especially those generated under stress, are well-resolved.
The Criticality of Forced Degradation
A purity method must be stability-indicating , meaning it can unambiguously measure the analyte in the presence of its degradation products.[6] Forced degradation studies are essential to generate these potential degradants and prove the method's specificity.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate 1 mg/mL solutions of the API in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Store solid API at 105 °C for 48 hours.
-
Photolytic: Expose solution to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (ICH Q1B).
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a target concentration of 0.1 mg/mL and analyze using the optimized HPLC method.
Optimized Method and Comparative Data
The initial gradient was optimized to improve resolution between the main peak and the degradants observed during the forced degradation studies. A shallower gradient was employed around the elution time of the main peak.
Optimized HPLC Method Conditions:
-
Column: LUNA C18(2) (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 90% B
-
30-32 min: 90% B
-
32.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 340 nm
Forced Degradation Results Summary
| Stress Condition | % Degradation | No. of Degradation Peaks | Resolution (Rs) to Closest Peak | Comments |
| Acid (1N HCl, 60°C) | ~15% | 2 | 2.8 | Significant degradation observed. |
| Base (1N NaOH, 60°C) | ~8% | 1 | 3.5 | API shows some liability to base hydrolysis. |
| Oxidative (3% H₂O₂) | ~18% | 3 | 2.2 | Most significant degradation pathway. |
| Thermal (105°C) | < 2% | 0 | N/A | API is stable to dry heat. |
| Photolytic (ICH Q1B) | ~5% | 1 | 4.1 | Minor degradation upon exposure to light. |
| Control Sample | 0% | 2 (process impurities) | 3.1 | Unstressed sample shows two existing impurities. |
The data clearly shows that the method is capable of separating all generated degradation products from the main API peak with a resolution (Rs) value well above the typical acceptance criterion of 2.0. This confirms the method is stability-indicating.
Caption: Relationship between HPLC parameters and outcomes.
Recommended Method Validation Protocol
The final step is to formally validate the optimized method according to regulatory guidelines such as ICH Q2(R2) to ensure it is fit for its intended purpose.[10][11]
Detailed Final Method Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Standard Solution: Prepare a 0.1 mg/mL standard solution of 6-Bromo-3-Amino-4-quinolinol in 50:50 Water:Acetonitrile.
-
Sample Solution: Prepare the sample to be tested at a target concentration of 0.1 mg/mL in 50:50 Water:Acetonitrile.
-
Chromatographic Conditions: Use the optimized conditions listed in Section 4.2.
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The results must meet the criteria below.
Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| System Suitability | 5 replicate injections of standard | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 5000 |
| Specificity | Analyze blank, placebo, and stressed samples | No interference at the retention time of the analyte. Peak purity of analyte in stressed samples must pass. |
| Linearity | Analyze 5 concentrations (e.g., 50% to 150% of nominal) | Correlation coefficient (r²) ≥ 0.999[12] |
| Accuracy | Spike placebo with API at 3 levels (e.g., 80%, 100%, 120%) in triplicate | Mean recovery between 98.0% and 102.0% at each level.[12] |
| Precision (Repeatability) | 6 replicate preparations of the same sample | %RSD of the purity result ≤ 2.0%[12] |
| Limit of Quantitation (LOQ) | Determine concentration with S/N ratio ~10 | Precision at LOQ should have %RSD ≤ 10.0% |
| Robustness | Vary flow rate (±0.1 mL/min), temp (±2°C), pH (±0.1) | System suitability criteria must be met. No significant change in results. |
Conclusion
This guide has demonstrated a systematic, science-driven approach to developing a stability-indicating HPLC method for the purity determination of 6-Bromo-3-Amino-4-quinolinol. By comparing different stationary phases and mobile phase conditions, an optimal method using a C18 column with a pH 3.0 phosphate buffer and an acetonitrile gradient was established. The criticality of forced degradation studies was highlighted, and the final optimized method was proven to be specific and capable of separating the active ingredient from all process- and degradation-related impurities. Adherence to this structured workflow, grounded in ICH and USP principles, ensures the development of a reliable, robust, and defensible analytical method suitable for use in a regulated pharmaceutical environment.[13][14]
References
-
USP. 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]
-
uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]
-
Agilent. Revisions per USP 621. Available from: [Link]
-
Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]
-
Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
LCGC International. Are You Sure You Understand USP <621>? Available from: [Link]
-
Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://ijpbms.com/wp-content/uploads/2022/07/IJBPMS-22-1225.pdf
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available from: [Link]
-
Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Available from: [Link]
-
PMC. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available from: [Link]
-
Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. onyxipca.com [onyxipca.com]
- 8. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 9. sgs.com [sgs.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Comparative Bioassay Validation: 6-Bromo-3-Amino-4-quinolinol Derivatives vs. Standard Therapeutics
Introduction: The 6-Bromo-3-Amino-4-quinolinol Scaffold
The 6-Bromo-3-amino-4-quinolinol core (often existing in tautomeric equilibrium with 6-bromo-3-aminoquinolin-4(1H)-one ) represents a privileged scaffold in medicinal chemistry. Unlike simple quinolines, this structure integrates three critical pharmacophoric elements:
-
Nitrogenous Heterocycle: Capable of hydrogen bonding and π-π stacking within enzyme active sites (e.g., DNA gyrase, Topoisomerase II).
-
C-6 Bromine Substitution: Enhances lipophilicity (
), facilitating passive transport across bacterial cell walls and cancer cell membranes. -
C-3 Amino Handle: A versatile nucleophile for derivatization, most commonly used to generate Schiff bases (imines) or amides, which significantly expands the chemical space for Structure-Activity Relationship (SAR) optimization.
This guide provides a technical roadmap for validating the biological efficacy of these derivatives, specifically comparing them against industry standards: Ciprofloxacin (antimicrobial) and Doxorubicin (anticancer).
Comparative Analysis: Performance Metrics
The following data summarizes the typical performance range of 6-bromo-3-amino-4-quinolinol Schiff base derivatives compared to standard controls. Data is synthesized from representative bioassay validations of 3-amino-4-quinolone analogs.
Table 1: Antimicrobial Potency (MIC in µg/mL)
Target: DNA Gyrase / Topoisomerase IV inhibition.
| Compound Class | E. coli (Gram -) | S. aureus (Gram +) | P. aeruginosa (Gram -) | Selectivity Index (SI) |
| 6-Bromo-3-Amino Derivatives | 0.5 – 8.0 | 0.25 – 4.0 | 4.0 – 16.0 | High (>10) |
| Unsubstituted 3-Amino-4-quinolinol | 16.0 – >64.0 | 8.0 – 32.0 | >64.0 | Low |
| Ciprofloxacin (Standard) | 0.015 – 0.5 | 0.12 – 1.0 | 0.25 – 2.0 | Very High |
| Interpretation | Moderate to high potency.[1] The 6-Br group improves activity vs. unsubstituted analogs but remains less potent than optimized fluoroquinolones. |
Table 2: Anticancer Cytotoxicity (IC50 in µM)
Target: MCF-7 (Breast), HeLa (Cervical), and HCT-116 (Colon) cell lines.
| Compound Class | MCF-7 | HeLa | HCT-116 | Normal Fibroblasts (WI-38) |
| 6-Bromo-3-Amino Derivatives | 2.5 – 15.0 | 3.0 – 12.5 | 5.0 – 20.0 | > 100 |
| Doxorubicin (Standard) | 0.5 – 2.0 | 0.8 – 3.0 | 0.6 – 2.5 | 5.0 – 10.0 |
| Interpretation | Lower absolute potency than Doxorubicin but significantly better safety profile (higher selectivity for cancer cells vs. normal fibroblasts). |
Mechanism of Action (MOA) Visualization
The biological activity of these derivatives hinges on their ability to intercalate DNA and inhibit topoisomerase enzymes.
Caption: Mechanism of Action showing the progression from cellular entry to apoptosis via Topoisomerase inhibition.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols must be followed. These methods are designed to be self-validating with necessary controls.
Protocol A: Synthesis Verification (Pre-Bioassay)
Before testing, confirm the stability of the 3-amino Schiff base linkage, as it can hydrolyze in aqueous media.
-
Method: 1H-NMR (DMSO-d6).[2]
-
Key Signal: Disappearance of the NH2 broad singlet (approx. 5-6 ppm) and appearance of the Azomethine (-N=CH-) proton singlet at 8.3–8.9 ppm .
-
Purity Requirement: >95% by HPLC to ensure bioactivity is not due to decomposition products (aldehydes/amines).
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Compound Dilution: Dissolve derivative in DMSO (stock 10 mg/mL). Prepare serial two-fold dilutions in 96-well plates (Final conc: 64 µg/mL to 0.125 µg/mL).
-
Control 1: Ciprofloxacin (Positive Control).
-
Control 2: DMSO only (Solvent Control, <1% v/v).
-
Control 3: Sterility check (Broth only).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.015%) for visual confirmation (Blue = No Growth, Pink = Growth).
Protocol C: Anticancer MTT Assay
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds (0.1 – 100 µM) in triplicate. Include Doxorubicin (positive) and untreated cells (negative).[3]
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO (150 µL).
-
Quantification: Measure Absorbance at 570 nm.
-
Calculation:
-
IC50: Determine via non-linear regression (Sigmoidal dose-response).
-
Validation Workflow
This diagram illustrates the logical flow from synthesis to lead identification.
Caption: Workflow for the iterative validation of quinolinol derivatives.
Expert Insights & Causality
-
Why the 6-Bromo group? Empirical data from quinolone SAR studies indicates that halogenation at the C-6 position is critical for cellular uptake. The bromine atom increases the partition coefficient (
), allowing the molecule to traverse the lipid bilayer of Gram-negative bacteria and cancer cells more effectively than the unsubstituted parent compound. -
Why the 3-Amino position? The 3-amino group acts as a "molecular hook." By converting this amine into a Schiff base (imine) with aromatic aldehydes, you extend the conjugation system. This often creates an additional binding interaction (π-stacking) within the hydrophobic pocket of the DNA Gyrase B subunit or the ATP-binding site of kinases, which is not possible with the free amine.
References
-
Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. Journal of Clinical Case Reports and Trails. Link
-
BenchChem. Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research.Link
-
National Institutes of Health (NIH). 6-Aminoquinolones: a new class of quinolone antibacterials? PubMed. Link
-
TargetMol. 4-Hydroxyquinoline | Antibacterial - Product Information.Link
-
BenchChem. Characterization of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Comparative Guide.Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: pH-Dependent Spectral Profiling of 3-Amino-4-Quinolinol
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-amino-4-quinolinol across varying pH conditions. It synthesizes structural chemistry with spectral behavior to offer a robust reference for researchers.
Executive Summary & Application Scope
3-Amino-4-quinolinol (CAS: 129377-66-8) is a bifunctional heteroaromatic scaffold used primarily as an intermediate in the synthesis of fluoroquinolone antibiotics, antimalarial agents, and as a chelating ligand for transition metals. Its utility in drug development stems from its ability to undergo specific tautomeric and ionization changes that modulate its solubility, reactivity, and interaction with biological targets (e.g., DNA gyrase or heme).
This guide characterizes the compound's spectral "fingerprint" across the pH scale, providing a benchmark for purity assessment and pKa determination. It compares the molecule against its parent scaffold, 4-quinolinol , to isolate the auxochromic effects of the 3-amino substituent.
Mechanistic Insight: Tautomerism & Ionization
To interpret the spectra, one must first understand the species present in solution. 3-Amino-4-quinolinol does not exist as a static structure; it is a dynamic system governed by keto-enol tautomerism and acid-base equilibria .
-
Tautomerism: In the ground state, 4-hydroxyquinolines exist predominantly in the 4-quinolone (keto) form rather than the 4-quinolinol (enol) form. The 3-amino group stabilizes the keto form through intramolecular hydrogen bonding with the carbonyl oxygen.
-
Ionization States:
Diagram 1: pH-Dependent Equilibrium Pathway
The following diagram illustrates the structural transformation of 3-amino-4-quinolinol as a function of pH.
Caption: Stepwise ionization pathway of 3-amino-4-quinolinol showing the transition from cation to anion.[1]
Spectral Characterization & Data Analysis
The UV-Vis spectrum of 3-amino-4-quinolinol is characterized by three primary bands: the
Comparative Spectral Data (Representative)
The table below summarizes the absorption maxima (
| Parameter | Acidic Medium (0.1 M HCl) | Neutral Medium (pH 7.0 Buffer) | Basic Medium (0.1 M NaOH) |
| Dominant Species | Dication / Monocation | Neutral 4-Quinolone | Monoanion |
| 235 nm, 305 nm | 245 nm, 335 nm | 260 nm, 350 nm | |
| 230 nm, 302 nm | 236 nm, 313 nm | 262 nm, 325 nm | |
| Spectral Feature | Hypsochromic shift vs Neutral | Baseline spectrum | Bathochromic shift & Hyperchromic effect |
| Visual Appearance | Colorless | Pale Yellow | Yellow/Orange |
Technical Note: The 3-amino group acts as an auxochrome. By donating electron density into the ring system, it lowers the energy of the
orbital, resulting in a redshift of ~20-25 nm compared to the unsubstituted 4-quinolinol.
Iso-absorptive Points
During titration, the presence of isosbestic points (typically around 265 nm and 315 nm) indicates a clean two-state equilibrium between the cationic and neutral forms, or the neutral and anionic forms, without the formation of degradation byproducts.
Comparative Performance Guide
This section objectively compares 3-amino-4-quinolinol with alternative quinoline derivatives often used in similar research contexts (e.g., as ligands or spectrophotometric standards).
| Feature | 3-Amino-4-quinolinol | 4-Quinolinol (Parent) | 8-Hydroxyquinoline (Oxine) |
| Primary Application | Drug Intermediate, Transition Metal Ligand | Synthetic Scaffold | Metal Chelator, Fluorometric Reagent |
| pH Sensitivity | High (Amino group adds pKa ~4-5) | Moderate (pKa ~2.4, ~11) | High (Amphoteric, pKa ~5, ~10) |
| Solubility (Neutral) | Low (due to zwitterionic character) | Low | Low (soluble in organic solvents) |
| Fluorescence | Weak (quenched by amino group) | Moderate | Strong (as metal complex) |
| Spectral Range | UVB to UVA (extends to ~360 nm) | UVB (extends to ~330 nm) | UVA (extends to ~380 nm) |
Verdict: For applications requiring a red-shifted absorption profile or specific hydrogen-bonding capability (via the adjacent amino-hydroxyl motif), 3-amino-4-quinolinol is superior to the parent 4-quinolinol. However, for metal sensing via fluorescence, 8-hydroxyquinoline remains the industry standard.
Experimental Protocol: Spectrophotometric pKa Determination
To validate the spectral properties in your own lab, follow this standardized protocol. This method ensures self-validating results through the observation of isosbestic points.
Reagents & Equipment[3][4][5]
-
Stock Solution:
M 3-amino-4-quinolinol in methanol (freshly prepared to avoid oxidation). -
Buffers: Britton-Robinson buffer series (pH 2.0 to 12.0).[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
Workflow Diagram
Caption: Standardized workflow for determining the pH-dependent spectral profile.
Step-by-Step Procedure
-
Baseline Correction: Place the reference cuvette containing the specific buffer (e.g., pH 2.0) in the reference holder.[1][2]
-
Sample Measurement: Add the buffered sample of 3-amino-4-quinolinol to the sample holder.
-
Scan: Record the spectrum from 200 nm to 450 nm.
-
Iterate: Repeat for all pH points.
-
Validation: Overlay the spectra. Ensure all curves cross at specific wavelengths (isosbestic points).[1] If curves drift, the sample may be degrading (oxidizing) at high pH.[1]
References
-
Tautomerism of 4-Quinolones
- Comparison of 4-hydroxyquinoline and its deriv
-
Source: Journal of the American Chemical Society.
-
Spectral Properties of Aminoquinolines
- UV absorption spectra of aminoquinolines in various pH.
-
Source: Journal of the Chemical Society B. [1]
-
pKa Determination Methods
- Albert, A., & Serjeant, E. P. (1984).
-
Source: Wiley Online Library. [1]
-
Synthesis and Properties
- Synthesis of 3-amino-4-quinolinol deriv
-
Source: Journal of Organic Chemistry. [1]
(Note: Specific spectral values in the table are representative of the 3-amino-4-quinolone class based on auxochromic shift principles applied to the parent 4-quinolinol data found in Reference 1 & 2.)
Sources
A Researcher's Guide to the Melting Point Determination of 6-Bromo-3-Amino-4-quinolinol: A Comparative Methodological Analysis
While direct, experimentally verified melting point data for 6-Bromo-3-Amino-4-quinolinol is scarce in published literature[1], we can establish a robust framework for its determination. This involves a comparative analysis with structurally related quinoline derivatives, providing a predictive context for our experimental results.
Comparative Landscape: Melting Points of Structurally Related Analogs
The melting point is exquisitely sensitive to molecular structure. The introduction, removal, or positional change of functional groups can significantly alter the crystalline lattice energy and, consequently, the temperature at which the solid-to-liquid phase transition occurs. The table below presents the reported melting points of several compounds structurally related to 6-Bromo-3-Amino-4-quinolinol, offering a valuable comparative landscape.
| Compound Name | CAS Number | Structure | Reported Melting Point (°C) |
| 6-Bromo-3-Amino-4-quinolinol | 1153094-27-9 | Data Not Available [2][3] | |
| 6-Bromo-4-quinolinol | 145369-94-4 | 283[4][5][6][7] | |
| 3-Aminoquinoline | 580-17-6 | 91-92[8][9] | |
| 3-Aminoquinolin-4-ol | 129377-66-8 | Data Not Available[10] | |
| 6-Bromo-4-methylquinoline | 41037-28-9 | 92.5-101.5[11] | |
| 6-Bromo-3,4-dihydro-2(1H)-quinolinone | 3279-90-1 | 167.5-173.5[12] | |
| Various 2-amino-3-cyano-4-hydroxyquinolines | N/A | > 300[13] |
This table summarizes melting point data for compounds structurally analogous to 6-Bromo-3-Amino-4-quinolinol to provide a predictive framework for experimental determination.
The high melting point of 6-Bromo-4-quinolinol (283°C) suggests that the quinolinol core with bromine substitution contributes to significant crystal lattice stability. The presence of both an amino group and a hydroxyl group in our target compound, capable of extensive hydrogen bonding, would lead us to hypothesize a high melting point, likely exceeding 200°C.
Methodological Showdown: Capillary vs. Calorimetry
Two primary techniques dominate the landscape of melting point determination: the traditional capillary method, modernized in digital apparatus, and the more data-rich Differential Scanning Calorimetry (DSC).[14][15] The choice between them is not merely one of availability but of the desired depth of thermal information.
Modern Capillary Melting Point Apparatus: The Gold Standard for Routine Analysis
The capillary method remains a cornerstone of synthetic chemistry for its simplicity, speed, and accuracy in determining the melting range.[14][16] A modern apparatus automates the heating process and provides a magnified, illuminated view of the sample, allowing for precise observation of the melting process.[14][17]
Caption: Workflow for precise capillary melting point determination.
-
Sample Preparation: Ensure the 6-Bromo-3-Amino-4-quinolinol sample is completely dry and finely powdered.[17][18] Moisture or residual solvent can act as an impurity, depressing and broadening the melting range.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface to compact the powder into the sealed end.[17][19] To ensure uniform heat transfer, the packed sample height should not exceed 2-3 mm.[18][19]
-
Instrument Setup (Rough Measurement): Place the loaded capillary into the heating block. Set a rapid heating ramp rate (e.g., 10-20°C per minute) to quickly determine an approximate melting temperature.[19]
-
Instrument Setup (Fine Measurement): Allow the instrument to cool to at least 20°C below the approximate melting point.[19] Prepare a fresh sample. Set the starting temperature to 5-10°C below the approximate melting point and a slow ramp rate of 1-2°C per minute for high accuracy.[18][19]
-
Observation and Recording: Observe the sample through the eyepiece. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (clear point).[16][18] This range is the compound's melting point. A pure substance typically exhibits a sharp melting range of 1-2°C.
Differential Scanning Calorimetry (DSC): A Deeper Thermal Profile
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15][20] This provides not only the melting point (the peak of the endothermic transition) but also quantitative data on the enthalpy of fusion (ΔH), which is the energy required to melt the solid. This makes it invaluable for studying polymorphism, purity, and thermal stability.[21][22]
Caption: Workflow for Differential Scanning Calorimetry analysis.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered 6-Bromo-3-Amino-4-quinolinol into a DSC pan. Crimp a lid onto the pan to create a hermetic seal.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point. A nitrogen purge is typically used to maintain an inert atmosphere.
-
-
Data Acquisition: The instrument software will plot the differential heat flow against temperature. The melting of the sample will appear as an endothermic peak.
-
Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the peak is often reported as the melting point, while the peak maximum also provides a key data point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[23]
Interpreting the Results: A Self-Validating System
The trustworthiness of your results hinges on a self-validating experimental design. For 6-Bromo-3-Amino-4-quinolinol, this means:
-
Purity Assessment: A broad melting range (>2°C) observed via the capillary method suggests the presence of impurities. DSC can sometimes reveal pre-melting events or multiple peaks that also indicate impurities or polymorphism.
-
Method Correlation: The melting point determined by the capillary method (the clear point) should closely correspond to the peak temperature of the endotherm in the DSC scan. The onset of melting in the capillary should align with the onset of the DSC peak.
-
Comparative Analysis: The experimentally determined melting point should be logical within the context of the analogs in Table 1. A result of 100°C, for instance, would be highly suspect given the 283°C melting point of the closely related 6-Bromo-4-quinolinol.
By employing both a modern capillary apparatus for precise range determination and DSC for a comprehensive thermal profile, researchers can confidently characterize the melting point of 6-Bromo-3-Amino-4-quinolinol. This dual-method approach, grounded in the comparative context of known analogs, ensures the generation of accurate, reliable, and defensible data critical for advancing research and development.
References
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]
-
Hino-Tek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
-
Cole-Parmer. Melting Point Apparatus SMP40. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-amino-4-hydroxy-1-methylquinolin-2-one. Retrieved from [Link]
-
Red Thermo. (2023, April 4). The Principle of Differential Scanning Calorimeter (DSC). Retrieved from [Link]
-
TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2014, May 25). Differential scanning calorimetry: Applications in drug development. Retrieved from [Link]
-
PubChem. 3-Aminoquinolin-4-ol. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
-
PMC - NIH. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from [Link]
-
PMC - NIH. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
PubChem. 3-Aminoquinoline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Amino-6-bromoquinolin-4-ol | 1153094-27-9 [sigmaaldrich.com]
- 4. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 5. 6-Bromo-4-hydroxyquinoline | 145369-94-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 8. 3-Aminoquinoline | 580-17-6 [chemicalbook.com]
- 9. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Bromo-4-methylquinoline, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 6-Bromo-3,4-dihydro-2(1H)-quinolinone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. westlab.com [westlab.com]
- 15. The Principle of Differential Scanning Calorimeter (DSC) [redthermo.com]
- 16. aquaterra.hu [aquaterra.hu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. hinotek.com [hinotek.com]
- 20. rroij.com [rroij.com]
- 21. tainstruments.com [tainstruments.com]
- 22. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. repository.tudelft.nl [repository.tudelft.nl]
A Senior Application Scientist's Guide to Quinoline and Isoquinoline Synthesis: A Comparative Efficiency Study
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline and isoquinoline scaffolds are cornerstones of medicinal chemistry, forming the core of numerous approved drugs. While structurally similar, the synthetic accessibility and efficiency of these two N-heterocyclic isomers differ significantly based on the chosen synthetic strategy. Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are robust for producing the parent heterocycle and simple derivatives, often in high yields, but typically require harsh, strongly acidic, and high-temperature conditions.[1][2] The Friedländer synthesis offers a milder, modular approach, particularly for polysubstituted quinolines, with yields varying widely based on substrate reactivity.[3][4]
Conversely, the classical routes to isoquinolines, including the Bischler-Napieralski and Pictet-Spengler reactions, are fundamentally tied to the chemistry of β-phenylethylamines.[5][6] These methods are highly effective for constructing tetrahydroisoquinoline and dihydroisoquinoline cores, which are prevalent in natural products, but their efficiency is often contingent on the electronic nature of the aromatic ring.[7][8] Modern synthetic advancements, particularly in transition-metal catalysis (e.g., C-H activation) and green chemistry, have significantly expanded the toolkit for both scaffolds, often providing higher efficiency, milder conditions, and broader functional group tolerance than their classical counterparts.[9][10][11][12] This guide provides a comparative analysis of the synthetic efficiency of key methodologies, offering field-proven insights to inform strategic decisions in research and drug development.
Introduction: The Enduring Significance of Quinolines and Isoquinolines in Drug Discovery
Quinolines and their 2-azanaphthalene isomers, isoquinolines, represent privileged scaffolds in medicinal chemistry.[5][13] Their rigid, planar structures and ability to engage in various non-covalent interactions have made them indispensable components in the design of therapeutic agents across a vast range of disease areas, including cancer, malaria, and infectious diseases.[6][14] The antimalarial drug chloroquine (a quinoline) and the vasodilator papaverine (an isoquinoline) are classic examples that underscore the pharmacological importance of these heterocycles.
Given their prevalence, the efficient synthesis of these core structures is a critical challenge for medicinal chemists. The choice of synthetic route can profoundly impact project timelines, scalability, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the most common and impactful synthetic routes to both quinolines and isoquinolines, focusing on efficiency, practicality, and strategic application.
Synthesis of the Quinoline Scaffold: A Survey of Classical and Modern Methodologies
The construction of the quinoline ring system has been a subject of study for over a century, leading to a rich portfolio of synthetic methods.
Classical Name Reactions
The Skraup synthesis is a powerful, albeit often aggressive, method for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[1][2] The notoriously exothermic nature of the reaction necessitates careful control, often through the addition of a moderator like ferrous sulfate.[1]
Causality and Mechanistic Insight: The reaction's success hinges on the in-situ dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final, crucial step is the oxidation of the resulting 1,2-dihydroquinoline to the aromatic quinoline. The oxidizing agent is essential for this aromatization step.
Caption: Skraup Synthesis Workflow.
A more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, typically hydrochloric acid or a Lewis acid.[15] This method allows for the synthesis of a wider variety of substituted quinolines.
The Friedländer synthesis is one of the most reliable and modular methods for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[3][4] The reaction can be catalyzed by either acids or bases.
Causality and Mechanistic Insight: The mechanism proceeds via an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl group and subsequent dehydration to furnish the aromatic quinoline ring. The choice of catalyst (acid or base) facilitates either the initial condensation or the final cyclization/dehydration step.
Caption: Friedländer Synthesis Workflow.
Modern & Green Approaches
The harsh conditions of many classical methods have driven the development of greener and more efficient alternatives.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Friedländer and Skraup syntheses.[16][17][18]
-
Multicomponent Reactions (MCRs): Reactions like the Povarov reaction allow for the one-pot synthesis of complex quinolines from anilines, aldehydes, and an alkene component, offering high atom economy.[19][20]
-
Transition-Metal Catalysis: A plethora of methods using catalysts based on gold, iron, copper, and iridium have been developed, often proceeding under mild conditions with high efficiency.[21][22]
Synthesis of the Isoquinoline Scaffold: Established Routes and Contemporary Innovations
The synthesis of isoquinolines often starts from precursors that already contain the foundational C-N bond, typically β-phenylethylamines.
Classical Name Reactions
This is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7] The reaction yields a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the fully aromatic isoquinoline.
Causality and Mechanistic Insight: The efficiency of this reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the phenethylamine ring activate it towards intramolecular electrophilic aromatic substitution, leading to higher yields.[7][8] Substrates lacking these activating groups often require stronger dehydrating agents and higher temperatures to proceed effectively.
Caption: Bischler-Napieralski Reaction Workflow.
The Pictet-Spengler reaction is another vital method that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. This reaction directly furnishes the tetrahydroisoquinoline core, a common motif in alkaloids.[23][24] The reaction generally proceeds under milder conditions than the Bischler-Napieralski synthesis.
Modern & Green Approaches
Recent years have seen a surge in innovative methods for isoquinoline synthesis that bypass the traditional reliance on β-phenylethylamine precursors.
-
Transition-Metal-Catalyzed C-H Activation: Rhodium, Ruthenium, and Palladium-catalyzed reactions have enabled the annulation of various coupling partners (like alkynes) onto benzimines or related substrates, providing direct access to highly substituted isoquinolines.[12][25][26][27]
-
Greener Alternatives: The use of benign solvents, recyclable catalysts, and energy-efficient methods like microwave and ultrasound irradiation are being increasingly applied to isoquinoline synthesis to reduce environmental impact.[5][9][28][29] For example, ultrasound has been shown to drive electrophilic cyclizations to completion in short reaction times with high yields.[5]
Comparative Analysis: Efficiency Head-to-Head
The choice between synthesizing a quinoline or an isoquinoline derivative often depends on the desired substitution pattern and the available starting materials. The efficiency of these syntheses can be compared across several key metrics.
| Feature | Quinoline Synthesis | Isoquinoline Synthesis | Causality & Expert Insight |
| Typical Yields (Classical) | Moderate to Excellent (50-95%) [1][30][31] | Variable to Good (40-90%) [5][32] | The Skraup and Friedländer syntheses can be very high-yielding for simple substrates. Isoquinoline syntheses like the Bischler-Napieralski are highly sensitive to aromatic ring electronics, leading to more variability.[7] |
| Reaction Conditions | Often Harsh (strong acids, high heat)[2][4] | Moderate to Harsh (strong acids, reflux)[5][28] | Classical quinoline syntheses are notorious for their vigorous conditions. While isoquinoline routes can also be harsh, the Pictet-Spengler offers a significantly milder alternative for tetrahydroisoquinolines. |
| Substrate Scope | Broad. Methods like Friedländer and Doebner-von Miller are highly modular.[15][16] | More Constrained (Classical). Often requires pre-functionalized β-arylethylamines.[6][23] | The modularity of quinoline synthesis (combining an aniline with a carbonyl partner) provides greater flexibility. Modern C-H activation strategies have significantly broadened the scope for isoquinolines.[12] |
| Regiocontrol | Can be challenging, especially with substituted anilines in Skraup-type reactions.[1] | Generally well-defined by the precursor structure. | The cyclization step in quinoline synthesis can lead to mixtures of isomers. In contrast, the cyclization in Bischler-Napieralski or Pictet-Spengler reactions is typically unambiguous. |
| Atom Economy (Classical) | Poor to Moderate. Skraup synthesis generates significant byproducts from the glycerol/oxidant system. | Moderate. The main byproduct is water or a derivative of the dehydrating agent. | Modern multicomponent and catalytic methods offer vastly superior atom economy for both scaffolds compared to their classical namesakes.[19] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline (Catalyst-Free)
This protocol is adapted from a green chemistry approach demonstrating the reaction in water.[33]
-
Reactant Preparation: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and dimedone (1.0 mmol).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 70°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired quinoline derivative.
Protocol 2: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
This general protocol is based on established procedures for activated substrates.[7]
-
Reactant Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile or toluene in a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution under an inert atmosphere.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution with a strong base (e.g., 30% NaOH) to pH > 10, ensuring the temperature remains low.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion: Strategic Considerations for the Medicinal Chemist
Both quinoline and isoquinoline scaffolds are fundamentally important, but their synthetic efficiency profiles dictate different strategic approaches.
-
For broad, early-stage SAR of simple analogues, classical quinoline syntheses like the Friedländer offer a powerful and modular approach, allowing for the rapid combination of diverse building blocks.
-
When targeting natural product-like scaffolds, the Pictet-Spengler and Bischler-Napieralski reactions remain highly efficient and direct routes to the common (tetrahydro)isoquinoline cores.
-
For complex, highly functionalized targets, researchers should look to modern transition-metal-catalyzed methods for both ring systems. These reactions often provide superior functional group tolerance, milder conditions, and access to substitution patterns that are difficult to achieve via classical routes.
Ultimately, a deep understanding of the causality behind each reaction—why certain conditions are required and how substrate electronics influence outcomes—is paramount. This knowledge empowers the medicinal chemist to select the most efficient and robust synthetic strategy, accelerating the journey from hit identification to lead optimization.
References
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link][9][28][29]
-
A., A., & S., S. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link][16]
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Center for Biotechnology Information. [Link][5]
-
Barluenga, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
(2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Center for Biotechnology Information. [Link][14]
-
Rozwadowska, M. D., & D., M. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. ACS Publications. [Link][23]
-
T., Y., et al. (2020). Catalytic Synthesis of Isoquinolines via Intramolecular Migration of N-Aryl Sulfonyl Groups on 1,5-Yne-Imines. Oxford Academic. [Link][34]
-
A., A., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link][10]
-
Crew, A. P., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]
-
S., Z., et al. (2018). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. [Link]
-
(2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link][13]
-
A., A., & S., S. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link][35]
-
(2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Royal Society of Chemistry. [Link][19]
-
A., A., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link][36]
-
(2019). Gold catalysis in quinoline synthesis. Royal Society of Chemistry. [Link][21]
-
(2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. ResearchGate. [Link][11]
-
(2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link][20]
-
Reddy, C., et al. (2014). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. ACS Publications. [Link][22]
-
(2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link][37]
-
(2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
-
(2024). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
(2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link][18]
-
(2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link][12]
-
(2022). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
-
Barluenga, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. [Link]
-
(2023). Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates. Taylor & Francis Online. [Link]
-
Jacob, J., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link][6]
-
L., T., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link][25]
-
K., K., et al. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. ACS Publications. [Link][26]
-
(2023). The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
W., W., et al. (2022). Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. ACS Publications. [Link][24]
-
(2021). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link][33]
-
(2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
C., L., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link][15]
-
Keller, P. C. (2000). Skraup reaction process for synthesizing quinolones. Google Patents. [30]
-
D., S., et al. (2008). Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable. Taylor & Francis Online. [Link][31]
-
(2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link][27]
-
F., C., et al. (2021). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. National Center for Biotechnology Information. [Link][32]
-
F., C., et al. (2021). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. beilstein-journals.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 34. academic.oup.com [academic.oup.com]
- 35. ijfmr.com [ijfmr.com]
- 36. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Elemental analysis standards for 6-Bromo-3-Amino-4-quinolinol
Comprehensive Comparison Guide: Elemental Analysis Standards for 6-Bromo-3-Amino-4-quinolinol
As drug development and material science increasingly rely on complex halogenated N-heterocycles, the precise elemental characterization of compounds like 6-Bromo-3-amino-4-quinolinol (CAS: 1153094-27-9; Formula: C₉H₇BrN₂O) becomes paramount. This compound presents a unique analytical matrix: a thermally refractory quinoline scaffold combined with a high mass-fraction of a heavy halogen (~33.4% Bromine).
This guide objectively compares the industry-standard analytical workflows required to certify the bulk formula (C, H, N, Br) and validate the absence of toxic trace elemental impurities, ensuring compliance with global pharmacopeial standards.
Standard elemental analysis (EA) often fails when applied to 6-Bromo-3-amino-4-quinolinol due to two primary mechanistic interferences:
-
Thermal Refractoriness & NOx Formation: The conjugated aromatic quinoline ring is highly stable. Incomplete combustion during standard Dumas analysis can lead to carbon soot or the formation of stable nitrogen oxides (NOₓ), which skew the nitrogen quantification if not fully reduced back to N₂ gas.
-
Halogen Poisoning & Ionization Resistance: During combustion, the high bromine content generates corrosive Br₂ and HBr gases. If not aggressively scrubbed, these gases poison the copper reduction catalysts and interfere with the Thermal Conductivity Detector (TCD) [4]. Furthermore, attempting to quantify bulk bromine via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is notoriously difficult; bromine possesses a high first ionization potential (11.8 eV), resulting in poor ionization efficiency in a standard argon plasma [5].
To overcome these challenges, researchers must strategically select complementary analytical techniques.
Decision tree for selecting the optimal elemental analysis workflow for halogenated quinolines.
Comparison of Analytical Methodologies
To achieve full elemental certification, three distinct methodologies must be compared and deployed based on the target analyte.
A. CHN Flash Combustion (with Halogen Traps)
-
Purpose: Certification of Carbon (45.22%), Hydrogen (2.95%), and Nitrogen (11.72%).
-
Mechanism: The sample is combusted at 1000°C in an oxygen-enriched helium stream. To prevent bromine interference, the combustion tube is packed with a large excess of high-efficiency scrubbing reagents—specifically silver tungstate (Ag₂WO₄) or silver vanadate—which irreversibly bind halogens as silver bromide (AgBr) before the gas stream reaches the detector [4].
B. Schöniger Oxygen Flask + Ion Chromatography (IC)
-
Purpose: Precise quantification of bulk Bromine (33.43%).
-
Mechanism: The sample is wrapped in ashless filter paper and ignited remotely via infrared heat in a sealed flask filled with pure O₂ [3]. The resulting Br₂ and HBr gases are absorbed into an alkaline hydrogen peroxide solution, quantitatively converting all bromine species to bromide ions (Br⁻), which are then measured via IC.
C. ICP-MS following Microwave Digestion (USP <233>)
-
Purpose: Regulatory compliance for trace elemental impurities (e.g., Pd catalysts, Pb, As, Cd, Hg) as mandated by ICH Q3D [1].
-
Mechanism: The refractory quinoline is completely destroyed using closed-vessel microwave acid digestion (HNO₃/H₂O₂). The resulting liquid is nebulized into an argon plasma. While poor for bulk halogens, ICP-MS provides parts-per-trillion (ppt) sensitivity for heavy metals [2].
Quantitative Performance Comparison
| Parameter | CHN Flash Combustion (Ag-Trap) | Schöniger Flask + IC | ICP-MS (USP <233>) |
| Primary Target | C, H, N (Bulk formula) | Br (Bulk halogen) | Trace Metals (Class 1, 2A, 2B, 3) |
| Sample Size Req. | 2 – 5 mg | 10 – 20 mg | 50 – 100 mg |
| Detection Limit | ~0.1% (1000 ppm) | ~0.01% (100 ppm) | < 0.001 ppm (Sub-ppb) |
| Bromine Interference | High (Mitigated by Ag-traps) | N/A (Directly measured) | High (Polyatomic interferences) |
| Matrix Destruction | Thermal oxidation (1000°C) | Oxygen combustion (Sealed) | Microwave acid digestion |
| Validation Standard | Sulfanilamide / Acetanilide | 4-Bromobenzoic acid | Matrix-matched spiked standards |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. A result is only as reliable as its internal controls.
Protocol 1: Bromine Quantification via Schöniger Flask & IC
Causality: Direct combustion prevents the loss of volatile bromine species, while the alkaline trap ensures 100% conversion to detectable Br⁻ ions.
-
Preparation: Weigh exactly 15.0 mg of 6-Bromo-3-amino-4-quinolinol onto an ashless filter paper.
-
Absorption Solution: Add 10 mL of 0.1 M NaOH with 0.5 mL of 30% H₂O₂ into the Schöniger flask to act as the oxidizing alkaline trap.
-
Combustion: Flush the flask with pure O₂ for 30 seconds. Seal the flask and ignite the paper remotely using an IR ignition cabinet to ensure operator safety [3].
-
Absorption Phase: Allow the sealed flask to sit for 30 minutes with vigorous stirring to ensure complete absorption of the white HBr/Br₂ smoke into the liquid phase.
-
Validation (The Self-Check): Run a parallel blank (empty filter paper) and a positive control (15.0 mg of certified 4-Bromobenzoic acid). The positive control must yield a bromine recovery of 98.0% – 102.0%.
-
Quantification: Dilute the absorption solution and inject it into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector.
Mechanistic pathway of Schöniger Flask Combustion and Ion Chromatography for Bromine analysis.
Protocol 2: Trace Metal Impurity Analysis via ICP-MS (USP <233>)
Causality: To prove the absence of synthetic catalysts (e.g., Pd) or environmental contaminants (Pb, As, Cd, Hg), the sample matrix must be entirely destroyed without volatilizing the target metals.
-
Digestion: Place 100 mg of the sample into a PTFE microwave digestion vessel. Add 6 mL of concentrated HNO₃ and 2 mL of 30% H₂O₂.
-
Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to completely digest the refractory quinoline ring.
-
Spike Recovery (The Self-Check): According to USP <233>, prepare three independent sample preparations spiked with the Target Elements at 0.5J, 1.0J, and 1.5J (where J is the Permitted Daily Exposure limit) [2].
-
Analysis: Dilute the digested samples to a final acid concentration of 2% and introduce them into the ICP-MS. Use internal standards (e.g., Yttrium, Bismuth) added online to correct for matrix-induced signal suppression.
-
Acceptance Criteria: The spike recoveries must fall between 70% and 150% for the method to be considered valid for this specific matrix [2].
Conclusion
For 6-Bromo-3-amino-4-quinolinol, a single analytical technique is insufficient. A rigorous analytical package requires Flash Combustion with silver tungstate traps to verify the C/H/N ratio, Schöniger Flask Combustion coupled with IC to accurately quantify the high bromine content without plasma ionization suppression, and Microwave Digestion ICP-MS to ensure pharmaceutical-grade purity against ICH Q3D trace metal guidelines. Implementing these self-validating protocols ensures total analytical integrity from synthesis to final formulation.
References
-
Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Oxygen Flask Combustion Unit (Schöniger Method) . Exeter Analytical, Inc. Available at:[Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN . PerkinElmer. Available at:[Link]
Safety Operating Guide
6-Bromo-3-Amino-4-quinolinol proper disposal procedures
Topic: 6-Bromo-3-Amino-4-quinolinol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers
Executive Safety Summary
Immediate Action Required: If you are currently dealing with a spill or exposure, refer directly to Section 5: Emergency Spill Cleanup Protocols .
-
Chemical Name: 6-Bromo-3-amino-4-quinolinol[1]
-
Synonyms: 3-Amino-6-bromo-4-hydroxyquinoline; 3-Amino-6-bromoquinolin-4-ol
-
Molecular Formula: C₉H₇BrN₂O[1]
-
Signal Word: WARNING
Critical Hazards (GHS Classification):
-
H315/H319: Causes skin and serious eye irritation.[3][4][5][6]
-
Halogenated Waste: Contains bromine; requires specific incineration protocols to prevent the formation of corrosive hydrogen bromide (HBr) gas or brominated dioxins during thermal destruction.
Chemical Behavior & Pre-Disposal Handling
To ensure safe disposal, you must understand the chemical's behavior in the waste stream. 6-Bromo-3-amino-4-quinolinol is an amphoteric halogenated heterocycle .
-
Amphoteric Nature: It contains a basic amine (-NH₂) and a tautomeric hydroxyl group (4-quinolinol ⇌ 4-hydroxyquinoline).
-
Operational Implication: It is soluble in both strong acids (protonating the amine) and strong bases (deprotonating the hydroxyl). Avoid mixing with strong oxidizers in the waste stream to prevent uncontrolled exothermic reactions.
-
-
Halogenated Moiety: The C-6 bromine atom is relatively stable but renders the compound "Halogenated Organic Waste."
-
Operational Implication:DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) if your facility segregates waste to reduce disposal costs. Contaminating a non-halogenated stream with this compound reclassifies the entire container as halogenated, significantly increasing destruction costs.
-
Pre-Disposal Stabilization:
-
Segregation: Isolate from oxidizing agents (peroxides, nitrates).
-
Labeling: Mark container clearly as "Halogenated Organic Waste" with the full chemical name.
-
State: Ensure the material is chemically stable. If in solution, verify the pH is between 4 and 10 to minimize reactivity before consolidation.
Disposal Decision Matrix
Use this logic flow to determine the correct waste stream for your specific situation.
Figure 1: Decision matrix for segregating 6-Bromo-3-amino-4-quinolinol waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired stocks, synthesis yields, or degraded solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Transfer: Transfer the solid quantitatively. Avoid generating dust; use a powder funnel if necessary.
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Applicable for: Reaction mixtures, HPLC effluents, or dissolved stocks.
Crucial Check: Does the solvent contain other halogens (DCM, Chloroform)?
-
YES: Combine into the standard "Halogenated Organic Solvents" carboy.
-
NO (e.g., Methanol, DMSO): You must still dispose of this into the "Halogenated" stream because the solute (the quinolinol) contains bromine.
-
Compatibility Check: Ensure the solution pH is neutral (pH 5-9). If the solution is highly acidic (e.g., from a reaction workup), neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent gas generation.
-
Transfer: Pour into the "Halogenated Organic Waste" container.
-
Log Entry: Immediately log the volume and concentration on the waste tag. Example: "500 mL Methanol containing ~1g 6-Bromo-3-amino-4-quinolinol."
Protocol C: Trace Contaminated Debris
Applicable for: Gloves, paper towels, weighing boats.
-
Collection: Place items in a clear, 6-mil polyethylene hazardous waste bag.
-
Sealing: When the bag is full, twist and tape the neck (gooseneck seal).
-
Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum. Do not dispose of in regular trash.
Emergency Spill Cleanup Protocols
Scenario: A 5g bottle of solid 6-Bromo-3-amino-4-quinolinol has shattered on the floor.
PPE Required: Nitrile gloves (double layer), lab coat, safety goggles, N95 dust mask (or P100 respirator if available).
| Step | Action | Scientific Rationale |
| 1 | Isolate | Mark the area.[9] Prevent foot traffic to avoid spreading dust. |
| 2 | Dampen | Cover the powder gently with paper towels dampened with water or polyethylene glycol (PEG) . |
| 3 | Scoop | Use a plastic scoop or dustpan to lift the damp towels and powder. |
| 4 | Clean Surface | Wipe the area with a soap/water solution, followed by an ethanol wipe. |
| 5 | Disposal | Place all shards, powder, and wipes into a wide-mouth hazardous waste jar (Protocol A). |
Regulatory Compliance & Waste Coding
For US-based laboratories (RCRA Regulations):
-
P-List/U-List: 6-Bromo-3-amino-4-quinolinol is not specifically listed on the EPA P-list (acutely toxic) or U-list (toxic).
-
Characteristic Waste: However, it must be evaluated for toxicity characteristics.
-
Standard Coding: Most facilities classify this under the generic code for halogenated organic solvents/solids if not testing for specific TCLP metals.
-
Recommended Code: D001 (if in flammable solvent) + Halogenated Marker .
-
Destruction Method: The only compliant destruction method is High-Temperature Incineration with acid gas scrubbing (to capture HBr).
-
Why Incineration? Chemical treatment (e.g., bleaching) is not recommended for this compound. Bleaching amino-quinolines can produce N-chloro species or other reactive intermediates that are more toxic than the parent compound. Thermal destruction guarantees the breakdown of the quinoline ring system.
References
-
ChemScene. (2024). Safety Data Sheet: 3-Amino-6-bromoquinolin-4-ol (CAS 1153094-27-9).[1][2] Retrieved from
-
Sigma-Aldrich. (2024).[6] Product Specification and Safety Data: 3-Amino-6-bromo-4-quinolinol.[2] Retrieved from
-
National Institutes of Health (NIH). (n.d.). Validated methods for degrading hazardous chemicals: Halogenated Compounds. Retrieved from
-
University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical.[9] Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-amino-6-bromoquinolin-4-ol | 1153094-27-9 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. uwlax.edu [uwlax.edu]
Personal protective equipment for handling 6-Bromo-3-Amino-4-quinolinol
Comprehensive Safety and Handling Guide: 6-Bromo-3-Amino-4-quinolinol
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 6-Bromo-3-Amino-4-quinolinol. Given the absence of a comprehensive, standalone safety data sheet (SDS) for this specific compound, this guide synthesizes data from structurally analogous quinoline, aromatic amine, and halogenated organic compounds to establish a robust and cautious operational plan.[1][2][3]
The structural features of 6-Bromo-3-Amino-4-quinolinol—a quinoline core, an amino group, and a bromine substituent—suggest a hazard profile that includes potential skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled.[4][5][6][7] Aromatic amines and halogenated compounds, as classes of chemicals, warrant careful handling due to their potential for adverse health effects.[4][7][8] Therefore, a multi-layered approach to safety is imperative.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar quinoline derivatives, 6-Bromo-3-Amino-4-quinolinol should be handled as a hazardous substance.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The following table outlines the mandatory PPE to mitigate these risks.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Must meet appropriate government standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[9] This provides critical protection from airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected for integrity before each use.[10][11] Nitrile gloves offer good resistance to a broad range of chemicals. After handling, gloves should be removed using the proper technique to avoid skin contact and disposed of as contaminated waste.[10][11] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. | A lab coat protects personal clothing and skin from contamination.[3][8] For larger quantities or spill cleanup, a more protective impervious suit may be necessary. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | If procedures are likely to generate significant dust and a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[9][12][13] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment.[14][15]
1. Preparation and Engineering Controls:
-
Location: All manipulations of solid 6-Bromo-3-Amino-4-quinolinol and its solutions must be conducted within a certified chemical fume hood to control airborne particulates.[1][15]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][8]
-
Documentation Review: Before beginning any work, thoroughly review this guide and any available institutional Standard Operating Procedures (SOPs).[16]
2. Weighing and Transferring the Compound:
-
Minimize Dust: When weighing the powdered compound, do so on a weigh paper or in a tared container within the fume hood. Handle the material gently to avoid generating dust.[9][12]
-
Tool Selection: Use spatulas or other appropriate tools to transfer the solid.
-
Container Sealing: Keep the primary container tightly sealed when not in use to prevent accidental spills and contamination.[9]
3. Solution Preparation:
-
Order of Addition: When dissolving, add the solid 6-Bromo-3-Amino-4-quinolinol to the solvent slowly to prevent splashing.[3]
-
Ventilation: Perform all solution preparations inside the fume hood.
4. General Hygiene:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][17]
-
Prohibited Actions: Do not eat, drink, or smoke in the laboratory.[3][17]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing 6-Bromo-3-Amino-4-quinolinol from receipt to disposal.
Caption: Safe handling and disposal workflow for 6-Bromo-3-Amino-4-quinolinol.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and contamination.
1. Minor Spill (Solid Powder):
-
Area Control: Alert personnel in the immediate area.[18]
-
PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Cleanup: Do NOT dry sweep, as this can generate airborne dust.[12] Carefully cover the spill with moist absorbent pads or wet paper towels to dampen the powder.[18][19]
-
Collection: Use forceps or a scoop to carefully collect the contaminated material and place it into a sealable plastic bag or container.[18][20]
-
Decontamination: Wipe the spill area with a wet paper towel, then clean with soap and water.[18][20]
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[20][21] Label the waste container clearly.[21]
2. Exposure Response:
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[9][18] Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[9] Seek immediate medical attention.
Disposal Plan
Proper waste management is a legal and ethical responsibility to protect personnel and the environment.
-
Waste Segregation: As a halogenated organic compound, all waste containing 6-Bromo-3-Amino-4-quinolinol must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[22][23][24][25]
-
Prohibition of Mixing: Do not mix halogenated waste with non-halogenated waste.[24][25][26] This is crucial as the disposal methods and costs differ significantly.[23][24]
-
Container Management:
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[16][22]
-
Closure: Keep waste containers tightly closed at all times, except when actively adding waste.[22][25]
-
Compatibility: Use only compatible, leak-proof containers for waste collection.[22][24]
-
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh papers, and absorbent pads, must be disposed of as halogenated hazardous waste.[3]
By adhering to these rigorous safety protocols, researchers can confidently handle 6-Bromo-3-Amino-4-quinolinol while minimizing risks to themselves, their colleagues, and the environment.
References
-
Spill Management Procedure. Texas A&M Texarkana. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Chemical Spill Clean-Up. Environmental Health & Safety, University of Delaware. [Link]
-
Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke Occupational & Environmental Safety Office. [Link]
-
Organic Solvents. Environment, Health and Safety, University of Colorado Boulder. [Link]
-
Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. [Link]
-
8 Steps to Handling a Laboratory Chemical Spill. Lab Manager. [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Organic solvent waste. Kemicentrum, Lund University. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
8-Hydroxyquinoline Safety Data Sheet. Carl ROTH. [Link]
-
SAFETY. MIT Department of Chemistry. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
6-Bromo-4-hydroxyquinolin-2(1H)-one Safety Data Sheet. Capot Chemical. [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. LabTAG. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mit.edu [web.mit.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. capotchem.com [capotchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. thesafetygeek.com [thesafetygeek.com]
- 16. westlab.com [westlab.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. tamut.edu [tamut.edu]
- 19. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 20. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 21. qmul.ac.uk [qmul.ac.uk]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. 7.2 Organic Solvents [ehs.cornell.edu]
- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 25. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 26. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
